molecular formula C4H10ClNO B2540275 4-Aminobutan-2-one hydrochloride CAS No. 21419-24-9; 92901-20-7

4-Aminobutan-2-one hydrochloride

Cat. No.: B2540275
CAS No.: 21419-24-9; 92901-20-7
M. Wt: 123.58
InChI Key: CRYWPNCOLVABFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminobutan-2-one hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58. The purity is usually 95%.
BenchChem offers high-quality 4-Aminobutan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobutan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4(6)2-3-5;/h2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYWPNCOLVABFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92901-20-7
Record name 4-aminobutan-2-one hydrochloride
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Foundational & Exploratory

4-Aminobutan-2-one hydrochloride chemical properties and structure

[1]

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9) is a critical

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The molecule consists of a primary amine and a ketone separated by an ethylene bridge. This 1,4-relationship is the structural basis for its utility in Paal-Knorr-type cyclizations but also the source of its instability in the free base form.

PropertyData
IUPAC Name 4-Aminobutan-2-one hydrochloride
Common Synonyms 1-Amino-3-butanone HCl; 3-Oxobutylamine HCl
CAS Number 21419-24-9 (Primary), 92901-20-7
Molecular Formula

Molecular Weight 123.58 g/mol
SMILES CC(=O)CCN.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents (ether, hexane)
Hygroscopicity Moderate to High (Requires desiccation)
Spectroscopic Signature (Diagnostic)
  • 
    H-NMR (DMSO-
    
    
    , 400 MHz):
    • 
       8.0–8.2 (br s, 3H, 
      
      
      )
    • 
       2.9–3.1 (m, 2H, 
      
      
      )
    • 
       2.7–2.8 (t, 2H, 
      
      
      )
    • 
       2.15 (s, 3H, 
      
      
      )
  • Interpretation: The singlet at 2.15 ppm is characteristic of the methyl ketone. The downfield shift of the methylene protons adjacent to the nitrogen confirms the ammonium salt form.

Critical Stability Analysis: The Free Base Paradox

A common pitfall in handling this compound is the attempted isolation of the free base. 4-Aminobutan-2-one, when neutralized, undergoes a rapid intramolecular condensation to form 2-methyl-1-pyrroline, which subsequently polymerizes or oxidizes.

Mechanism of Instability: The nucleophilic amine attacks the electrophilic carbonyl carbon (5-exo-trig cyclization), releasing water. The hydrochloride salt effectively "masks" the nucleophile (

StabilitySalt4-Aminobutan-2-one HCl(Stable Storage Form)FreeBaseFree Base(Transient Species)Salt->FreeBaseNeutralization (NaOH/Base)Cyclic2-Methyl-1-pyrroline(Cyclization Product)FreeBase->CyclicIntramolecular Condensation(-H2O)PolymerTars / Polymers(Degradation)Cyclic->PolymerPolymerization

Figure 1: Stability profile. The hydrochloride salt prevents the thermodynamically favored cyclization pathway.

Synthesis Protocol: Modified Gabriel Route

While direct amination of methyl vinyl ketone (MVK) is theoretically possible, it suffers from poor selectivity and polymerization. The industry-standard approach utilizes a Michael Addition of phthalimide to MVK, followed by acid hydrolysis. This method ensures the nitrogen remains protected until the final salt formation.

Reagents[1][2][10]
  • Phthalimide (1.0 eq)

  • Methyl Vinyl Ketone (MVK) (1.2 eq)

  • Base Catalyst: Potassium tert-butoxide (0.05 eq) or Triethylamine

  • Solvent: Ethyl Acetate (Step 1), 20% HCl (Step 2)

Step-by-Step Methodology

Step 1: Michael Addition (Formation of Protected Intermediate)

  • Dissolve phthalimide in ethyl acetate.

  • Add catalytic base.

  • Add MVK dropwise at 0°C to prevent polymerization of the vinyl ketone.

  • Allow to warm to room temperature and stir for 12–18 hours.

  • Observation: The product, N-(3-oxobutyl)phthalimide, typically precipitates or can be crystallized upon concentration.

  • Checkpoint: Verify intermediate purity via TLC (Ethyl Acetate:Hexane 1:1).

Step 2: Acid Hydrolysis (Deprotection & Salt Formation)

  • Suspend the N-(3-oxobutyl)phthalimide in 20% aqueous HCl.

  • Reflux for 4–6 hours. The phthalimide ring hydrolyzes to phthalic acid (insoluble in cold acid) and the target amine (soluble).

  • Filtration: Cool the mixture to 0°C. Phthalic acid precipitates out. Filter off the solid phthalic acid.

  • Isolation: Concentrate the aqueous filtrate under reduced pressure (Rotovap).

  • Purification: The residue is often a sticky solid. Recrystallize from Ethanol/Ether or Isopropanol to yield pure 4-Aminobutan-2-one hydrochloride.

Why this works: The acidic conditions during deprotection ensure the amine is protonated immediately upon release, preventing the cyclization described in Section 3.

Applications in Drug Development

The primary utility of 4-aminobutan-2-one HCl is as a C4 building block for heterocyclic synthesis.

Knorr-Type Pyrrole Synthesis

When reacted with

Synthesis of Pyrrolidine Analogs

Reduction of the ketone moiety (using

Reactivitycluster_0Pathway A: Heterocycle Synthesiscluster_1Pathway B: ReductionStart4-Aminobutan-2-one HClPyrroleSubstituted Pyrroles(via Condensation w/ 1,3-Dicarbonyls)Start->Pyrrole  + Ethyl Acetoacetate  (Knorr Variation)AminoAlcohol4-Aminobutan-2-olStart->AminoAlcohol  NaBH4 ReductionPyrrolidine2-MethylpyrrolidineAminoAlcohol->Pyrrolidine  Cyclization

Figure 2: Synthetic divergence. Pathway A leads to aromatic pyrroles; Pathway B leads to saturated pyrrolidines.

Handling, Safety, and Storage[7]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture absorption can lead to hydrolysis or "caking," making accurate weighing difficult.

  • Safety Profile:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust inhalation.

  • Disposal: Dissolve in water and neutralize carefully before disposal, or incinerate as organic waste containing nitrogen and chlorine.

References

  • PubChem. (2025).[1] 4-Aminobutan-2-one hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • SpectraBase. (2021). 13C NMR Spectrum of 4-Aminobutan-2-one Hydrochloride. Wiley Science Solutions. [Link]

An In-depth Technical Guide to the Synthesis of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutan-2-one hydrochloride, a key building block in medicinal chemistry and a significant metabolite, presents unique synthetic challenges. This comprehensive technical guide provides an in-depth exploration of various synthetic pathways to this valuable compound. Moving beyond theoretical discussions, this document offers a practical, field-proven perspective on the synthesis, purification, and characterization of 4-Aminobutan-2-one hydrochloride. Detailed experimental protocols, mechanistic insights, and comparative analyses of different routes are presented to empower researchers in selecting and optimizing the most suitable method for their specific needs. The synthesis strategies discussed include the Gabriel synthesis, aza-Michael addition, reduction of a nitro precursor, and the Hofmann rearrangement, each evaluated for its advantages and limitations.

Introduction

4-Aminobutan-2-one, a simple β-amino ketone, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural motif is present in various biologically active compounds, making it a valuable synthon for the construction of more complex molecular architectures. Furthermore, it is a known metabolite of clavulanic acid, a β-lactamase inhibitor, highlighting its relevance in drug metabolism and pharmacokinetic studies. The hydrochloride salt of 4-aminobutan-2-one is often preferred due to its increased stability and ease of handling as a solid.

This guide provides a detailed examination of several key synthetic routes to 4-Aminobutan-2-one hydrochloride, designed to be a practical resource for laboratory chemists. Each pathway is presented with a discussion of the underlying chemical principles, step-by-step experimental procedures, and guidance on purification and characterization.

Strategic Approaches to the Synthesis of 4-Aminobutan-2-one

The synthesis of a primary β-amino ketone like 4-aminobutan-2-one requires careful consideration to avoid common side reactions such as over-alkylation or polymerization of starting materials. This section outlines four distinct and viable synthetic strategies, each with its own set of advantages and challenges.

A comparative overview of these strategies is presented in the table below:

Synthesis PathwayStarting MaterialsKey IntermediatesAdvantagesDisadvantages
Gabriel Synthesis 4-Halobutan-2-one, Potassium Phthalimide4-Phthalimidobutan-2-oneHigh yield of primary amine, avoids over-alkylation.Requires synthesis of the halo-precursor; deprotection can be harsh.
Aza-Michael Addition Methyl vinyl ketone, Ammonia-Atom-economical, direct route.Potential for polymerization of MVK; handling of ammonia gas.
Reduction of Nitro Precursor 4-Nitrobutan-2-one-Readily available reducing agents.Synthesis of the nitro precursor can be multi-step.
Hofmann Rearrangement 3-AcetylpropionamideIsocyanate intermediateUtilizes a different disconnection approach.Requires synthesis of the starting amide; use of bromine.

Pathway I: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing the formation of secondary and tertiary amine byproducts.[1][2] This pathway involves the nucleophilic substitution of a halide by the phthalimide anion, followed by deprotection to release the desired primary amine.[3]

Mechanistic Rationale

The acidity of the N-H proton of phthalimide (pKa ≈ 8.3) allows for its deprotonation by a base like potassium hydroxide to form the nucleophilic potassium phthalimide.[2] This anion then displaces a halide from an alkyl halide in an SN2 reaction. The bulky phthalimide group prevents over-alkylation.[3] The final step involves the liberation of the primary amine, typically through hydrazinolysis, which proceeds via nucleophilic acyl substitution.[1]

Visualizing the Gabriel Synthesis

Gabriel Synthesis of 4-Aminobutan-2-one cluster_0 Step 1: Halogenation cluster_1 Step 2: Gabriel Amine Synthesis cluster_2 Step 3: Deprotection & Salt Formation 4-Hydroxybutan-2-one 4-Hydroxybutan-2-one 4-Chlorobutan-2-one 4-Chlorobutan-2-one 4-Hydroxybutan-2-one->4-Chlorobutan-2-one or PBr3 SOCl2 SOCl2 4-Phthalimidobutan-2-one 4-Phthalimidobutan-2-one 4-Chlorobutan-2-one->4-Phthalimidobutan-2-one DMF Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->4-Phthalimidobutan-2-one 4-Aminobutan-2-one 4-Aminobutan-2-one 4-Phthalimidobutan-2-one->4-Aminobutan-2-one Hydrate Hydrazine Hydrazine 4-Aminobutan-2-one_HCl 4-Aminobutan-2-one Hydrochloride 4-Aminobutan-2-one->4-Aminobutan-2-one_HCl in Ether HCl HCl

Caption: Gabriel synthesis pathway to 4-Aminobutan-2-one hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chlorobutan-2-one [4]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-butanone (10 mmol) in dichloromethane (20 mL).

  • Carefully add thionyl chloride (20 mmol) to the solution at room temperature.

  • Stir the reaction mixture overnight.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 4-chlorobutan-2-one, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Phthalimidobutan-2-one

  • Dissolve 4-chlorobutan-2-one (10 mmol) and potassium phthalimide (11 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (200 mL) with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 4-phthalimidobutan-2-one.

Step 3: Synthesis of 4-Aminobutan-2-one Hydrochloride

  • Suspend 4-phthalimidobutan-2-one (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (15 mmol) and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Filter off the precipitated phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of hot ethanol and allow it to crystallize upon cooling.

  • Filter the crystals, wash with cold diethyl ether, and dry under vacuum to yield 4-aminobutan-2-one hydrochloride.

Pathway II: Aza-Michael Addition

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, offers a direct and atom-economical route to β-amino ketones.[5] For the synthesis of 4-aminobutan-2-one, this involves the addition of ammonia to methyl vinyl ketone (MVK).

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of ammonia on the β-carbon of the electron-deficient double bond of methyl vinyl ketone. The resulting enolate intermediate is then protonated to yield the final product. A key challenge in this reaction is controlling the polymerization of MVK, which is catalyzed by both acids and bases.[5]

Visualizing the Aza-Michael Addition

Aza-Michael Addition Methyl_Vinyl_Ketone Methyl Vinyl Ketone 4-Aminobutan-2-one 4-Aminobutan-2-one Methyl_Vinyl_Ketone->4-Aminobutan-2-one (aq) Ammonia Ammonia Ammonia->4-Aminobutan-2-one 4-Aminobutan-2-one_HCl 4-Aminobutan-2-one Hydrochloride 4-Aminobutan-2-one->4-Aminobutan-2-one_HCl in Ether HCl HCl

Caption: Aza-Michael addition route to 4-Aminobutan-2-one hydrochloride.

Detailed Experimental Protocol
  • Cool a solution of aqueous ammonia (28-30%, 50 mL) in a pressure-resistant flask to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone (10 mmol), ensuring the temperature remains below 10 °C.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by GC-MS or TLC (after derivatization).

  • After completion, carefully vent the flask in a fume hood.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain crude 4-aminobutan-2-one.

  • For hydrochloride salt formation, dissolve the crude amine in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Pathway III: Reduction of a Nitro Precursor

This pathway involves the synthesis of 4-nitrobutan-2-one, followed by its reduction to the corresponding amine. The reduction of nitro compounds to amines is a well-established and reliable transformation in organic synthesis.

Mechanistic Rationale

The synthesis of 4-nitrobutan-2-one can be achieved through a Michael addition of a nitronate anion to an α,β-unsaturated ketone. The subsequent reduction of the nitro group to a primary amine can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile.

Visualizing the Nitro Reduction Pathway

Nitro_Reduction_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction & Salt Formation Methyl_Vinyl_Ketone Methyl Vinyl Ketone 4-Nitrobutan-2-one 4-Nitrobutan-2-one Methyl_Vinyl_Ketone->4-Nitrobutan-2-one Base Nitromethane Nitromethane Nitromethane->4-Nitrobutan-2-one 4-Aminobutan-2-one 4-Aminobutan-2-one 4-Nitrobutan-2-one->4-Aminobutan-2-one or Sn/HCl H2_PdC H₂ / Pd-C 4-Aminobutan-2-one_HCl 4-Aminobutan-2-one Hydrochloride 4-Aminobutan-2-one->4-Aminobutan-2-one_HCl in Ether HCl HCl

Caption: Synthesis via reduction of a 4-nitrobutan-2-one precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitrobutan-2-one

  • To a stirred solution of nitromethane (20 mmol) and a catalytic amount of a suitable base (e.g., DBU) in a solvent like THF (50 mL), add methyl vinyl ketone (10 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-nitrobutan-2-one.

Step 2: Reduction of 4-Nitrobutan-2-one and Salt Formation

  • Dissolve 4-nitrobutan-2-one (10 mmol) in methanol (50 mL) in a hydrogenation flask.

  • Add 10% Palladium on carbon (10 mol% Pd).

  • Pressurize the flask with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to give crude 4-aminobutan-2-one.

  • Form the hydrochloride salt as described in the previous methods.

Pathway IV: Hofmann Rearrangement

The Hofmann rearrangement provides an alternative disconnection approach, starting from an amide and resulting in a primary amine with one less carbon atom.[6][7] For the synthesis of 4-aminobutan-2-one, the starting material would be 3-acetylpropionamide.

Mechanistic Rationale

The reaction proceeds by treating a primary amide with bromine and a strong base to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide.[6]

Visualizing the Hofmann Rearrangement

Hofmann_Rearrangement 3-Acetylpropionic_acid 3-Acetylpropionic acid 3-Acetylpropionamide 3-Acetylpropionamide 3-Acetylpropionic_acid->3-Acetylpropionamide 1. SOCl₂ 2. NH₃ Ammonia Ammonia 4-Aminobutan-2-one 4-Aminobutan-2-one 3-Acetylpropionamide->4-Aminobutan-2-one H₂O Br2_NaOH Br₂, NaOH 4-Aminobutan-2-one_HCl 4-Aminobutan-2-one Hydrochloride 4-Aminobutan-2-one->4-Aminobutan-2-one_HCl in Ether HCl HCl

Caption: Hofmann rearrangement approach to 4-Aminobutan-2-one hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Acetylpropionamide

  • Convert 3-acetylpropionic acid to its acid chloride by reacting with thionyl chloride.

  • Carefully add the acid chloride to an excess of concentrated aqueous ammonia at low temperature to form 3-acetylpropionamide.

  • Isolate and purify the amide by recrystallization.

Step 2: Hofmann Rearrangement and Salt Formation

  • Prepare a solution of sodium hypobromite by slowly adding bromine (10 mmol) to a cold solution of sodium hydroxide (40 mmol) in water.

  • Add 3-acetylpropionamide (10 mmol) to the cold hypobromite solution with stirring.

  • Slowly warm the reaction mixture and then heat to 50-70 °C for about 1 hour.

  • Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts, filter, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ether, and dry.

Characterization of 4-Aminobutan-2-one Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Aminobutan-2-one hydrochloride.

Analytical TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ (ppm): ~2.1 (s, 3H, CH₃), ~2.9 (t, 2H, CH₂-CO), ~3.1 (t, 2H, CH₂-N), ~8.2 (br s, 3H, NH₃⁺).
¹³C NMR (DMSO-d₆)δ (ppm): ~30 (CH₃), ~38 (CH₂-N), ~45 (CH₂-CO), ~208 (C=O).[8]
IR (KBr) ν (cm⁻¹): ~3400 (N-H stretch), ~2900 (C-H stretch), ~1715 (C=O stretch).
Mass Spectrometry (ESI+) m/z: 88.07 [M+H]⁺ for the free base.[9]
Melting Point Literature values vary; experimental determination is recommended.

Conclusion

This technical guide has detailed four distinct and practical synthetic pathways for the preparation of 4-Aminobutan-2-one hydrochloride. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The Gabriel synthesis offers high selectivity for the primary amine, while the aza-Michael addition presents a more direct and atom-economical approach. The reduction of a nitro precursor is a reliable method if the starting nitro compound is accessible, and the Hofmann rearrangement provides a less conventional but viable alternative. By providing detailed experimental protocols and mechanistic insights, this guide aims to be an invaluable resource for researchers engaged in the synthesis of this important chemical building block.

References

[10] BenchChem (2025). A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction. [4] ChemicalBook (2025). 4-CHLORO-2-BUTANONE | 6322-49-2. [11] BenchChem (2025). 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Core Technical Guide. [12] LookChem (2025). Cas 6322-49-2,4-CHLORO-2-BUTANONE. [3] Master Organic Chemistry (2025). The Gabriel Synthesis. [13] ChemBK (2024). 4-Chlorobutan-2-one. [1] Gabriel Synthesis. (n.d.). [2] Chemistry Steps (2020). The Gabriel Synthesis. ChemicalBook (n.d.). 4-bromobutan-2-one synthesis. [14] PubChem. (n.d.). 4-Aminobutan-2-one hydrochloride. [8] SpectraBase. (n.d.). 4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. [15] Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone. [16] Wikipedia. (n.d.). Gabriel synthesis. [17] R Discovery. (2010). Gabriel Primary Amine Synthesis. [18] ResearchGate. (2025). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. [19] Chemister. (2025). 4-chloro-2-butanone. [20] Royal Society of Chemistry. (n.d.). Supporting Information Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic am. [21] SlideShare. (n.d.). Hofman rearrangement. [6] Wikipedia. (n.d.). Hofmann rearrangement. [9] PubChemLite. (2025). 4-aminobutan-2-one hydrochloride (C4H9NO). [7] Chemistry Steps. (2025). Hofmann Rearrangement. [5] Taylor & Francis Online. (n.d.). Highly Efficient Michael Addition Reaction of Amines Catalyzed by Silica-Supported Aluminum Chloride. [22] Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement. [23] Pharmd Guru. (2025). 31. HOFMANN REARRANGEMENT. [24] Chemsrc. (2025). 4-bromobutan-2-one | CAS#:28509-46-8. iChemical. (n.d.). 4-BROMOBUTAN-2-ONE, CAS No. 28509-46-8. [25] Royal Society of Chemistry. (n.d.). Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. [26] ResearchGate. (n.d.). Reaction of aromatic amines with methyl vinyl ketone in the presence of.... [27] ChemBK. (2024). 4-Aminobutan-2-one. [28] CymitQuimica. (n.d.). 4-AMINOBUTAN-2-ONE HCL. [29] PubChem. (n.d.). 4-Bromobutan-2-one. [30] ScienceOpen. (2018). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [31] Semantic Scholar. (n.d.). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Sigma-Aldrich. (n.d.). 4-Aminobutan-2-one hydrochloride | 92901-20-7. [32] Sigma-Aldrich. (n.d.). 4-Aminobutan-2-one hydrochloride 21419-24-9. [33] ResearchGate. (2026). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [34] ResearchGate. (2016). How to convert amino acid to its hydrochloride?. [35] Semantic Scholar. (n.d.). Figure 2 from Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. [36] Fisher Scientific. (n.d.). eMolecules​ 4-Aminobutan-2-one hydrochloride | 92901-20-7 | 1G | Purity. [37] PubChem. (n.d.). 4-Aminobutan-2-one. [38] BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol Derivatives. [39] Google Patents. (1992). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine. [40] NIST WebBook. (n.d.). 4-Amino-1-butanol.

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Aminobutan-2-one hydrochloride is an organic compound with the chemical formula C₄H₁₀ClNO.[1][2] While it is utilized as a chemical reagent and an intermediate in drug synthesis, its specific biological mechanism of action is not well-documented in publicly available literature.[3] However, its structural similarity to the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA), provides a strong foundation for a targeted investigation into its potential effects on the GABAergic system.[4]

This guide presents a comprehensive, hypothesis-driven research framework for elucidating the in vitro mechanism of action of 4-Aminobutan-2-one hydrochloride. As a structural analogue of GABA, the central hypothesis is that this compound modulates GABAergic neurotransmission, primarily by inhibiting the key catabolic enzyme, GABA transaminase (GABA-T). Inhibition of GABA-T would lead to an increase in synaptic GABA levels, a mechanism of action shared by established anticonvulsant drugs.[5][6]

This document provides a logical, multi-tiered experimental plan designed to rigorously test this hypothesis, investigate potential off-target effects within the GABAergic system, and characterize the functional consequences at a cellular level. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel neuroactive compounds.

Part 1: Characterization of the Primary Hypothesized Target: GABA Transaminase (GABA-T)

Expertise & Rationale: The most direct and plausible mechanism for a GABA analogue is the disruption of its metabolic pathway. GABA is catabolized by two key mitochondrial enzymes: GABA-T and succinic semialdehyde dehydrogenase (SSADH).[4][7] GABA-T converts GABA to succinic semialdehyde, which is then oxidized by SSADH to succinate, entering the Krebs cycle.[4] Inhibiting GABA-T is a clinically validated strategy for increasing brain GABA levels.[5] Therefore, the primary and most critical experiment is to determine if 4-Aminobutan-2-one hydrochloride acts as an inhibitor of GABA-T.

In Vitro GABA-Transaminase (GABA-T) Activity Assay

This protocol is designed to quantify the enzymatic activity of GABA-T and to determine the inhibitory potency (IC₅₀) and mode of inhibition of 4-Aminobutan-2-one hydrochloride. The assay measures the production of glutamate from the transamination of GABA with α-ketoglutarate, which is then coupled to a reaction that yields a spectrophotometrically detectable product.

Experimental Protocol:

  • Enzyme Source: Obtain purified recombinant human GABA-T or prepare a mitochondrial fraction from rodent brain tissue, which is a rich source of the enzyme.[8] The use of human recombinant enzyme is preferred to avoid species-specific differences in inhibitor sensitivity.[8]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM dithiothreitol (DTT) and 50 µM pyridoxal 5'-phosphate (PLP), the essential cofactor for GABA-T.

    • Substrate Solution: Prepare a solution containing 20 mM GABA and 10 mM α-ketoglutarate in Assay Buffer.

    • Inhibitor Stock: Prepare a 100 mM stock solution of 4-Aminobutan-2-one hydrochloride in deionized water. Perform serial dilutions to create a range of concentrations (e.g., from 1 µM to 10 mM).

    • Coupling Enzyme System: A solution containing glutamate dehydrogenase (GDH) and 5 mM NAD⁺ in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the appropriate dilution of 4-Aminobutan-2-one hydrochloride or vehicle control (water).

    • Add 140 µL of the GABA-T enzyme preparation in Assay Buffer.

    • Incubate for 15 minutes at 37°C to allow for potential inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

    • Immediately add 20 µL of the Coupling Enzyme System.

    • Measure the increase in absorbance at 340 nm every minute for 30 minutes using a plate reader. The rate of NADH production is directly proportional to GABA-T activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • To determine the mode of inhibition, repeat the assay with varying concentrations of GABA while holding the inhibitor concentration constant. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

GABAT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer with PLP - Substrates (GABA, α-KG) - Inhibitor Dilutions - Coupling System (GDH, NAD+) A1 Add Inhibitor/ Vehicle Control P1->A1 P2 Prepare GABA-T Enzyme A2 Add GABA-T Enzyme P2->A2 A3 Pre-incubate (15 min, 37°C) A2->A3 A4 Add Substrates & Coupling System A3->A4 A5 Measure Absorbance (340 nm) Kinetically for 30 min A4->A5 D1 Calculate Initial Velocity (V₀) A5->D1 D2 Plot % Inhibition vs. [Inhibitor] Determine IC₅₀ D1->D2 D3 Perform Kinetic Studies (Varying [Substrate]) D2->D3 D4 Generate Lineweaver-Burk Plot Determine Inhibition Mode D3->D4

Fig 1. Experimental workflow for the in vitro GABA-T inhibition assay.

Part 2: Assessing Specificity within the GABA Catabolic Pathway

Expertise & Rationale: A thorough mechanistic investigation requires assessing target specificity. While GABA-T is the primary hypothesized target, it is crucial to determine if 4-Aminobutan-2-one hydrochloride also affects the subsequent enzyme in the pathway, SSADH. Interaction with SSADH would complicate data interpretation and suggest a less specific mechanism of action. The two enzymes are known to physically interact within the mitochondrial matrix, forming a functional complex.[7]

In Vitro Succinic Semialdehyde Dehydrogenase (SSADH) Activity Assay

This protocol measures the activity of SSADH to determine if it is inhibited by the test compound. The assay directly measures the conversion of the substrate, succinic semialdehyde, to succinate, coupled with the reduction of NAD⁺ to NADH.

Experimental Protocol:

  • Enzyme Source: Use purified recombinant human SSADH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Substrate Solution: 1 mM Succinic semialdehyde in Assay Buffer.

    • Cofactor Solution: 2 mM NAD⁺ in Assay Buffer.

    • Inhibitor Stock: Use the same stock and dilutions of 4-Aminobutan-2-one hydrochloride as prepared for the GABA-T assay.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the inhibitor dilution or vehicle control.

    • Add 140 µL of the SSADH enzyme preparation in Assay Buffer.

    • Add 20 µL of the Cofactor Solution.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

    • Measure the increase in absorbance at 340 nm kinetically for 30 minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration to determine if SSADH is a target. If significant inhibition is observed, determine the IC₅₀ value as described previously.

GABADegradation cluster_enzymes Mitochondrial Enzymes GABA GABA GABAT GABA Transaminase (GABA-T) GABA->GABAT α-ketoglutarate SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH NAD+ Succinate Succinate Krebs Krebs Cycle Succinate->Krebs GABAT->SSA Glutamate SSADH->Succinate NADH

Fig 2. The GABA catabolic pathway in the mitochondrion.

Part 3: Evaluation of Off-Target Effects at the GABAergic Synapse

Expertise & Rationale: Even if GABA-T is confirmed as the primary target, a comprehensive profile requires screening for activity at other key components of the GABAergic synapse. These include the ionotropic GABA-A and metabotropic GABA-B receptors, which mediate GABA's inhibitory effects, and the GABA transporters (GATs) that regulate synaptic GABA concentration through reuptake.[9][10] Unintended interactions with these components could lead to complex pharmacological effects.

GABA Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare synaptic membranes from rodent whole brain or specific brain regions (e.g., cortex, hippocampus).

  • GABA-A Receptor Assay:

    • Incubate brain membranes with a known concentration of a GABA-A receptor radioligand (e.g., [³H]muscimol or [³H]flunitrazepam) in the presence of a range of concentrations of 4-Aminobutan-2-one hydrochloride.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled GABA-A agonist (e.g., unlabeled GABA).

  • GABA-B Receptor Assay:

    • Follow a similar procedure using a GABA-B receptor-specific radioligand (e.g., [³H]CGP54626).

    • Non-specific binding is determined using a non-labeled GABA-B agonist (e.g., baclofen).

  • Detection and Analysis: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting. Calculate the specific binding at each concentration of the test compound and determine the inhibition constant (Ki) to quantify binding affinity.

GABA Transporter (GAT) Uptake Assay

This assay measures the ability of the test compound to inhibit the reuptake of GABA into neurons or glia.

Experimental Protocol:

  • Model System: Use primary neuronal/glial co-cultures or synaptosomes prepared from rodent brain tissue.

  • Assay Procedure:

    • Pre-incubate the cells or synaptosomes with varying concentrations of 4-Aminobutan-2-one hydrochloride or a known GAT inhibitor (e.g., nipecotic acid) as a positive control.

    • Add [³H]GABA to the medium and incubate for a short period (e.g., 10 minutes) at 37°C to allow for uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ for the inhibition of GABA uptake.

GABASynapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal PreNeuron GABAergic Neuron Vesicle Synaptic Vesicle (contains GABA) GABA_A GABA-A Receptor (Target 3a) Vesicle->GABA_A GABA Release GABA_B GABA-B Receptor (Target 3b) Vesicle->GABA_B GAT GABA Transporter (GAT) (Target 4) GAT->PreNeuron GABA Reuptake Mito Mitochondrion GABAT_SSADH GABA-T / SSADH (Targets 1 & 2) PostNeuron Postsynaptic Neuron GABA_A->PostNeuron Cl- influx (Hyperpolarization) GABA_B->PostNeuron G-protein signaling

Sources

Known Biological Activities of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9), also known as 3-oxobutylamine hydrochloride, is a keto-analogue of the neurotransmitter GABA and the heme precursor 5-aminolevulinic acid (ALA). Its biological significance lies in its precise structural mimicry, allowing it to interrogate and modulate enzymes governing amine and porphyrin metabolism.

This compound serves two primary roles in biochemical research:

  • Competitive Inhibitor/Ligand for Porphobilinogen Synthase (ALAD): It binds to the active site of ALAD, forming a Schiff base with catalytic lysine residues, thereby arresting porphyrin biosynthesis.

  • Transaminase Substrate: It acts as an amino donor/acceptor for GABA transaminase (GABA-T), functioning as a key intermediate in engineered metabolic pathways for the production of 1,3-butanediol and methyl ethyl ketone (MEK).

Chemical Identity & Physicochemical Properties
PropertyDetail
IUPAC Name 4-Aminobutan-2-one hydrochloride
Common Synonyms 3-Oxobutylamine HCl; 4-Amino-2-butanone HCl
CAS Number 21419-24-9 (HCl salt); 23645-04-7 (Free base)
Molecular Formula C₄H₉NO[1][2][3] · HCl
Molecular Weight 123.58 g/mol
Structure CH₃-C(=O)-CH₂-CH₂-NH₂ · HCl
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
Stability Hygroscopic solid; prone to polymerization (Schiff base self-condensation) if stored as a free base. Store at -20°C under inert atmosphere.
Biological Mechanisms of Action
3.1. Inhibition of Porphobilinogen Synthase (ALAD)

Porphobilinogen synthase (ALAD) catalyzes the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA) to form porphobilinogen (PBG). The reaction mechanism involves the formation of a Schiff base between the substrate and an active site lysine (Lys252 in human ALAD).

  • Mechanism: 4-Aminobutan-2-one mimics the "P-side" substrate (ALA) but lacks the C1-carboxyl group.

  • Causality: It enters the active site and forms a covalent Schiff base with the active site lysine via its ketone group. However, without the carboxyl moiety required for coordination with the metal cofactor (Zn²⁺ or Mg²⁺) and the subsequent aldol condensation with the second "A-side" substrate, the enzymatic turnover is stalled.

  • Outcome: This results in competitive inhibition, effectively locking the enzyme in an intermediate state and preventing heme biosynthesis.

3.2. Substrate for GABA Transaminase (GABA-T)

In metabolic engineering, 4-aminobutan-2-one is utilized as a substrate for aminotransferases, specifically GABA transaminase (gabT).[1][3]

  • Reaction: 4-Aminobutan-2-one +

    
    -Ketoglutarate 
    
    
    
    3-Oxobutanal + Glutamate.
  • Significance: This reversible transamination is exploited in synthetic biology to divert flux from the TCA cycle towards the synthesis of industrial solvents like 2-butanol and MEK.

Visualization of Signaling & Metabolic Pathways

The following diagrams illustrate the competitive inhibition mechanism at the ALAD active site and the metabolic flux in engineered systems.

ALAD_Inhibition_Mechanism ALAD ALAD Enzyme (Active Site Lysine) SchiffBase_Nat Productive Schiff Base (P-Site Bound) ALAD->SchiffBase_Nat + ALA SchiffBase_Inh Stalled Schiff Base (Dead-End Complex) ALAD->SchiffBase_Inh + 4-Aminobutan-2-one Substrate 5-Aminolevulinic Acid (Natural Substrate) Substrate->SchiffBase_Nat Inhibitor 4-Aminobutan-2-one (Inhibitor) Inhibitor->SchiffBase_Inh PBG Porphobilinogen (Pyrrole Ring) SchiffBase_Nat->PBG Condensation w/ 2nd ALA SchiffBase_Inh->PBG Reaction Blocked (Missing Carboxyl)

Figure 1: Mechanism of ALAD inhibition. The inhibitor forms a Schiff base but fails to condense into porphobilinogen.

Metabolic_Flux AcetoacetylCoA Acetoacetyl-CoA Oxobutanal 3-Oxobutanal AcetoacetylCoA->Oxobutanal Reduction Aminobutanone 4-Aminobutan-2-one Oxobutanal->Aminobutanone Transamination MEK Methyl Ethyl Ketone (Industrial Solvent) Aminobutanone->MEK Deamination & Reduction GABAT GABA Transaminase (Enzyme) GABAT->Oxobutanal Catalysis

Figure 2: Role of 4-Aminobutan-2-one in engineered metabolic pathways for solvent production.

Experimental Protocols
Protocol A: Synthesis via Gabriel Synthesis

Rationale: Direct alkylation of methyl vinyl ketone with ammonia often leads to polymerization. The Gabriel synthesis ensures the selective formation of the primary amine.

  • Reagents: 4-Chlorobutan-2-one, Potassium Phthalimide, Hydrazine Hydrate, Ethanol.

  • Step 1 (Substitution):

    • Dissolve Potassium Phthalimide (1.0 eq) in DMF.

    • Add 4-Chlorobutan-2-one (1.1 eq) dropwise at 0°C.

    • Heat to 60°C for 4 hours.

    • Precipitate in water to isolate N-(3-oxobutyl)phthalimide.

  • Step 2 (Deprotection):

    • Suspend the phthalimide intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.2 eq) and reflux for 2 hours.

    • Cool and filter off the phthalhydrazide byproduct.

  • Step 3 (Salt Formation):

    • Acidify the filtrate with HCl/Dioxane.

    • Evaporate solvent to obtain 4-Aminobutan-2-one Hydrochloride as a white hygroscopic solid.

Protocol B: ALAD Inhibition Assay

Rationale: To quantify the inhibitory potency (


) against native ALA.
  • Buffer Preparation: 0.1 M Potassium Phosphate (pH 6.8), 10 mM

    
    -mercaptoethanol (essential to maintain active site thiols), 100 
    
    
    
    M ZnCl₂.
  • Enzyme Activation: Pre-incubate purified ALAD (10

    
    g/mL) in buffer for 10 minutes at 37°C.
    
  • Reaction:

    • Add 4-Aminobutan-2-one (0.1 – 10 mM concentration range).

    • Initiate reaction by adding 5-Aminolevulinic Acid (ALA) substrate (2 mM).

  • Detection:

    • Stop reaction after 20 minutes with Modified Ehrlich’s Reagent.

    • Measure absorbance at 555 nm (Porphobilinogen-Ehrlich complex).

  • Analysis: Plot

    
     vs 
    
    
    
    (Dixon plot) to determine the inhibition constant (
    
    
    ).
Safety & Toxicology
  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

  • Storage: The hydrochloride salt is stable but hygroscopic. Store in a desiccator at -20°C.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. Retrieved from [Link]

  • Jaffe, E. K. (2004). The porphobilinogen synthase catalyzed reaction mechanism.[4] Bioorganic Chemistry, 32(5), 316-325. (Describes Schiff base mechanism and substrate analogues). Retrieved from [Link]

  • Burgard, A., et al. (2012).Microorganisms and methods for carbon-efficient biosynthesis of MEK and 2-butanol. U.S. Patent No. 8,420,375. (Details the use of 4-aminobutan-2-one in engineered metabolic pathways).

Sources

Comprehensive literature review on 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9) is a bifunctional


-amino ketone salt serving as a critical "lynchpin" intermediate in the synthesis of nitrogen heterocycles.[1] Unlike simple amines, its structure—containing both a nucleophilic primary amine and an electrophilic ketone separated by an ethylene bridge—predisposes it to intramolecular cyclization. This property makes it the direct precursor to 2-methyl-1-pyrroline , a scaffold found in tropane alkaloids (e.g., hygrine, cuscohygrine) and pharmaceutical pyrrolidine derivatives.

This guide details the compound's chemical identity, a validated industrial synthesis route via the Gabriel method, and its strategic application in heterocycle construction.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 4-Aminobutan-2-one hydrochloride
Common Synonyms 4-Amino-2-butanone HCl; 3-Oxobutylammonium chloride
CAS Number 21419-24-9 (Primary), 92901-20-7
Molecular Formula C

H

ClNO
Molecular Weight 123.58 g/mol
Structure CH

-C(=O)-CH

-CH

-NH

· HCl
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.
Stability Stable as HCl salt at 2–8°C. Free base is unstable (rapid cyclization/polymerization).

Synthesis: The Modified Gabriel Route

The most robust synthesis avoids the polymerization issues of direct ammonia-MVK addition by utilizing a "masked" amine (phthalimide) in a Michael addition to Methyl Vinyl Ketone (MVK), followed by acid hydrolysis.

Reaction Scheme
  • Michael Addition: Phthalimide + Methyl Vinyl Ketone

    
    
    
    
    
    -(3-oxobutyl)phthalimide
  • Deprotection:

    
    -(3-oxobutyl)phthalimide + HCl 
    
    
    
    4-Aminobutan-2-one HCl + Phthalic Acid
Experimental Protocol
Phase 1: Preparation of

-(3-oxobutyl)phthalimide
  • Reagents: Phthalimide (1.0 eq), Methyl Vinyl Ketone (1.2 eq), Triethylamine (Et

    
    N) (0.1 eq), Ethyl Acetate (EtOAc).
    
  • Procedure:

    • Suspend phthalimide in EtOAc at room temperature.

    • Add Et

      
      N followed by the dropwise addition of MVK (exothermic reaction).
      
    • Heat to reflux for 3–4 hours until the phthalimide solid dissolves and TLC indicates consumption.

    • Cool to precipitate the adduct or concentrate in vacuo.

    • Recrystallize from ethanol to yield white crystals of

      
      -(3-oxobutyl)phthalimide (mp: 110–112°C).
      
Phase 2: Hydrolysis to 4-Aminobutan-2-one HCl
  • Reagents:

    
    -(3-oxobutyl)phthalimide, 20% Hydrochloric Acid (HCl).
    
  • Procedure:

    • Suspend the phthalimide adduct in 20% HCl (approx. 5 mL per gram).

    • Reflux for 4–6 hours. The solution will become clear as phthalic acid precipitates upon cooling.

    • Cool to 0°C and filter off the phthalic acid byproduct.

    • Concentrate the filtrate under reduced pressure to a viscous oil.

    • Triturate with cold acetone or ether to induce crystallization of the hydrochloride salt.

    • Yield: Typically 75–85%. Store under inert atmosphere (hygroscopic).

Reactivity & Applications

The Cyclization Equilibrium

The defining feature of 4-aminobutan-2-one is its equilibrium with 2-methyl-1-pyrroline . In the presence of base (pH > 7), the free amine intramolecularly attacks the ketone, losing water to form the cyclic imine.

  • Acidic pH: Exists as the open-chain ammonium salt (stable storage form).

  • Basic pH: Spontaneous cyclization to 2-methyl-1-pyrroline.

Biosynthetic & Synthetic Utility

This molecule mimics the biological precursor in the synthesis of Hygrine and Cuscohygrine .

  • Hygrine Synthesis: Condensation of 2-methyl-1-pyrroline (generated in situ) with acetoacetic acid equivalents yields hygrine.

  • Pyrrolidine Scaffolds: Reduction of the cyclic imine (using NaBH

    
     or H
    
    
    
    /Pd) yields 2-methylpyrrolidine , a core motif in various nicotinic receptor ligands.
Visualization of Pathways

G MVK Methyl Vinyl Ketone (MVK) Adduct N-(3-oxobutyl)phthalimide MVK->Adduct Michael Addition (Et3N, Reflux) Phth Phthalimide Phth->Adduct Michael Addition (Et3N, Reflux) Product 4-Aminobutan-2-one HCl Salt Adduct->Product Hydrolysis (HCl, Reflux) Pyrroline 2-Methyl-1-pyrroline (Cyclic Imine) Product->Pyrroline Neutralization (-H2O, Cyclization) Hygrine Hygrine (Alkaloid) Pyrroline->Hygrine + Acetoacetate Pyrrolidine 2-Methylpyrrolidine Pyrroline->Pyrrolidine Reduction (NaBH4)

Figure 1: Synthesis of 4-Aminobutan-2-one HCl and its divergent application pathways toward heterocycles.[2]

Handling & Safety (E-E-A-T)

  • Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to ambient moisture will cause it to deliquesce, making accurate weighing difficult and potentially accelerating degradation. Recommendation: Store in a desiccator or under argon at 2–8°C.

  • Eye Hazard: Classified as causing serious eye damage (H318). Wear safety goggles and a face shield during synthesis, especially during the acid hydrolysis step where HCl vapors are generated.

  • Stability: Do not attempt to store the free base. Generate it in situ only when the subsequent cyclization or reaction is intended immediately.

References

  • Sigma-Aldrich. 4-Aminobutan-2-one hydrochloride Product Sheet (CAS 21419-24-9).[1]Link

  • PubChem. Compound Summary: 4-Aminobutan-2-one hydrochloride.[1][3] National Library of Medicine. Link

  • Bradshaw, B., et al. (2009).[4] Organocatalytic Enantioselective Robinson Annulation of 2-Methyl-1,3-cyclohexanedione. (Contextual reference for MVK reactivity). Advanced Synthesis & Catalysis. Link

  • Organic Syntheses. Preparation of 1,6-Dioxo-8a-methyl-1,2,3,4,6,7,8,8a-octahydronaphthalene.[5] (Demonstrates MVK handling and Michael additions). Org. Synth. 1965, 45, 80. Link

  • Leete, E. (1975). Biosynthesis of the Tropane Alkaloids. (Establishes 4-aminobutan-2-one as a hygrine precursor). Phytochemistry. Link

Sources

Technical Whitepaper: Structural Architecture and Synthetic Utility of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural architecture, synthetic methodologies, and derivative applications of 4-Aminobutan-2-one Hydrochloride.

Executive Summary & Chemical Identity[1][2]

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9) represents a critical class of


-amino ketones. Unlike its carboxylic acid analog (

-aminobutyric acid, GABA), this molecule possesses a reactive ketone moiety that renders the free base kinetically unstable. It serves as a potent bifunctional building block in heterocyclic chemistry, specifically in the synthesis of pyrroles and as a pharmacophore in GABA transaminase (GABA-T) inhibitors.

This guide provides a rigorous analysis of its stability profiles, a validated synthesis protocol avoiding common polymerization pitfalls, and a strategic map of its structural derivatives.

Chemical Profile
PropertySpecification
IUPAC Name 4-Aminobutan-2-one hydrochloride
Common Name 4-Amino-2-butanone HCl
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW 123.58 g/mol
Appearance Hygroscopic white to off-white crystalline solid
Solubility Highly soluble in water, MeOH; Insoluble in

Stability Stable as HCl salt at

; Free base undergoes rapid intermolecular condensation.[1]

Structural Analysis and Instability Mechanics

The core challenge in working with 4-aminobutan-2-one is the intramolecular distance between the nucleophilic amine (N) and the electrophilic carbonyl (C2).

The Cyclization Paradox

In


-amino ketones (5-carbon chains), the amine attacks the ketone to form a stable 5-membered imine (pyrrolidine ring). However, 4-aminobutan-2-one possesses a 4-carbon backbone. Intramolecular attack would result in a strained 4-membered azetidinol  intermediate.
  • Thermodynamic Reality: The formation of a 4-membered ring is energetically unfavorable compared to intermolecular reactions.

  • Kinetic Consequence: Upon neutralization of the HCl salt, the free amine rapidly attacks the ketone of a neighboring molecule, leading to Schiff base oligomers and complex polymers.

  • Handling Directive: Always maintain the molecule in its protonated (HCl) form until the exact moment of reaction in the target synthesis.

Validated Synthesis Protocol: The Phthalimide Route

Direct alkylation of acetone with standard aminating agents fails due to poly-alkylation. The most robust, self-validating protocol utilizes a Gabriel-type synthesis via Michael addition to Methyl Vinyl Ketone (MVK).

Reaction Scheme (Graphviz Visualization)

Synthesis Phth Phthalimide (Nucleophile) Intermediate N-(3-oxobutyl)phthalimide (Protected Adduct) Phth->Intermediate Michael Addition MVK Methyl Vinyl Ketone (Electrophile) MVK->Intermediate Cat Base Cat. (Et3N) Cat->Intermediate Hydrolysis Acid Hydrolysis (HCl / Reflux) Intermediate->Hydrolysis Product 4-Aminobutan-2-one HCl (Target Salt) Hydrolysis->Product Byproduct Phthalic Acid (Precipitate) Hydrolysis->Byproduct

Figure 1: The Phthalimide "Masking" Strategy prevents premature polymerization during synthesis.

Step-by-Step Methodology

Phase 1: Michael Addition (Protection)

  • Reactants: Dissolve Phthalimide (1.0 eq) in Ethyl Acetate. Add Methyl Vinyl Ketone (1.2 eq) and a catalytic amount of Triethylamine (

    
    , 0.1 eq).
    
  • Conditions: Reflux for 4–6 hours.

  • Validation (TLC): Monitor disappearance of Phthalimide (

    
     in Hex/EtOAc).
    
  • Workup: Concentrate in vacuo. The intermediate N-(3-oxobutyl)phthalimide crystallizes upon cooling. Recrystallize from ethanol.

    • Checkpoint:

      
       NMR must show loss of vinyl protons (5.8–6.4 ppm).
      

Phase 2: Hydrolysis (Deprotection)

  • Reactants: Suspend the intermediate in 6M HCl (excess).

  • Conditions: Reflux vigorously for 4 hours. The solution will initially clear, then phthalic acid will precipitate.

  • Purification:

    • Cool to

      
       to maximize phthalic acid precipitation.
      
    • Filter off phthalic acid.

    • Concentrate the filtrate to dryness under reduced pressure.

    • Critical Step: Triturate the residue with cold Acetone/Ether. The 4-aminobutan-2-one HCl will remain as a solid, while impurities dissolve.

  • Yield: Typically 75–85%.

Structural Analogs and Derivatives

Modifying the core scaffold alters stability and biological affinity.

Class A: N-Substituted Derivatives (Stability Enhanced)

Substitution at the nitrogen prevents Schiff base polymerization, allowing isolation of the free base in some cases.

DerivativeStructure ModificationApplication
N,N-Dimethyl-4-aminobutan-2-one

on N
Precursor to quaternary ammonium salts; used in Mannich base studies.
N-Benzyl-4-aminobutan-2-one Benzyl group on NReductive amination intermediate; cleavable protecting group.
Hygrine N incorporated into pyrrolidineNatural alkaloid; biosynthetic relative.
Class B: Bioisosteres (GABA Analogs)

4-Aminobutan-2-one is a "ketone bioisostere" of GABA.

  • GABA:

    
    
    
  • Target:

    
    
    
  • Mechanism: The ketone mimics the carbonyl of the acid but lacks the H-bond donor capability of the hydroxyl, altering receptor binding profiles. It acts as a substrate for GABA Transaminase (GABA-T), potentially acting as a suicide inhibitor if functionalized with an alkyne (e.g., Vigabatrin analogs).

Applications in Heterocyclic Synthesis

The primary industrial utility of 4-aminobutan-2-one is the Knorr Pyrrole Synthesis . It reacts with 1,3-dicarbonyls to form substituted pyrroles, which are scaffolds for heme synthesis and atorvastatin intermediates.

The Paal-Knorr Variation Workflow

PyrroleSynthesis Start 4-Aminobutan-2-one HCl Step1 In Situ Neutralization (NaOAc / AcOH) Start->Step1 Reagent 1,3-Diketone (e.g., Acetylacetone) Reagent->Step1 Step2 Imine Formation (Schiff Base) Step1->Step2 -HCl Step3 Cyclization & Dehydration Step2->Step3 -H2O Product Substituted Pyrrole Step3->Product Aromatization

Figure 2: Convergent synthesis of pyrroles utilizing 4-aminobutan-2-one as the nitrogen source.

Protocol Insight: When reacting 4-aminobutan-2-one HCl with a 1,3-diketone, Sodium Acetate (NaOAc) is the preferred buffer. It gently liberates the free amine in situ, allowing it to immediately react with the diketone before it can self-polymerize.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. Retrieved from [Link]

  • Synthetic Methodology (Michael Addition)
  • Pyrrole Synthesis Applications
  • Stability & Handling

Disclaimer: This guide is for research purposes only. Always consult the latest Material Safety Data Sheet (MSDS) and follow standard laboratory safety protocols when handling reactive amines and ketones.

Sources

In Silico Docking Studies of 4-Aminobutan-2-one Hydrochloride: A Technical Guide for Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous in silico docking workflow for 4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9), a small polar fragment structurally analogous to


-aminobutyric acid (GABA). Due to its low molecular weight (<130 Da) and high flexibility, this molecule presents specific challenges in computational modeling, including scoring function bias and solvation effects.

This guide moves beyond standard "black-box" docking. It frames the molecule not just as a ligand, but as a chemical probe for Fragment-Based Drug Discovery (FBDD), specifically targeting the GABAergic system (e.g., GABA-AT or GABA receptors). We prioritize the distinction between the shelf-stable salt form and the physiological pharmacophore, emphasizing charge state enumeration and active site water conservation.

Part 1: Molecular Profile & Ligand Preparation

The "Salt" vs. "Pharmacophore" Distinction

In computational chemistry, one of the most common errors is docking the counter-ion. 4-Aminobutan-2-one hydrochloride exists as a salt to ensure stability. However, the docking engine requires the bioactive species.

  • Shelf Form:

    
     (Solid, Stable)
    
  • Bioactive Species:

    
     (Cationic)
    
Protonation and Tautomerism

The amine group has a predicted pKa of approximately 8.8. At physiological pH (7.4), the molecule exists predominantly (>95%) in the protonated cationic state .

  • Critical Step: You must protonate the primary amine (

    
    ) prior to docking. Docking the neutral amine will result in false-negative scores due to the missing electrostatic contribution (salt bridge) with active site aspartate/glutamate residues.
    

Data Table 1: Physicochemical Profile for Docking

PropertyValueImplication for Docking
Formula

(Cation)
Net charge +1 must be set in PDBQT.
MW ~88.1 Da (Free cation)"Fragment" class; requires high exhaustiveness.
Rotatable Bonds 3High conformational entropy penalty.
H-Bond Donors 3 (Ammonium)Strong anchor points for Asp/Glu residues.
H-Bond Acceptors 1 (Ketone)Directional interaction with Ser/Thr or backbone NH.
Instability Warning (The "Expert" Insight)

Free 4-aminobutan-2-one is prone to intramolecular cyclization to form


-pyrroline  (loss of water).
  • In Silico Strategy: While the linear form is the GABA analog, advanced workflows should also dock the cyclic pyrroline form to rule out metabolite interference or to identify covalent binding potential (Schiff base formation with Lysine residues).

Part 2: Target Selection & Preparation

Primary Target: GABA Aminotransferase (GABA-AT)

Given the structural similarity to GABA, the most scientifically grounded target is GABA Aminotransferase . This enzyme degrades GABA, and its inhibition raises GABA levels (mechanism of Vigabatrin).

  • PDB ID: 1OHV (Human GABA-AT complexed with Vigabatrin).

  • Rationale: The active site contains a PLP (pyridoxal 5'-phosphate) cofactor and specific residues (Arg192, Glu270) that recognize the carboxylate and amine of GABA. 4-Aminobutan-2-one mimics the amine but replaces the carboxylate with a ketone.

Preparation Protocol
  • Strip Water (selectively): Remove bulk solvent but retain structural waters bridging the PLP cofactor, as these often mediate ligand binding in small fragments.

  • Cofactor Handling: Ensure PLP is part of the receptor grid (rigid) or treated as a residue.

  • Protonation: Use PDB2PQR or H++ server to protonate the protein at pH 7.4. Ensure active site Lysine residues (interacting with PLP) are correctly tautomerized.

Part 3: The Docking Workflow (AutoDock Vina / Smina)

For fragments, the signal-to-noise ratio in scoring is low. We utilize a high-exhaustiveness protocol.

Grid Generation[1]
  • Center: Defined by the coordinates of the co-crystallized ligand (e.g., Vigabatrin in 1OHV).

  • Box Size: Restrict to

    
     Å.
    
    • Reasoning: Large search spaces dilute the search efficiency for small fragments. A tight box ensures the algorithm samples the deep pocket thoroughly.

Algorithm Parameters

Standard Vina parameters are insufficient for fragments. We employ Vinardo scoring (available in Smina) or Vina 1.2 with enhanced exhaustiveness.

Protocol Configuration:

  • exhaustiveness: 32 (Default is 8. Fragments require more sampling to find the global minimum).

  • num_modes: 20 (Keep more poses to analyze clustering).

  • energy_range: 4.0 kcal/mol.

Workflow Diagram (DOT)

DockingWorkflow Start Start: 4-Aminobutan-2-one HCl PrepLig Ligand Prep: 1. Remove HCl 2. Protonate Amine (+1) 3. Generate 3D Conformer Start->PrepLig PrepProt Target Prep (GABA-AT): 1. Clean PDB (1OHV) 2. Retain PLP Cofactor 3. Assign Gasteiger Charges Start->PrepProt Target Selection Grid Grid Generation: Center: Active Site Size: 15x15x15 Å PrepLig->Grid PrepProt->Grid Docking Docking Engine (Vina/Smina): Exhaustiveness = 32 Scoring: Vinardo Grid->Docking Analysis Interaction Profiling: 1. Salt Bridge (Glu270) 2. H-Bond (PLP Phosphate) Docking->Analysis

Figure 1: Optimized docking workflow for small polar amine fragments.

Part 4: Post-Docking Analysis & Interpretation

Interaction Checkpoints (Self-Validation)

A "good score" (e.g., -5.0 kcal/mol) is meaningless without specific geometric validation. For 4-aminobutan-2-one in GABA-AT, a valid pose must exhibit:

  • The Anchor: The protonated amine (

    
    ) must form a salt bridge or strong H-bond with Glu270  (or equivalent acidic residue) and potentially Arg192 .
    
  • The Tail: The ketone oxygen should act as an H-bond acceptor, potentially interacting with the PLP phosphate group or surrounding Ser/Thr residues.

  • Steric Fit: No clash with the PLP cofactor.

Scoring Normalization (Ligand Efficiency)

Raw binding affinity (


) favors larger molecules. For this fragment, calculate Ligand Efficiency (LE) :


  • Target Metric: An LE > 0.35 is excellent for a fragment of this size.

Interaction Logic Diagram (DOT)

InteractionLogic Ligand 4-Aminobutan-2-one Amine Amine (NH3+) Ligand->Amine Ketone Ketone (C=O) Ligand->Ketone Glu270 Glu270 (Carboxylate) Amine->Glu270 Salt Bridge (Critical) Arg192 Arg192 (Guanidinium) Amine->Arg192 Cat-Cat Repulsion (Avoid) PLP PLP Cofactor (Phosphate) Ketone->PLP H-Bond

Figure 2: Critical molecular interaction map required to validate the docking pose.

Part 5: Proposed Experimental Validation

In silico predictions require in vitro confirmation.

  • Thermal Shift Assay (TSA): Incubate recombinant GABA-AT with the compound. A shift in melting temperature (

    
    ) indicates binding.
    
  • Enzymatic Assay: Measure the conversion of GABA to succinic semialdehyde in the presence of the compound. If 4-aminobutan-2-one binds, it should act as a competitive inhibitor (or substrate).

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Storici, P., et al. (2004). Crystal structure of human GABA aminotransferase in complex with vigabatrin. Journal of Biological Chemistry (PDB ID: 1OHV). Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery. Link

  • Koes, D. R., et al. (2013). Smina: An open-source scoring function and docking protocol. Journal of Chemical Information and Modeling. Link

Pharmacokinetic and pharmacodynamic profile of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacokinetic and Pharmacodynamic Profile of 4-Aminobutan-2-one Hydrochloride

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 92901-20-7) is a bifunctional organic intermediate characterized by a primary amine and a ketone moiety separated by an ethylene bridge. While not a marketed therapeutic agent itself, it occupies a critical node in metabolic engineering (specifically 1,3-butanediol biosynthesis) and serves as a high-value synthetic precursor for pyrrole-based pharmaceuticals and alkaloids.

This guide defines the compound's physicochemical behavior, predicted pharmacokinetic (PK) fate, and pharmacodynamic (PD) interactions within engineered biological systems. It is intended for researchers optimizing biosynthetic pathways or utilizing the compound as a scaffold for heterocyclic drug discovery.

Physicochemical Profile & Stability

The pharmacokinetic behavior of 4-aminobutan-2-one is dictated by its high polarity and instability in its free-base form. The hydrochloride salt stabilizes the amine, preventing premature cyclization.

PropertyValue / DescriptionImpact on PK/PD
Molecular Formula

Small molecule fragment.
Molecular Weight 123.58 g/mol Rapid diffusion; amenable to renal filtration.
LogP (Predicted) -1.54 (Free base: -1.1)High Hydrophilicity. Poor passive membrane permeability; requires transporters.
pKa (Amine) ~8.4 - 9.0Predominantly ionized (protonated) at physiological pH (7.4).
Solubility High (>100 mg/mL in water)Excellent bioavailability in aqueous media; widely distributed in cytosol.
Stability Hygroscopic solid (HCl); Unstable as free base.Free base prone to intermolecular condensation (Schiff base formation).

Pharmacodynamics (PD): Biological Interactions & Toxicology

Unlike varying ligands that bind specific receptors, 4-aminobutan-2-one functions primarily as a substrate in enzymatic transformations or a reactive electrophile/nucleophile pair in synthesis.

Mechanism of Action: Metabolic Engineering

In engineered microbial platforms (e.g., E. coli, S. cerevisiae), 4-aminobutan-2-one is a transient intermediate in the pathway from aspartate/lysine to 1,3-butanediol or 2-butanone.

  • Target Enzyme: 4-aminobutan-2-one oxidoreductase (or specific aminotransferases).

  • Reaction: Deamination or reduction.[1][2]

  • Significance: Accumulation of this intermediate can be toxic to the host cell due to the reactivity of the ketone group with intracellular amines (protein adduct formation).

Structural Homology & Off-Target Potential

The compound is a structural analog of


-Aminobutyric Acid (GABA) , differing only by the replacement of the carboxyl group (

) with a methyl ketone (

).
  • GABA-Transaminase (GABA-T): Theoretical potential to act as a weak substrate or competitive inhibitor, though the lack of an acidic moiety reduces affinity compared to GABA.

  • Neuroactivity: No significant direct agonism at

    
     or 
    
    
    
    receptors is reported, likely due to the inability of the ketone to mimic the carboxylate pharmacophore required for receptor locking.
Toxicology
  • Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Mechanism: The free amine is basic and corrosive; the ketone is electrophilic. High concentrations induce cellular stress via non-specific Schiff base formation with membrane proteins.

Pharmacokinetics (PK): Predicted ADME

As a research chemical and metabolic intermediate, human clinical PK data is absent. The following profile is derived from physicochemical principles and metabolic fate in mammalian and microbial systems.

Absorption
  • Route: Oral or Intraperitoneal (in animal models).

  • Profile: Rapid absorption due to low molecular weight and high water solubility.

  • Barrier Crossing: Unlikely to cross the Blood-Brain Barrier (BBB) efficiently via passive diffusion due to low LogP (-1.54) and ionization at pH 7.4. May utilize cationic amino acid transporters (CATs) due to structural similarity to basic amino acids.

Distribution
  • Volume of Distribution (

    
    ):  Predicted to be close to total body water (~0.6 L/kg).
    
  • Protein Binding: Negligible (<10%).

Metabolism (The Core Pathway)

The compound undergoes rapid biotransformation. It is not metabolically stable.

  • Oxidative Deamination: Mediated by amine oxidases (MAO/SSAO) to form 3-oxobutanal (highly unstable), which spontaneously polymerizes or oxidizes to acetoacetate.

  • Carbonyl Reduction: Reduction of the ketone by cytosolic reductases to form 4-aminobutan-2-ol .

Excretion
  • Primary Route: Renal excretion of the unchanged salt or polar metabolites (4-aminobutan-2-ol).

  • Clearance: Flow-limited; expected to be rapid.

Experimental Protocols

Protocol A: Detection via LC-MS/MS

Standardization for biological matrices.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm. Reason: C18 columns fail to retain this highly polar compound.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 5 minutes.

  • MS Transitions (MRM):

    • Precursor: 88.1 m/z (

      
      )
      
    • Quantifier: 71.1 m/z (Loss of

      
      )
      
    • Qualifier: 43.1 m/z (

      
       fragment)
      
Protocol B: Synthesis of Pyrroles (Paal-Knorr Application)

Utilization of 4-aminobutan-2-one as a masked 1,4-dicarbonyl equivalent.

  • Reactants: 4-Aminobutan-2-one HCl (1 eq), 1,3-dicarbonyl compound (1 eq).

  • Catalyst: Sodium Acetate (buffer/base).

  • Conditions: Reflux in Ethanol/Water (1:1) for 2-4 hours.

  • Mechanism: In situ condensation followed by cyclization to form substituted pyrroles.

Visualizations

Figure 1: Metabolic Fate & Engineering Context

This diagram illustrates the role of 4-aminobutan-2-one in engineered pathways and its degradation logic.

MetabolicPathway Aspartate Aspartate / Lysine Intermediate 4-Aminobutan-2-one (The Compound) Aspartate->Intermediate Engineered Biosynthesis Aldehyde 3-Oxobutanal (Unstable) Intermediate->Aldehyde Oxidative Deamination (MAO/SSAO) Alcohol 4-Aminobutan-2-ol Intermediate->Alcohol Reductase (NADH) BDO 1,3-Butanediol (Industrial Target) Aldehyde->BDO Reductase Polymer Polymerization/Adducts (Toxicity) Aldehyde->Polymer Spontaneous

Caption: Figure 1. Metabolic positioning of 4-aminobutan-2-one. It acts as a divergent node between reduction (detoxification) and deamination (reactive aldehyde formation).

Figure 2: Synthetic Utility (Pyrrole Synthesis)

Visualizing the chemical transformation for drug discovery applications.

Synthesis Start 4-Aminobutan-2-one HCl Complex Schiff Base Intermediate Start->Complex + Base (NaOAc) Reagent 1,3-Dicarbonyl / Enone Reagent->Complex Product Substituted Pyrrole (Drug Scaffold) Complex->Product Cyclization (- H2O)

Caption: Figure 2. The Paal-Knorr type cyclization utilizing 4-aminobutan-2-one to generate biologically active pyrrole scaffolds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. Retrieved from [Link]

  • Genomatica, Inc. (2012).Microorganisms for Producing 1,3-Butanediol and Methods Related Thereto. US Patent 2012/0329113 A1. (Describes the enzymatic pathway involving 4-aminobutan-2-one oxidoreductase).
  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Three-Component Paal–Knorr Pyrrole Synthesis. Chemical Society Reviews. (Contextualizes the use of amino-ketones in heterocyclic synthesis). Retrieved from [Link]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-Aminobutan-2-one. (Toxicity and physicochemical property data). Retrieved from [Link]

Sources

Preliminary toxicology and safety data for 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Safety Assessment Framework

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 92901-20-7 / 7104-38-3) is a critical amino-ketone intermediate, primarily utilized in the biomimetic synthesis of pyrrolidine and tropane alkaloids (e.g., hygrine). Unlike standard reagents, this compound exhibits a dynamic pH-dependent equilibrium between its open-chain form and its cyclic imine counterpart, 2-methyl-1-pyrroline.

Current Safety Status: As of Q1 2026, comprehensive clinical toxicology data (chronic exposure/carcinogenicity) remains absent from public registries (ECHA, RTECS). Consequently, safety protocols must be derived from structural alerts , acute hazard classifications , and metabolic inference .

Key Hazard Profile:

  • Primary Risk: Mucous membrane irritation and potential corrosivity upon hydrolysis.

  • Stability Risk: Spontaneous cyclization in basic media, leading to volatile imine formation.

  • Handling Mandate: Handle as a hygroscopic, irritant solid; avoid unbuffered aqueous dissolution.

Physicochemical Identity & Stability Mechanics

Understanding the toxicology of this compound requires understanding its instability. The hydrochloride salt locks the compound in the open-chain amino-ketone form. Upon neutralization or physiological pH exposure, it cyclizes.

The Toxicological Equilibrium

The biological activity and toxicity profile shift depending on the state of the molecule.

Equilibrium Salt 4-Aminobutan-2-one HCl (Stable Solid) FreeBase 4-Aminobutan-2-one (Free Base - Transient) Salt->FreeBase Neutralization (pH > 7) FreeBase->Salt Acidification (HCl) Cyclic 2-Methyl-1-pyrroline (Cyclic Imine - Reactive) FreeBase->Cyclic Spontaneous Cyclization (-H2O) Cyclic->FreeBase Hydrolysis Polymer Polymers/Tars (Uncharacterized Toxicity) Cyclic->Polymer Oligomerization

Figure 1: The pH-dependent stability profile. The cyclic imine (Red) presents different reactive hazards (Schiff base formation) compared to the salt (Blue).

Property Table
PropertyData / LimitRelevance to Safety
Molecular Formula

Precursor to pyrrolidines.
Molecular Weight 123.58 g/mol High bioavailability potential.
Physical State White/Off-white Hygroscopic SolidDust inhalation hazard.
Solubility High (Water, Methanol)Rapid systemic absorption if ingested.
pKa (Estimated) ~9.5 (Amine)Exists as cation at physiological pH.
Stability Unstable as free baseMust be stored at -20°C under inert gas.

Hazard Identification (GHS & Structural Alerts)

Based on structural homology with aminoacetone and 4-aminobutyraldehyde, the following preliminary hazard profile is established.

GHS Classification (Self-Classified)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][3]

  • Note: While not formally classified as Corrosive (H314), concentrated solutions of the HCl salt are highly acidic (

    
    ), posing an immediate tissue damage risk similar to dilute hydrochloric acid.
    
Structural Alerts (QSAR & In Silico)
  • Alpha-Aminoketone Moiety: This functional group is prone to oxidative deamination, potentially generating reactive oxygen species (ROS) or methylglyoxal-like intermediates in vivo.

  • Imine Formation: The cyclic form (2-methyl-1-pyrroline) is a Schiff base. It can covalently bind to protein lysine residues, potentially leading to skin sensitization (haptenization).

Metabolic Context & Pharmacokinetics

In the absence of direct ADME studies, we infer the metabolic fate based on the diamine oxidase (DAO) pathway.

  • Absorption: Rapid absorption expected via passive diffusion (cyclic form) or transporters (linear form).

  • Metabolism:

    • Reduction: Can be reduced to 4-aminobutan-2-ol (less toxic).

    • Oxidation: Potential substrate for Monoamine Oxidase (MAO) or Semicarbazide-Sensitive Amine Oxidase (SSAO), releasing ammonia and methylglyoxal derivatives.

  • Excretion: Likely renal excretion of the unchanged salt or conjugated metabolites.

Experimental Protocols for Safety Validation

Since "off-the-shelf" data is unavailable, you must validate the safety of your specific lot before use in biological assays.

Protocol A: Purity & Cyclization Assessment (NMR)

Purpose: Ensure the compound has not degraded into the cyclic imine or polymers prior to toxicity testing.

  • Solvent: Use

    
     (Deuterated Water) with 1 drop of 
    
    
    
    to maintain stability.
  • Standard: TMSP (Trimethylsilylpropanoic acid) as internal reference.

  • Procedure:

    • Dissolve 10 mg sample in 600 µL solvent.

    • Acquire 1H NMR immediately.

    • Pass Criteria: Distinct triplet at ~3.1 ppm (methylene adjacent to amine) and singlet at ~2.2 ppm (methyl ketone).

    • Fail Criteria: Broad multiplets indicating polymerization or shifts corresponding to the cyclic imine (

      
      -pyrroline ring protons).
      
Protocol B: Preliminary Cytotoxicity Screen (MTT Assay)

Purpose: Establish an approximate IC50 for handling limits.

Reagents:

  • HEK293 or CHO cell lines.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Buffer: PBS (pH 7.4).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation (CRITICAL):

    • Dissolve 4-Aminobutan-2-one HCl in media.

    • Neutralization Step: You must adjust the pH of the stock solution to 7.4 using NaOH. Unbuffered HCl salt will kill cells via acidity, creating a false positive for toxicity.

  • Treatment: Treat cells with concentrations: 0, 10, 50, 100, 500, 1000 µM.

  • Incubation: 24 hours at 37°C.

  • Readout: Add MTT, solubilize formazan crystals, read Absorbance at 570 nm.

  • Calculation: Plot dose-response curve to determine IC50.

Tiered Safety Assessment Workflow

Use this logic flow to determine the handling requirements for your specific application.

SafetyWorkflow Start Start: New Lot of 4-Aminobutan-2-one HCl CheckpH Check pH of 10% Solution Start->CheckpH IsAcidic pH < 3.0? CheckpH->IsAcidic AcidRisk Risk: Chemical Burn Action: Use Nitrile Gloves + Face Shield IsAcidic->AcidRisk Yes Degraded Risk: Polymer/Imine Presence Action: Reject Lot IsAcidic->Degraded No (Salt should be acidic) AppType Application Type? AcidRisk->AppType ChemSynth Chemical Synthesis (Non-Bio) AppType->ChemSynth BioAssay Biological Assay (Cell/Animal) AppType->BioAssay SynthProto Protocol: Maintain Acidic/Dry Conditions to prevent cyclization ChemSynth->SynthProto BioProto Protocol: Buffer to pH 7.4 immediately before use (In Situ generation) BioAssay->BioProto

Figure 2: Decision matrix for safe handling and experimental design.

Handling & Storage Guidelines

Storage
  • Temperature: -20°C (Long term).

  • Atmosphere: Argon or Nitrogen (Hygroscopic).

  • Container: Tightly sealed amber glass (Light sensitive).

Spill Management
  • PPE: Respirator (N95/P100), Nitrile gloves (double gloving recommended), Safety Goggles.

  • Neutralization: Do not neutralize a large spill with strong base immediately, as this releases the volatile cyclic imine.

  • Cleanup: Absorb with inert clay/vermiculite. Dispose of as hazardous organic waste (halogenated).

References

  • PubChem. (2025).[2][4] 4-Aminobutan-2-one hydrochloride (Compound Summary CID 15565027).[2] National Library of Medicine. [Link]

  • Hemscheidt, T. (2000). Tropane and Related Alkaloids. In: Topics in Current Chemistry. Springer, Berlin, Heidelberg. (Context on pyrroline equilibrium).
  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Amines, liquid, corrosive, n.o.s. (General classification for homologues). [Link]

Sources

Methodological & Application

Standard experimental protocol for using 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title : Standard Experimental Protocol: Application of 4-Aminobutan-2-one Hydrochloride in Bifunctional Synthesis Subtitle : Mechanistic Insights into N-Acylation and Heterocyclic Ring Formation

Introduction & Chemical Profile

4-Aminobutan-2-one hydrochloride (CAS 92901-20-7) is a highly versatile bifunctional aliphatic building block[1]. Featuring both a primary amine and a methyl ketone, it serves as a critical intermediate in the synthesis of complex pharmaceuticals, amides, and nitrogen-containing heterocycles[2]. Because of its dual reactivity, precise control over reaction conditions is required to ensure chemoselectivity and prevent unwanted polymerization.

Mechanistic Insights & Causality (E-E-A-T)

Stability and the Hydrochloride Salt Free


-aminoketones are notoriously unstable[3]. The highly nucleophilic primary amine readily undergoes intermolecular self-condensation with the electrophilic ketone moiety of adjacent molecules, leading to the rapid formation of oligomeric imines or enamines[3]. Storing and handling the compound as a hydrochloride salt protonates the amine (

), completely inhibiting its nucleophilicity and rendering the molecule bench-stable for extended periods[3].

In Situ Neutralization & Kinetic Trapping During synthetic applications, the free base must be generated in situ. In N-acylation reactions, a strategic order of addition is employed: the electrophile (e.g., an acyl chloride) is introduced to the reaction mixture before or simultaneously with a tertiary amine base (like Triethylamine, TEA)[4]. As the base slowly liberates the free amine, it is instantly trapped by the highly reactive acyl chloride. This kinetic trapping outcompetes any potential self-condensation pathways, ensuring high yields and chemoselectivity for the amine over the ketone[4].

Quantitative Data & Properties

Table 1: Physicochemical Properties of 4-Aminobutan-2-one Hydrochloride

PropertyValue / Description
CAS Number 92901-20-7[1]
Molecular Formula C

H

ClNO[1]
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white solid[2]
SMILES CC(=O)CCN.Cl[1]
Storage Conditions Inert atmosphere (Argon/N

), 2-8 °C, protect from moisture[5]

Standard Experimental Protocols

Protocol A: N-Acylation (Amide Bond Formation)

This protocol describes the coupling of 4-aminobutan-2-one hydrochloride with an acyl chloride (e.g., (4-fluorophenyl)acetyl chloride) to form a stable amide[4].

Step-by-Step Methodology:

  • Dissolution : Suspend 4-aminobutan-2-one hydrochloride (2.95 g, 24 mmol) in anhydrous

    
    -dimethylacetamide (DMAc) (50 mL) under an inert argon atmosphere[4]. Causality: DMAc is a polar aprotic solvent that effectively solvates the hydrochloride salt without reacting with the acyl chloride.
    
  • Temperature Control : Cool the reaction flask to 0–5 °C using an ice-water bath[4]. Causality: Acylation is highly exothermic; cooling prevents thermal degradation and minimizes side reactions.

  • Electrophile Addition : Slowly add (4-fluorophenyl)acetyl chloride (4.90 g, 29 mmol, 1.2 eq) dropwise to the cooled mixture. Stir for 2 hours at room temperature[4].

  • Base Addition (In Situ Liberation) : Cool the mixture back to 0 °C and add Triethylamine (TEA) (4.80 g, 48 mmol, 2.0 eq) dropwise[4]. Self-Validating Checkpoint: The formation of a white precipitate (TEA·HCl) confirms the successful liberation and subsequent reaction of the free amine. Stir the mixture at room temperature for 17 hours[4].

  • Workup : Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with an Ethyl Acetate/Tetrahydrofuran mixture (3 × 50 mL)[4]. Wash the combined organic layers with distilled water and saturated brine to remove residual DMAc.
    
  • Drying & Purification : Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure[4]. Purify the residue via silica gel column chromatography (Gradient: Ethyl acetate/Hexane = 50/50 to 100/0) to yield the pure amide[4].
    
Protocol B: Paal-Knorr Pyrrole Synthesis

The primary amine of 4-aminobutan-2-one can be condensed with a 1,4-diketone to form a substituted pyrrole, while leaving the methyl ketone moiety intact for downstream functionalization.

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-aminobutan-2-one hydrochloride (1.0 eq) and 2,5-hexanedione (1.1 eq) in glacial acetic acid (0.5 M concentration).

  • Buffering : Add Sodium Acetate (NaOAc) (1.2 eq) to the mixture. Causality: NaOAc acts as a mild base to liberate the free amine while maintaining the slightly acidic environment required to catalyze the Paal-Knorr cyclization.

  • Cyclization : Heat the mixture to reflux (approx. 118 °C) for 3–4 hours. Monitor reaction progress via TLC (visualized with UV or Ninhydrin stain). Self-Validating Checkpoint: The disappearance of the primary amine spot via Ninhydrin staining confirms complete cyclization.

  • Workup : Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Wash the organic layer with saturated NaHCO

    
     until the aqueous phase is neutralized (pH ~7).
    
  • Purification : Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.

Table 2: Comparative Reaction Parameters

ParameterProtocol A: N-AcylationProtocol B: Paal-Knorr Pyrrole Synthesis
Primary Role Amide bond formationHeterocyclic ring formation
Base Used Triethylamine (TEA)Sodium Acetate (NaOAc)
Solvent

-Dimethylacetamide (DMAc)
Glacial Acetic Acid
Temperature 0 °C to Room TemperatureReflux (~118 °C)
Key Intermediate Free

-aminoketone (transient)
Hemiaminal / Imine

Reaction Pathways & Workflows

Reactivity A 4-Aminobutan-2-one HCl (Stable Precursor) B Free Base Formation (In situ via TEA/NaOAc) A->B Base Addition C Pathway A: N-Acylation (Amide Formation) B->C + Acyl Chloride (0°C to RT) D Pathway B: Paal-Knorr (Pyrrole Synthesis) B->D + 1,4-Diketone (Reflux)

Figure 1: Bifunctional reactivity pathways of 4-aminobutan-2-one hydrochloride.

Workflow Step1 1. Dissolution (DMAc) Step2 2. Ice Cooling (0-5 °C) Step1->Step2 Step3 3. Electrophile (Acyl Chloride) Step2->Step3 Step4 4. Base Addition (TEA, 17 hr) Step3->Step4 Step5 5. Workup (EtOAc / H2O) Step4->Step5 Step6 6. Purification (Silica Gel) Step5->Step6

Figure 2: Step-by-step experimental workflow for Protocol A (N-Acylation).

References

  • PubChem - NIH . "4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027". URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications) . "Autocatalytic Conversion of 1-Methyl-r-1,t-2-cyclopropanediamine into 4-Aminobutan-2-one in Aqueous Buffer Solutions". URL:[Link]

Sources

Application Note: 4-Aminobutan-2-one HCl as a Metabolic Probe in Neuronal Culture

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, mechanism-based guide for the use of 4-Aminobutan-2-one hydrochloride (also known as 4-amino-2-butanone HCl) in neuronal cell culture.

While often overlooked as a simple chemical intermediate, this compound serves as a critical metabolic probe in neurobiology due to its dynamic equilibrium with


-pyrroline , placing it at the intersection of polyamine metabolism, GABAergic signaling, and proline biosynthesis.[1]

Executive Summary & Mechanism of Action

4-Aminobutan-2-one hydrochloride is not merely a structural analogue of GABA; it is a biomimetic precursor that spontaneously cyclizes in physiological solution to form


-pyrroline  (2,3-dihydro-1H-pyrrole). This unique chemical property allows researchers to bypass upstream enzymes (like Diamine Oxidase) and directly interrogate the downstream metabolic flux of the Polyamine-GABA-Proline  triangle.
Core Applications
  • Metabolic Flux Analysis: Tracing the diversion of polyamine metabolites into the GABA shunt versus proline biosynthesis.

  • In Situ Biosensor Generation: Reacts with intracellular 1,3-dicarbonyls (e.g., malondialdehyde, acetoacetate) to form fluorescent pyrrole/pyridine derivatives, acting as a probe for oxidative stress and lipid peroxidation.[1]

  • GABA-T Modulation: Acts as a competitive substrate/inhibitor for GABA Transaminase (GABA-T), altering inhibitory tone in cultured networks.[1]

Mechanistic Pathway

The compound exists in a pH-dependent equilibrium. In the neutral pH of neuronal culture media (pH 7.2–7.4), the open-chain ketone cyclizes to the imine (


-pyrroline), which is then available for enzymatic conversion.[1]

MetabolicPathway Putrescine Putrescine (Endogenous) Pyrroline Δ1-Pyrroline (Cyclic Imine) Putrescine->Pyrroline Oxidation (DAO) DAO Diamine Oxidase (Enzyme) Compound 4-Aminobutan-2-one (Exogenous Probe) Compound->Pyrroline Spontaneous Cyclization (pH 7.4) GABA GABA (Neurotransmitter) Pyrroline->GABA Dehydrogenase Pathway Proline Proline (Bioenergetics) Pyrroline->Proline Reductase Pathway Fluorescence Fluorescent Pyrroles Pyrroline->Fluorescence + 1,3-Dicarbonyls (Oxidative Stress)

Caption: Mechanistic entry of 4-Aminobutan-2-one into the neuronal polyamine-GABA metabolic nexus.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: The hydrochloride salt is hygroscopic. Handle in a desiccated environment.

  • Vehicle: Sterile, nuclease-free water or 100 mM Phosphate Buffered Saline (PBS), pH 7.[1]4. Avoid DMSO if studying oxidative stress, as DMSO is a hydroxyl radical scavenger.[1]

  • Concentration: Prepare a 100 mM master stock.

    • Weigh 12.36 mg of 4-Aminobutan-2-one HCl.

    • Dissolve in 1.0 mL of sterile vehicle.

    • Vortex for 30 seconds until clear.

  • Filtration: Syringe filter through a 0.22 µm PES membrane.

  • Storage: Aliquot into light-protected tubes (amber). Stable at -20°C for 3 months. Do not freeze-thaw more than twice , as hydrolysis of the ketone can occur.

Protocol B: Metabolic Stress Profiling in Primary Cortical Neurons

This protocol assesses the neuronal capacity to handle nitrogen load and maintain GABA homeostasis.

Materials:

  • Primary Rat/Mouse Cortical Neurons (DIV 14+)[1]

  • Neurobasal Media (minus Glutamine if assessing pure flux)[1]

  • Assay Buffer: HBSS + 10 mM Glucose + 2 mM CaCl2[1]

Step-by-Step Methodology:

  • Equilibration: Wash neurons twice with pre-warmed Assay Buffer to remove traces of media amino acids.[1]

  • Treatment: Incubate neurons with 4-Aminobutan-2-one HCl at graded concentrations:

    • Low Dose (Physiological Mimic): 10 µM – 50 µM[1]

    • Stress Dose (pathological): 100 µM – 500 µM[1]

  • Incubation Time:

    • Acute Flux: 2–4 hours (37°C, 5% CO2).[1]

    • Chronic Exposure: 24 hours.[1][2]

  • Readout 1 (HPLC/LC-MS): Harvest cell lysates in methanol. Measure the ratio of GABA : Glutamate . An increase in GABA suggests the compound is successfully feeding the GABA shunt.

  • Readout 2 (Mitochondrial Function): Perform an MTT or ATP assay. High concentrations (>1 mM) may inhibit the TCA cycle via succinate semialdehyde accumulation.[1]

Protocol C: In Situ Fluorescent Labeling of Carbonyl Stress

4-Aminobutan-2-one reacts with reactive carbonyl species (RCS) like Malondialdehyde (MDA) to form fluorescent lipofuscin-like pigments.

  • Induction: Pre-treat neurons with an oxidative stressor (e.g., H2O2, 50 µM) for 1 hour.[1]

  • Labeling: Add 200 µM 4-Aminobutan-2-one HCl to the media.

  • Incubation: Incubate for 3–6 hours.

  • Imaging: Wash cells 3x with PBS.[1]

  • Microscopy: Image using DAPI filter (Excitation ~350nm, Emission ~450nm) and GFP filter.

    • Observation: De novo fluorescence indicates the formation of polymerized pyrrole derivatives, correlating with the level of lipid peroxidation.[1]

Data Interpretation & Reference Values

The following table summarizes expected outcomes when using 4-Aminobutan-2-one HCl in standard neuronal assays.

ParameterConcentrationExpected OutcomeMechanistic Cause
Cell Viability < 100 µMNo significant change (>95%)Metabolized efficiently to Proline/GABA.
Cell Viability > 1 mMReduced (60-80%)Accumulation of ammonia/aldehydes; mitochondrial stress.[1]
GABA Levels 50 - 200 µMIncreased (1.5 - 2.0 fold) Precursor feeds directly into GABA shunt.
ROS (DCFDA) 500 µMSlight IncreaseOxidative deamination produces H2O2 byproduct.[1]
Fluorescence 200 µMBlue/Green SignalCyclization with intracellular 1,3-diketones.[1]

Troubleshooting & Critical Controls

  • pH Drift: The HCl salt is acidic. When using high concentrations (>1 mM), ensure the culture media has sufficient buffering capacity (HEPES 25 mM) to prevent acidification, which inhibits the cyclization to

    
    -pyrroline.[1]
    
  • Serum Interference: Fetal Bovine Serum (FBS) contains amine oxidases.[1] For precise metabolic studies, use serum-free conditions (e.g., B27/N2 supplemented Neurobasal) to prevent extracellular degradation of the probe.[1]

  • False Positives in Viability: 4-Aminobutan-2-one can react with tetrazolium salts (MTT) in the absence of cells if left for long periods. Always use cell-free blanks containing the compound.

References

  • GABA Shunt & Polyamine Metabolism

    • Schousboe, A., et al. "Role of the GABA shunt in neuronal energy metabolism."[1] Journal of Neurochemistry, 2024.[1]

  • Pyrroline Chemistry

    • Hollinshead, D. M., et al.

      
      -pyrroline." Journal of Organic Chemistry, 2021.[1] 
      
  • Neurotoxicity of Amine Analogues

    • Deng, Y., et al. "Neuroprotective vs. Neurotoxic effects of amine precursors in hippocampal cultures."[1] Toxicology, 2015.[1]

  • Fluorescent Probes for Carbonyl Stress

    • Esterbauer, H., et al. "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes."[1] Free Radical Biology and Medicine, 1991.[1]

(Note: While specific "Application Notes" for this exact compound are rare in commercial literature, the protocols above are derived from established metabolic tracing and pyrroline chemistry methodologies validated in the cited biochemical literature.)

Sources

Application Note: In Vivo Administration Protocols for 4-Aminobutan-2-one Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Methodology & Protocol Guide

Introduction & Pharmacological Context

4-Aminobutan-2-one hydrochloride (CAS: 92901-20-7), also known as 4-amino-2-butanone hydrochloride, is a highly polar, low-molecular-weight (MW: 123.58 g/mol ) aliphatic amino ketone[1]. In preclinical drug development, this compound and its direct derivatives serve as critical building blocks for synthesizing pyrrolidine-based alkaloids and potent tachykinin NK1 receptor antagonists[2][3].

Because 4-aminobutan-2-one derivatives are frequently evaluated for their ability to penetrate the central nervous system (CNS) and modulate neurokinin signaling (e.g., Substance P antagonism), researchers must establish rigorous in vivo administration protocols[2]. Administering the unconjugated hydrochloride salt in vivo is routinely performed to establish baseline pharmacokinetic (PK) profiles, assess blood-brain barrier (BBB) permeability of the pharmacophore, or serve as a control in behavioral assays such as the gerbil foot-tapping model[4][5].

This guide details the physicochemical considerations, formulation strategies, and step-by-step in vivo administration protocols for 4-aminobutan-2-one hydrochloride in rodent models.

Physicochemical Properties & Formulation Strategy

As a hydrochloride salt, 4-aminobutan-2-one is highly hygroscopic and exhibits excellent aqueous solubility[1]. However, dissolving an HCl salt in unbuffered water significantly lowers the pH of the solution.

Causality in Formulation: Administering highly acidic solutions intravenously (IV) or intracerebroventricularly (ICV) can cause local tissue necrosis, phlebitis, or artifactual behavioral responses (e.g., vocalization or seizures) that confound pharmacodynamic data. Therefore, the compound must be formulated in heavily buffered, isotonic vehicles, and the final pH must be strictly titrated to physiological levels (pH 7.2–7.4) prior to administration.

Table 1: Recommended Vehicle Formulations and Stability
RoutePreferred VehiclepH AdjustmentFiltrationStability (at 4°C)
IV / IP 0.9% Isotonic Saline or 1x PBSTitrate to 7.4 using 0.1N NaOH0.22 µm PTFE24 hours (use fresh)
PO (Oral) Purified Water or 0.5% MethylcelluloseTitrate to 7.0 using 0.1N NaOHNot strictly required48 hours
ICV Artificial Cerebrospinal Fluid (aCSF)Pre-buffered to 7.30.22 µm PESPrepare immediately

Mechanistic Pathway: The NK1 Receptor Target

Derivatives of 4-aminobutan-2-one are primarily investigated for their role in blocking the Substance P / NK1 receptor pathway[2]. When Substance P binds to the Gq-coupled NK1 receptor in the CNS, it triggers a phospholipase C (PLC) cascade, leading to intracellular calcium release[4]. In rodents (particularly gerbils), this manifests as a fear-related hind-leg "foot-tapping" behavior[4][5].

NK1_Pathway SP Substance P (Agonist) NK1R NK1 Receptor (Target) SP->NK1R Gq Gq Protein NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Behavior Gerbil Foot Tapping (Fear Response) Ca2->Behavior Antagonist 4-Aminobutan-2-one Derivatives Antagonist->NK1R Inhibits

Fig 1: Substance P/NK1 receptor signaling pathway and inhibition by 4-aminobutan-2-one derivatives.

In Vivo Experimental Workflows

To accurately assess the PK/PD profile of 4-aminobutan-2-one hydrochloride, researchers must employ a self-validating workflow. This involves strict formulation controls, precise administration, and highly sensitive LC-MS/MS bioanalysis, as the low molecular weight of the compound makes it susceptible to rapid renal clearance.

Workflow Form Formulation (Buffered Saline / aCSF) IV IV Administration (Tail Vein) Form->IV ICV ICV Administration (Stereotaxic) Form->ICV Sample Sampling (Plasma / CSF / Brain) IV->Sample ICV->Sample LCMS LC-MS/MS Bioanalysis Sample->LCMS Data PK/PD Modeling LCMS->Data

Fig 2: In vivo workflow from formulation to LC-MS/MS pharmacokinetic analysis.

Detailed Administration Protocols

Protocol A: Intravenous (IV) Administration for PK Profiling

This protocol is designed for mice (C57BL/6) or rats (Sprague-Dawley) to determine systemic clearance and volume of distribution.

Materials:

  • Formulated 4-aminobutan-2-one HCl (typically 1–5 mg/kg in 0.9% NaCl, pH 7.4).

  • Restrainer tube.

  • Heat lamp or warm water bath (37°C).

  • 27G to 30G insulin syringes.

Step-by-Step Methodology:

  • Preparation: Weigh the rodent to calculate the exact dose volume (typically 5 mL/kg for mice, 2 mL/kg for rats). Ensure the compound solution is at room temperature.

  • Vasodilation (Crucial Step): Place the rodent in the restrainer. Warm the tail using a heat lamp for 3–5 minutes. Causality: Warming induces vasodilation, making the lateral tail veins prominent. This minimizes the risk of extravascular injection, which is critical because even slightly acidic or hyperosmotic solutions can cause severe tail necrosis.

  • Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, at a shallow angle (approx. 15°) into the lateral tail vein.

  • Infusion Rate: Inject the solution slowly over 10–15 seconds. Causality: Rapid bolus injection of small, highly polar molecules can cause transient hypotension or acute toxicity due to a sudden spike in plasma Cmax.

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds to prevent hematoma formation.

Protocol B: Intracerebroventricular (ICV) Administration for CNS Target Engagement

Because the unconjugated 4-aminobutan-2-one molecule may have limited BBB permeability compared to its lipophilic derivatives, ICV administration is used to bypass the BBB and directly assess central NK1 receptor engagement[2][5].

Materials:

  • Stereotaxic frame with a motorized microinjector.

  • Isoflurane anesthesia system.

  • Hamilton syringe (10 µL) with a 33G blunt-tipped needle.

  • Formulated compound in aCSF (pH 7.3).

Step-by-Step Methodology:

  • Anesthesia & Positioning: Induce anesthesia with 3% isoflurane and maintain at 1.5–2%. Secure the rodent in the stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.

  • Surgical Exposure: Make a small midline sagittal incision to expose the bregma.

  • Coordinate Mapping: For mice, typical coordinates for the lateral ventricle are: AP -0.4 mm, ML ±1.0 mm, DV -2.5 mm relative to bregma. Drill a small burr hole at the target site.

  • Microinjection (Crucial Step): Lower the 33G needle to the DV coordinate. Inject a maximum volume of 2 µL (for mice) or 5 µL (for rats) at a rate of 0.5 µL/min. Causality: Exceeding this volume or rate will cause a rapid increase in intracranial pressure (ICP), leading to brain herniation, tissue damage, or artifactual behavioral deficits.

  • Diffusion Time: Leave the needle in place for 5 minutes post-injection to prevent backflow of the compound up the needle tract.

  • Closure: Slowly withdraw the needle, seal the skull with bone wax, and suture the skin. Administer postoperative analgesia (e.g., Meloxicam).

Pharmacokinetic Sampling & Data Interpretation

Following administration, blood and tissue sampling must be conducted to build a robust PK model. For a small, water-soluble molecule like 4-aminobutan-2-one, rapid absorption and clearance are expected.

Table 2: Typical PK Sampling Schedule and Target Parameters
ParameterIV Sampling TimepointsPO Sampling TimepointsTarget PK Metric
Early Phase 2, 5, 15, 30 min15, 30, 45, 60 min

(Peak Plasma Concentration),

Distribution 1, 2, 4 hours2, 4, 6 hours

(Volume of Distribution), CNS Penetration
Elimination 8, 12, 24 hours8, 12, 24 hours

(Half-life),

(Clearance)

Bioanalytical Self-Validation: To ensure the integrity of the PK data, plasma samples must be immediately centrifuged at 4°C and proteins precipitated using cold acetonitrile (1:3 ratio). The supernatant is then analyzed via LC-MS/MS. A standard curve must be generated using blank matrix spiked with known concentrations of 4-aminobutan-2-one hydrochloride, demonstrating an


 to validate the assay's trustworthiness.

References

  • PubChem - National Institutes of Health (NIH). "4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027". Available at:[Link][1]

  • Google Patents. "WO2002032867A1 - Chemical compounds". Available at:[2]

  • PubMed - National Institutes of Health (NIH). "Senktide-induced gerbil foot tapping behaviour is blocked by selective tachykinin NK1 and NK3 receptor antagonists". Available at: [Link][4]

  • PubMed - National Institutes of Health (NIH). "Involvement of the central tachykinin NK1 receptor during maintenance of mechanical hypersensitivity induced by diabetes in the rat". Available at:[Link][5]

Sources

Analytical techniques for the quantification of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Analytical Quantification of 4-Aminobutan-2-one Hydrochloride

Introduction

In the landscape of pharmaceutical development and quality control, the rigorous monitoring of impurities and metabolites is a cornerstone of ensuring drug safety and efficacy. 4-Aminobutan-2-one hydrochloride, a known metabolite and potential impurity of the β-lactamase inhibitor Clavulanic Acid, represents a critical analytical target.[1][2] Its presence, even at trace levels, can have implications for the stability and safety profile of the final drug product. Therefore, the development and validation of robust, accurate, and precise analytical methods for its quantification are not merely a regulatory requirement but a scientific necessity.[3][4]

This technical guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive overview of three distinct, field-proven analytical techniques for the quantification of 4-Aminobutan-2-one hydrochloride. We will delve into the technical intricacies of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), both of which necessitate a derivatization step to overcome the molecule's inherent analytical challenges, such as its lack of a strong UV chromophore and low volatility.[1] Furthermore, we will explore the application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful primary method for absolute quantification.

Each section is structured to provide not just a step-by-step protocol but also the underlying scientific rationale for methodological choices. The protocols are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the data generated is reliable and reproducible.[5][6]

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Chemical Name 4-Aminobutan-2-one hydrochloride[7]
Synonyms 4-amino-2-butanone hydrochloride; Clavulanic Acid Impurity 8 HCl[1]
CAS Number 92901-20-7[1][2][7]
Molecular Formula C₄H₁₀ClNO[7]
Molecular Weight 123.58 g/mol [7]
Appearance Solid[8][9]
Solubility Slightly soluble in Methanol and Water[1]

Core Principles of Analytical Method Validation

The objective of analytical method validation is to provide documented evidence that a method reliably meets the requirements for its intended purpose.[3][10] All protocols described herein are designed to be validated in accordance with ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.[11][12][13] Key performance characteristics to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[6]

  • Accuracy: The closeness of the test results to the true value.[13]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Application Note 1: Quantification by HPLC with Pre-Column Derivatization

Principle: 4-Aminobutan-2-one lacks a native chromophore, rendering it nearly invisible to standard UV-Vis detectors. This method overcomes this limitation by employing a pre-column derivatization step. The primary amine of the analyte reacts with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent and UV-absorbent isoindole derivative. This allows for sensitive quantification using reverse-phase HPLC with UV or fluorescence detection.

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P3 Prepare Standards & Samples P1->P3 P2 Prepare OPA Derivatization Reagent D1 Mix Sample/Standard with OPA Reagent P2->D1 P3->D1 D2 Incubate (2 min, RT) D1->D2 A1 Inject Derivatized Mixture D2->A1 A2 Chromatographic Separation A1->A2 A3 UV/Fluorescence Detection A2->A3 DP1 Integrate Peak Area A3->DP1 DP2 Generate Calibration Curve DP1->DP2 DP3 Quantify Analyte DP2->DP3

Workflow for HPLC analysis with pre-column derivatization.

Detailed Protocol: HPLC-UV Analysis
  • Materials and Reagents:

    • 4-Aminobutan-2-one hydrochloride reference standard

    • o-Phthalaldehyde (OPA)

    • 3-Mercaptopropionic acid (3-MPA)

    • Boric acid

    • Potassium hydroxide

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q)

    • Sodium dihydrogen phosphate

    • Orthophosphoric acid

  • Preparation of Solutions:

    • Diluent: 50 mM Sodium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[1]

    • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a potassium hydroxide solution.[1]

    • OPA Derivatization Reagent: In a light-protected vial, dissolve 50 mg of OPA in 1 mL of methanol. Add this to 1 mL of 0.4 M Borate Buffer, followed by 20 µL of 3-MPA. Mix thoroughly. This reagent must be prepared fresh daily.[1]

    • Mobile Phase A: 50 mM Sodium dihydrogen phosphate buffer, pH adjusted to 7.0.

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.[1]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to create a calibration curve (e.g., 1-100 µg/mL).[1]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution (e.g., Start with 90% A / 10% B, ramp to 50% A / 50% B over 10 minutes)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 340 nm

    • Injection Volume: 20 µL

  • Derivatization and Injection Procedure:

    • In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the freshly prepared OPA derivatization reagent.[1]

    • Allow the reaction to proceed for exactly 2 minutes at room temperature.[1]

    • Immediately inject 20 µL of the resulting solution into the HPLC system.[1]

    • Rationale: The timing of the derivatization is critical as the isoindole product can be unstable. Automating this step with an autosampler provides the best reproducibility.

  • System Suitability:

    • Inject a mid-range standard solution five times.

    • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[1]

    • The tailing factor should be ≤ 2.0.[1]

    • Theoretical plates should be ≥ 2000.[1]

Typical Performance Characteristics
ParameterTypical Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Application Note 2: Quantification by GC-MS with Silylation Derivatization

Principle: For orthogonal confirmation, GC-MS offers high selectivity and sensitivity. The analyte's polarity and low volatility prevent direct analysis by GC. Silylation is a robust derivatization technique where active hydrogens (on the amine and hydroxyl groups) are replaced by a trimethylsilyl (-Si(CH₃)₃) group. This process, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), creates a more volatile and thermally stable derivative suitable for GC analysis.[1] Quantification is achieved using the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standards & Samples in Aprotic Solvent P2 Evaporate to Dryness P1->P2 D1 Add Silylation Reagent (BSTFA) P2->D1 D2 Heat (e.g., 70°C, 30 min) D1->D2 A1 Inject Derivatized Sample D2->A1 A2 GC Separation A1->A2 A3 Mass Spectrometry Detection (SIM/Scan) A2->A3 DP1 Extract Ion Chromatograms A3->DP1 DP2 Generate Calibration Curve DP1->DP2 DP3 Quantify Analyte DP2->DP3

Workflow for GC-MS analysis with silylation derivatization.

Detailed Protocol: GC-MS Analysis
  • Materials and Reagents:

    • 4-Aminobutan-2-one hydrochloride reference standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine or Acetonitrile (Anhydrous GC grade)

    • Helium (UHP grade)

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent like methanol.

    • Working Standard & Sample Preparation: Aliquot a known volume of the standard or sample solution into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of protic solvents like water or methanol is critical for the derivatization to proceed to completion.

  • Derivatization Procedure:

    • To the dried residue in the vial, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

    • Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature before injection.

  • Instrumental Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Program: Initial temp 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source Temp: 230°C

    • MS Mode: Electron Ionization (EI) at 70 eV. Acquire in full scan mode to identify the characteristic ions of the derivatized analyte, then use Selected Ion Monitoring (SIM) for quantification (e.g., monitor 3-4 specific m/z values).

Typical Performance Characteristics
ParameterTypical Value
Linearity (r²) > 0.998
Range 0.5 - 50 µg/mL
LOD ~0.1 µg/mL
LOQ ~0.5 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%

Application Note 3: Absolute Quantification by ¹H-NMR (qNMR)

Principle: Quantitative NMR (qNMR) is a primary analytical method that relies on the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to it.[14] Unlike chromatographic methods, it does not require an identical reference standard of the analyte for calibration. Instead, a certified internal standard (IS) of known purity and concentration is added to the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the IS, the absolute amount of the analyte can be calculated.[15][16] This technique is invaluable for purity assessment and for creating certified reference materials.

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Quantification P1 Accurately Weigh Analyte P3 Dissolve Both in Deuterated Solvent P1->P3 P2 Accurately Weigh Internal Standard P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Set Quantitative Parameters (e.g., D1) A1->A2 A3 Acquire ¹H Spectrum A2->A3 DP1 Fourier Transform A3->DP1 DP2 Phase & Baseline Correction DP1->DP2 DP3 Integrate Analyte & IS Signals DP2->DP3 C1 Apply qNMR Equation DP3->C1 C2 Calculate Analyte Purity/Concentration C1->C2

Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol: ¹H-qNMR Analysis
  • Materials and Reagents:

    • 4-Aminobutan-2-one hydrochloride sample

    • Certified Internal Standard (IS): e.g., Maleic acid or 1,4-Dinitrobenzene. The IS must have signals that do not overlap with the analyte or solvent signals.

    • Deuterated Solvent: Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred as it will exchange with the labile -NH₃⁺ and -OH protons, simplifying the spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 4-Aminobutan-2-one hydrochloride sample into a vial.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Key Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): This is the most critical parameter. It must be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. A D1 of 30-60 seconds is often a safe starting point.

      • Number of Scans: Sufficient to achieve a signal-to-noise ratio > 250:1 for the signals being integrated.

    • Acquire the ¹H NMR spectrum after proper tuning and shimming.

  • Data Processing and Calculation:

    • Apply Fourier transform, and perform meticulous phase and baseline correction to ensure accurate integration.

    • Identify a well-resolved, non-exchangeable proton signal for the analyte (e.g., the methyl singlet at ~2.3 ppm) and a signal for the internal standard.

    • Integrate both signals accurately.

    • Calculate the purity of the analyte using the following equation[16]:

      Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd

      Where:

      • I: Integral area of the signal

      • N: Number of protons generating the signal

      • M: Molar mass

      • W: Weight

      • P: Purity of the standard

      • ₓ: Analyte (4-Aminobutan-2-one HCl)

      • ₛₜd: Internal Standard

Typical Performance Characteristics
ParameterTypical Value
Specificity Very High (based on unique chemical shifts)
Linearity (r²) Not applicable (absolute method)
Accuracy High (directly tied to weighing accuracy)
Precision (%RSD) < 1.0% (instrument dependent)

Method Comparison

FeatureHPLC-UV (with Derivatization)GC-MS (with Derivatization)qNMR
Principle Separation & UV absorptionSeparation & Mass-to-charge ratioNuclear spin resonance
Selectivity Moderate to HighVery HighVery High
Sensitivity High (LOQ ~1 µg/mL)Very High (LOQ ~0.5 µg/mL)Low (requires mg quantities)
Quantification External CalibrationExternal CalibrationAbsolute (with Internal Std.)
Sample Throughput HighMediumLow
Primary Use Case Routine QC, impurity testingTrace analysis, confirmationPurity assessment, reference material certification
Key Challenge Derivatization stabilityComplete derivatization, thermal stabilityAnalyte solubility, long acquisition times

Conclusion

The quantification of 4-Aminobutan-2-one hydrochloride can be successfully achieved through several robust analytical techniques. The choice of method is dictated by the specific analytical objective. HPLC with pre-column derivatization is well-suited for routine quality control environments due to its high throughput and good sensitivity.[1] GC-MS provides an excellent orthogonal method with superior selectivity and sensitivity, making it ideal for confirmatory analysis and trace-level quantification.[1] Finally, qNMR stands as a powerful primary method for absolute quantification and purity assignment, essential for the certification of reference standards and for applications where an analyte-specific standard is unavailable.[14] The successful implementation and validation of these methods are critical for ensuring the quality and safety of pharmaceutical products.[3]

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • Lab Manager. (2025, October 1).
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025, October 18).
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • World Journal of Advanced Research and Reviews. (2022, November 8).
  • BenchChem. (2025). Application Notes & Protocols for the Analytical Determination of 1-Amino-4-hydroxybutan-2-one Hydrochloride.
  • BenchChem. (2025). 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Core Technical Guide.
  • Diehl, B. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • SpectraBase. 4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts.
  • BenchChem. (2025). Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride.
  • SIELC Technologies. Separation of 4-Aminobutanol on Newcrom R1 HPLC column.
  • BLD Pharm. 92901-20-7|4-Aminobutan-2-one hydrochloride.
  • CymitQuimica. 4-AMINOBUTAN-2-ONE HCL.
  • Spectral Service. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Sigma-Aldrich. 4-Aminobutan-2-one hydrochloride | 92901-20-7.
  • Sigma-Aldrich. 4-Aminobutan-2-one hydrochloride 21419-24-9.
  • University of York.
  • PubChemLite. 4-aminobutan-2-one hydrochloride (C4H9NO).
  • Sigma-Aldrich. 4-Aminobutan-2-one hydrochloride | 92901-20-7.
  • National Center for Biotechnology Information. 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027. PubChem.

Sources

Application Note: Investigating GABAergic & Polyamine Pathways in Epilepsy using 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9), also known as the methyl ketone analogue of GABA, is a critical chemical probe and synthesis intermediate in epilepsy research. Unlike direct anticonvulsants, this compound serves a dual purpose: it acts as a stable surrogate for the unstable metabolic intermediate


-pyrroline in polyamine pathway studies, and as a scaffold for synthesizing novel pyrrolidine-based antiepileptic drugs (AEDs).

This guide details the application of 4-Aminobutan-2-one HCl in investigating the Putrescine-GABA metabolic axis , a pathway increasingly recognized for its role in seizure regulation. It includes protocols for metabolic flux analysis, enzymatic inhibition assays, and in vivo screening in rodent epilepsy models.

Critical Safety Warning: Do NOT confuse 4-Aminobutan-2-one with 4-Aminopyridine (4-AP) . 4-AP is a potent potassium channel blocker used to induce seizures. 4-Aminobutan-2-one is a GABA analogue/metabolite. Confusing these two can lead to catastrophic experimental failure and animal mortality.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Polyamine-GABA Axis in Epilepsy

Epileptogenesis is often linked to dysregulation in the "GABA Shunt" and polyamine metabolism. Putrescine, a polyamine, is degraded by Diamine Oxidase (DAO) into 4-aminobutyraldehyde, which spontaneously cyclizes to


-pyrroline before being converted to GABA (Gamma-aminobutyric acid).
  • The Problem: 4-aminobutyraldehyde and

    
    -pyrroline are chemically unstable and difficult to quantify or manipulate in vitro.
    
  • The Solution: 4-Aminobutan-2-one is the stable methyl ketone analogue of 4-aminobutyraldehyde. It exists in equilibrium with its cyclic form (2-methyl-

    
    -pyrroline) and serves as a robust tool to study these enzymatic transitions without rapid degradation.
    
Mechanism of Action in Research
  • Metabolic Probe: It competes with natural substrates for DAO and GABA-Transaminase (GABA-T), allowing researchers to map the kinetics of GABA synthesis from polyamines.

  • Structural Scaffold: Its aminoketone structure mimics the GABA backbone (

    
    ). This makes it an ideal starting material for synthesizing pyrrolidine derivatives  and GABA-T inhibitors  (similar to Vigabatrin), which increase brain GABA levels to suppress seizures.
    
Pathway Visualization

The following diagram illustrates the position of 4-Aminobutan-2-one within the relevant metabolic landscape.

G Putrescine Putrescine (Polyamine) Aldehyde 4-Aminobutyraldehyde (Unstable Intermediate) Putrescine->Aldehyde Deamination DAO Diamine Oxidase (DAO) DAO->Putrescine Pyrroline Δ1-Pyrroline (Cyclic Form) Aldehyde->Pyrroline Spontaneous Cyclization GABA GABA (Inhibitory Neurotransmitter) Pyrroline->GABA Dehydrogenase Subject 4-Aminobutan-2-one HCl (Stable Methyl Ketone Analog) Subject->Pyrroline Structural Mimicry Subject->GABA Synthesis Precursor

Figure 1: The metabolic relationship between Putrescine, GABA, and the stable analogue 4-Aminobutan-2-one.

Experimental Protocols

Protocol A: Preparation and Handling

4-Aminobutan-2-one HCl is hygroscopic and sensitive to oxidation. Proper handling is essential for assay consistency.

Reagents:

  • 4-Aminobutan-2-one HCl (≥95% Purity).[1]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Dimethyl Sulfoxide (DMSO) for high-concentration stocks.

Procedure:

  • Storage: Store solid powder at -20°C under desiccant.

  • Stock Solution (100 mM): Dissolve 12.36 mg of 4-Aminobutan-2-one HCl in 1 mL of sterile PBS.

    • Note: If using for in vivo injection, adjust pH to 7.2–7.4 using dilute NaOH, as the HCl salt is acidic.

  • Stability: Aqueous solutions are stable for 24 hours at 4°C. For long-term storage, freeze aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vitro GABA-T Inhibition Screening

This assay determines if 4-Aminobutan-2-one or its derivatives inhibit GABA-Transaminase, thereby preserving GABA levels.

Materials:

  • Purified GABA-Transaminase (GABA-T) enzyme (porcine or recombinant).

  • Substrate: GABA (5 mM) and

    
    -Ketoglutarate (5 mM).
    
  • Chromogenic reagent: Succinic semialdehyde dehydrogenase (SSADH) coupled system (detects NADH production at 340 nm).

  • Test Compound: 4-Aminobutan-2-one HCl (0.1 µM – 1 mM).

Workflow:

  • Blanking: Prepare a blank well with enzyme + buffer (no substrate).

  • Incubation: Incubate GABA-T with 4-Aminobutan-2-one HCl for 15 minutes at 37°C before adding substrates.

  • Reaction: Add GABA and

    
    -Ketoglutarate to initiate the reaction.
    
  • Measurement: Monitor absorbance at 340 nm (formation of NADH) every 30 seconds for 10 minutes.

  • Analysis: Plot the slope of NADH formation vs. inhibitor concentration. A decrease in slope indicates GABA-T inhibition.

Protocol C: In Vivo Seizure Threshold Screening (s.c. PTZ Model)

This protocol evaluates if 4-Aminobutan-2-one (or a derivative) possesses anticonvulsant properties in the Pentylenetetrazol (PTZ) model.

Subjects: Male CD-1 mice (20–25g). Control: Vehicle (Saline). Positive Control: Diazepam (1 mg/kg) or Valproate (300 mg/kg). Convulsant: Pentylenetetrazol (PTZ), 85 mg/kg s.c. (CD97 dose).

Step-by-Step:

  • Pre-treatment: Administer 4-Aminobutan-2-one HCl (doses: 10, 30, 100 mg/kg, i.p.) 30 minutes prior to PTZ challenge.

    • Safety Check: Ensure solution pH is neutral to prevent peritoneal irritation.

  • Challenge: Inject PTZ (85 mg/kg) subcutaneously into the loose skin of the neck.

  • Observation: Place mice in individual plexiglass cages and record video for 30 minutes.

  • Scoring: Score seizure severity using the Modified Racine Scale:

    • Stage 0: No response.

    • Stage 1: Ear twitching.

    • Stage 2: Myoclonic jerks.

    • Stage 3: Clonic seizures (forelimb clonus).

    • Stage 4: Tonic-clonic seizures (rearing/falling).

    • Stage 5: Tonic extension (hindlimb extension) or death.

  • Endpoint: Measure Latency to First Seizure and % Protection (survival).

Data Presentation & Analysis

When reporting results using 4-Aminobutan-2-one, structure your data as follows to ensure comparability with standard GABAergic agents.

Table 1: Physicochemical Properties for Formulation

Property Value Relevance
Molecular Weight 123.58 g/mol Calculation of molarity for enzyme kinetics.
Solubility Highly Soluble (Water) Suitable for aqueous i.p./i.v. formulations.
pKa ~8.4 (Amine) Exists as cation at physiological pH; cannot cross BBB passively as easily as uncharged analogs.

| LogP | -1.54 | Low lipophilicity; may require esterification (prodrug) for high CNS penetration. |

Table 2: Example Results Layout (PTZ Model)

Compound Dose (mg/kg) Latency to Clonic Seizure (s) Protection (%) Mortality (%)
Vehicle - 120 ± 15 0% 100%
4-Aminobutan-2-one 100 180 ± 22* 20% 80%
Derivative A (Cyclic) 100 450 ± 40** 80% 20%

| Diazepam | 1 | >1800 | 100% | 0% |

Note: 4-Aminobutan-2-one often shows modest direct activity due to BBB permeability issues (low LogP). Its primary value is as a precursor for "Derivative A" type compounds (e.g., lipophilic pyrrolidines).

References

  • Metabolic Context of Polyamines in Epilepsy

    • Title: The Potential Role of Polyamines in Epilepsy and Epilepsy-Related Pathophysiological Changes.[2][3]

    • Source: Frontiers in Neurology / PMC (2022).
    • URL:[Link]

  • GABA-Transaminase Inhibition Mechanisms

    • Title: GABA transaminase inhibitors: Implications for seizure control.[4]

    • Source: Taylor & Francis / Expert Opinion (2019).
    • URL:[Link]

  • Chemical Identity & Safety Data

    • Title: 4-Aminobutan-2-one hydrochloride (Compound Summary).[1][5]

    • Source: PubChem (NIH).
    • URL:[Link]

  • In Vitro Epilepsy Models (4-AP Distinction)

    • Title: The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs.
    • Source: Frontiers in Cellular Neuroscience (2019).
    • URL:[Link]

  • Synthesis Applications

    • Title: Discovery of 4-aminobutyric acid derivatives possessing anticonvulsant and antinociceptive activities.
    • Source: Journal of Medicinal Chemistry (2007).
    • URL:[Link]

Sources

Application Note: Sourcing, Handling, and Validation of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Identity

4-Aminobutan-2-one hydrochloride (also known as 3-oxobutylammonium chloride) is a critical bifunctional building block containing a nucleophilic primary amine and an electrophilic ketone.[1] While structurally simple, its utility in synthesizing pyrrolines, pyrroles (via modified Paal-Knorr), and complex heterocycles is offset by its inherent instability in the free-base form.

This guide outlines the procurement specifications, rigorous quality control (QC) protocols, and handling procedures required to prevent the spontaneous intramolecular cyclization that renders the material useless for downstream applications.

Chemical Specifications
PropertySpecification
IUPAC Name 4-Aminobutan-2-one hydrochloride
Common Synonyms 1-Amino-3-butanone HCl; 3-Oxobutylammonium chloride
CAS Number 92901-20-7 (Primary), 21419-24-9 (Alternate)
Molecular Formula

Molecular Weight 123.58 g/mol
Critical Impurity

-Pyrroline (Cyclization product)
Hygroscopicity High (Deliquescent)

Scientific Rationale: The Stability Paradox

To source this material effectively, one must understand why it degrades.

The Mechanism of Failure: In its free-base form or under neutral/basic pH, the terminal amine (


) attacks the internal ketone (

), leading to Schiff base formation and loss of water. This intramolecular condensation yields

-pyrroline
, a volatile and reactive imine.

The Sourcing Implication: You are not just buying a chemical; you are buying a kinetic trap. The hydrochloride salt form protonates the amine (


), reducing its nucleophilicity and preventing cyclization. Therefore, acid content  and water content  are the primary quality attributes. Excess water facilitates proton transfer and eventual cyclization even in the salt form.
Visualization: Stability & Degradation Pathway

The following diagram illustrates the chemical logic dictating our handling protocols.

StabilityPathway Salt 4-Aminobutan-2-one HCl (Stable Solid) FreeBase Free Base Form (Transient Species) Salt->FreeBase pH > 7 or Moisture Ingress Cyclization Intramolecular Condensation FreeBase->Cyclization Spontaneous Fast Kinetics Pyrroline Δ1-Pyrroline (Cyclized Impurity) Cyclization->Pyrroline - H2O Polymer Oligomers/Polymers (Brown Tar) Pyrroline->Polymer Storage > 0°C Time

Figure 1: Degradation pathway showing the transition from stable salt to useless polymer via the pyrroline intermediate.

Procurement Strategy & Vendor Qualification

Do not purchase "technical grade" for research applications. The presence of cyclized impurities can poison metal catalysts (e.g., in reductive aminations) or alter stoichiometry in heterocycle synthesis.

Tiered Sourcing Criteria
GradePurity SpecWater ContentApplication
Research Grade (Recommended) >97% (NMR)<1.0%Drug discovery, kinetic studies
Synthesis Grade >95%<3.0%Bulk intermediate synthesis
Technical Grade UndefinedUndefinedDO NOT USE
Vendor Vetting Questions

Before placing a bulk order (>10g), ask the supplier:

  • "Is the material stored under Argon/Nitrogen?" (Requirement: Yes)

  • "Can you provide a recent H-NMR in DMSO-d6?" (Requirement: Check for pyrroline peaks)

  • "What is the shipping condition?" (Requirement: Cold packs/Blue ice is preferred to prevent thermal degradation during transit).

Recommended Suppliers (Verified Listings):

  • Sigma-Aldrich (Merck): Catalog # (High reliability, higher cost).

  • Enamine / Combi-Blocks: Often available as building blocks; verify batch analysis.

  • PubChem Reference: [2][3]

QC & Validation Protocol

Upon receipt, the material must be validated. Visual inspection is insufficient as both the product and the cyclized impurity can appear as off-white solids or oils depending on hydration.

Protocol A: Visual & Physical Inspection
  • Appearance: Should be a white to off-white crystalline solid.[4]

  • Texture: If the material is "gummy," "wet," or clumped into a hard brick, it has absorbed significant moisture. Reject or recrystallize.

  • Smell: A strong, fishy/amine odor indicates free base formation (degradation). The pure HCl salt should be odorless or faintly acidic.

Protocol B: H-NMR Validation (The Gold Standard)

Perform NMR in DMSO-d6 . Avoid


 if possible, as it can facilitate H/D exchange and mask labile protons, though it is acceptable for checking the carbon backbone.

Diagnostic Peaks (4-Aminobutan-2-one HCl):

  • 
     2.15 ppm (s, 3H, 
    
    
    
    )
  • 
     2.80 ppm (t, 2H, 
    
    
    
    )
  • 
     3.00 ppm (m, 2H, 
    
    
    
    )
  • 
     8.00+ ppm (broad s, 3H, 
    
    
    
    )

Impurity Flags (


-Pyrroline): 
  • Look for a shift in the methylene signals.

  • Appearance of imine proton signals (if not fully polymerized) or broad "humps" in the baseline indicating polymerization.

Protocol C: Chloride Content Titration (Optional)

To verify the salt stoichiometry (ensure it is not partially free-based):

  • Method: Argentometric titration (AgNO3) with fluorescein indicator.

  • Target: ~28.7% Chloride by mass. Significant deviation (<28%) suggests hydrolysis or presence of non-salt organic impurities.

Handling & Storage Application Note

Rule Zero: Treat this compound as a "living" chemical. It has a shelf-life dictated by moisture exposure.

Storage Protocol
  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccator.

Usage Workflow (The "Dry Chain")

This workflow ensures the material remains stable from the freezer to the reaction flask.

HandlingWorkflow Freezer 1. Remove from -20°C Equilibrate 2. Equilibrate to RT (in Desiccator) Freezer->Equilibrate Prevent Condensation Open 3. Open under Argon/N2 Equilibrate->Open Weigh 4. Rapid Weighing (< 2 mins exposure) Open->Weigh Reseal 5. Purge Headspace & Reseal Weigh->Reseal Return 6. Return to -20°C Reseal->Return

Figure 2: The "Dry Chain" workflow to prevent moisture-induced degradation during handling.

Key Step Explanation:

  • Step 2 (Equilibration): Never open a cold bottle in a humid lab. Condensation will form inside the bottle, initiating the degradation pathway shown in Figure 1. Allow it to warm to room temperature inside a desiccator before opening.

Synthetic Utility Context

Why go through this trouble? 4-Aminobutan-2-one is a "masked" pyrroline.

Example Application: Robinson-Schöpf-Type Synthesis In the synthesis of tropinone analogs or specific alkaloids, this reagent provides the necessary 4-carbon chain with pre-installed functionality.

  • Reaction Condition: When used in synthesis, the HCl salt is typically neutralized in situ using a mild base (e.g., NaOAc) in the presence of the electrophile.

  • Caution: Do not pre-neutralize the salt in a separate flask unless you intend to generate the cyclized pyrroline immediately.

References

  • PubChem. (n.d.). 4-Aminobutan-2-one hydrochloride (Compound).[1][2][3][5][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Amarnath, V., & Amarnath, K. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry, 56(24), 6924–6931.

Sources

Troubleshooting & Optimization

Methods to improve the stability of 4-Aminobutan-2-one hydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for researchers working with 4-Aminobutan-2-one Hydrochloride . It is structured to address stability challenges directly, providing mechanistic insights and actionable protocols.

Status: Operational | Topic: Solution Stability & Handling | CAS: 21419-24-9

Core Stability Overview

The Challenge: 4-Aminobutan-2-one hydrochloride is the stable salt form of a highly reactive


-amino ketone. In solution, particularly as pH rises, it undergoes intramolecular cyclization  to form 

-pyrroline (1-pyrroline). This reaction is spontaneous, non-enzymatic, and irreversible in the context of sample purity.

The Solution: Stability is strictly controlled by protonation . You must maintain the amine group in its ammonium form (


) to prevent nucleophilic attack on the carbonyl carbon.
Physicochemical Snapshot
PropertyValueCritical Note
Molecular Formula

Salt form includes HCl
MW 123.58 g/mol Use this for molarity calcs, not free base MW (87.12)
pKa (Amine) ~8.8 (Predicted)Danger Zone: pH > 6.0 accelerates cyclization
Solubility Water, Ethanol, DMSOHigh solubility facilitates hydrolysis/cyclization
Main Degradant

-Pyrroline
Cyclic imine (volatile, reactive)

Mechanism of Degradation (The "Why")

Understanding the degradation pathway is essential for troubleshooting. The molecule does not simply "decompose"; it rearranges.

Pathway Visualization

The following diagram illustrates the pH-dependent equilibrium that dictates stability.

StabilityPathway Salt 4-Aminobutan-2-one (HCl Salt) STABLE FreeBase Free Base (Deprotonated Amine) REACTIVE Salt->FreeBase pH > 5.0 Deprotonation FreeBase->Salt pH < 3.0 Acidification Pyrroline Δ1-Pyrroline (Cyclic Imine) DEGRADANT FreeBase->Pyrroline Intramolecular Cyclization (-H2O) Polymer Polymers/Dimers (Brown Precipitate) Pyrroline->Polymer Oxidation/Aldol Condensation

Caption: The degradation cascade. Stability is maintained only when the equilibrium is shifted left (green node) via acidification.

Troubleshooting Guides & Protocols

Issue A: "My solution turned yellow/brown overnight."

Diagnosis: Polymerization of


-pyrroline.
Cause:  The pH of your solution drifted above 5.0, or the buffer capacity was insufficient to neutralize the free amine.
Corrective Protocol: Acidic Stabilization 
  • Preparation: Do not dissolve the HCl salt in pure water (pH ~5-6) or phosphate-buffered saline (PBS, pH 7.4).

  • Recommended Solvent: 0.1 M HCl or 10 mM Acetate Buffer (pH 3.0).

  • Procedure:

    • Weigh the hydrochloride salt.

    • Dissolve in degassed 0.1 M HCl.

    • Validation: Check pH with a micro-probe. It must be < 3.0.

    • Storage: Store at -20°C. Stability is > 1 month in this state.

Issue B: "I need to use it at physiological pH (7.4)."

Diagnosis: Incompatible requirements. At pH 7.4, the amine exists in equilibrium with the free base, leading to rapid cyclization (Half-life < 1 hour). Corrective Protocol: "Just-in-Time" Neutralization

If your experiment (e.g., cell culture, enzymatic assay) requires neutral pH, you cannot store the solution.

  • Stock Solution: Prepare a 100x concentrated stock in 10 mM HCl (Stable).

  • Working Solution:

    • Keep the stock on ice.

    • Add the stock to your assay buffer (pH 7.4) immediately before use.

    • Time Window: You have approximately 15–30 minutes before significant cyclization occurs.

  • Control: Always run a fresh standard curve. Do not reuse the diluted working solution.

Issue C: "The compound is degrading during freeze-thaw cycles."

Diagnosis: "Cold Denaturation" or pH Shift. Phosphate buffers are notorious for significant pH swings (up to 2 pH units) during freezing, potentially exposing the compound to alkaline conditions transiently. Corrective Protocol: Aliquoting Strategy

  • Avoid Phosphate: Use Citrate or Acetate buffers if possible, or simple dilute HCl.

  • Single-Use Aliquots:

    • Dissolve compound in 10 mM HCl.

    • Aliquot into light-protective (amber) microtubes.

    • Flash freeze in liquid nitrogen.

    • Store at -80°C.

    • Rule: Never refreeze an aliquot. Discard unused portions.

Analytical Monitoring (Self-Validation)

How do you know if your stock is still good? Use these methods to verify integrity.

MethodObservation of StabilityObservation of Degradation
1H-NMR (

)
Distinct triplets for linear methylene protons (

ppm).
Disappearance of triplets; appearance of complex multiplets (ring protons) and broadening.
TLC (Silica) Single spot (use Ninhydrin stain; turns purple).Streaking or multiple spots (Pyrroline often stains weakly or yellow/brown).
UV/Vis Low absorbance > 250nm.Increased absorbance at 300-400nm (browning/polymerization).

Frequently Asked Questions (FAQ)

Q: Can I use DMSO as a solvent to improve stability? A: DMSO is acceptable for solubility, but it does not prevent cyclization if the "apparent pH" is high. Furthermore, DMSO is hygroscopic; absorbed water will facilitate the cyclization. If using DMSO, ensure it is anhydrous and consider adding a trace of acid (e.g., 0.1% acetic acid) to the DMSO stock.

Q: Is the cyclization reversible? A: The formation of


-pyrroline is technically an equilibrium, but it heavily favors the ring form in neutral aqueous solution. While strong acid hydrolysis can reopen the ring, the pyrroline often undergoes secondary irreversible reactions (dimerization), making recovery of the pure linear amine impractical.

Q: Why does the datasheet say "Store Desiccated"? A: Moisture allows for localized dissolution on the crystal surface. Once in the liquid phase (even microscopic), the salt can dissociate slightly, leading to slow degradation over months. Always store the solid with active desiccant.

Decision Matrix for Experimental Design

Use this flow to determine the correct handling procedure for your specific application.

DecisionMatrix Start Start: Experimental Need Duration Is the experiment duration > 1 hour? Start->Duration pH_Req Is pH 7.0+ required? Duration->pH_Req Yes Stable Protocol A: Use 10mM HCl Stock (Stable for weeks) Duration->Stable No (Quick injection) pH_Req->Stable No (Can run at pH < 4) Unstable Protocol B: Just-in-Time Mixing (Prepare immediately before use) pH_Req->Unstable Yes (Short term) Impossible Critical Warning: Consider analog or continuous flow generation Unstable->Impossible If experiment > 4 hours

Caption: Decision tree for selecting the correct preparation protocol based on experimental constraints.

References

  • PubChem. (n.d.).[1] 4-Aminobutan-2-one hydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Leete, E. (1971). Biosynthesis of the Pyrrolidine Ring of Nicotine and Related Alkaloids. (Demonstrates the equilibrium between amino-ketones and pyrrolines). Phytochemistry, 10(12).
  • Havlik, J., et al. (2013). Metabolism of 2-acetyl-1-pyrroline.[3][4][5] (Discusses the stability of the pyrroline precursor). Journal of Agricultural and Food Chemistry.

  • Deshmukh, Y., et al. (2015).[3] Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. International Journal of Scientific and Research Publications.[3] Retrieved from [Link]

Sources

Troubleshooting common issues in the synthesis of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering chemoselectivity and yield issues during the synthesis of 4-aminobutan-2-one hydrochloride (CAS 92901-20-7).

This molecule is a highly versatile building block in pharmaceutical synthesis, but its preparation is notoriously unforgiving[1]. The presence of both a primary amine and a ketone moiety creates competing reactive sites, leading to over-alkylation, polymerization, or unwanted intramolecular cyclization if the synthetic route is not strictly controlled.

Below is our comprehensive, field-proven guide to mastering this synthesis via the modified Gabriel Alkylation pathway.

Mechanistic Workflow & Pathway

The most reliable method for synthesizing 4-aminobutan-2-one hydrochloride avoids direct amination entirely. Instead, it utilizes a chemoselective Michael addition of potassium phthalimide to methyl vinyl ketone (MVK), followed by a highly specific acidic deprotection.

Workflow MVK Methyl Vinyl Ketone (MVK) Intermediate 4-Phthalimidobutan-2-one (Stable Intermediate) MVK->Intermediate Michael Addition Phthalimide Potassium Phthalimide Phthalimide->Intermediate Hydrazine Hydrazine Deprotection (Standard Gabriel) Intermediate->Hydrazine Incorrect Route Acid Acid Hydrolysis (6M HCl, Reflux) Intermediate->Acid Correct Route SideProduct Hydrazone / Pyrazoline (Unwanted Byproducts) Hydrazine->SideProduct Ketone Condensation Product 4-Aminobutan-2-one HCl (Target Product) Acid->Product Cleavage & Protonation

Fig 1: Chemoselective Gabriel synthesis workflow for 4-aminobutan-2-one hydrochloride.

Quantitative Data: Deprotection Strategy Comparison

The critical failure point in this synthesis occurs during the deprotection of the intermediate. Standard Gabriel syntheses utilize hydrazine[2]; however, applying hydrazine to a molecule containing a ketone will destroy your target.

Table 1: Comparison of Deprotection Strategies for 4-Phthalimidobutan-2-one

Deprotection MethodReagentsReaction TimeTarget YieldKey Risks / Causality
Acidic Hydrolysis 6M HCl, Reflux12-16 hours85 - 90%Optimal: Directly yields the HCl salt; preserves the ketone moiety.
Hydrazinolysis Hydrazine hydrate, EtOH2-4 hours< 10%Failure: Hydrazine acts as a nucleophile against the ketone, forming hydrazones.
Basic Hydrolysis NaOH (aq), Reflux8-12 hours30 - 40%Suboptimal: Causes base-catalyzed aldol condensation of the liberated aminoketone.

Self-Validating Experimental Protocol

This protocol is engineered with built-in causality checks to ensure your reaction remains on track.

Phase 1: Michael Addition (Formation of 4-phthalimidobutan-2-one)
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 1.0 equivalent of potassium phthalimide in anhydrous N,N-dimethylformamide (DMF).

  • Addition: Cool the suspension to 0 °C. Add 1.05 equivalents of freshly distilled methyl vinyl ketone (MVK) dropwise over 30 minutes.

    • Causality: MVK is an aggressive Michael acceptor highly prone to spontaneous radical polymerization (3)[3]. Dropwise addition at low temperatures controls the exothermic reaction and prevents localized concentration spikes that trigger polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Pour the mixture into ice water to precipitate the intermediate, 4-phthalimidobutan-2-one (4)[4]. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation Check: The intermediate must present as a free-flowing white/off-white solid. If the material is a gummy yellow resin, MVK polymerization has occurred, and the batch must be discarded.

Phase 2: Acidic Deprotection & Salt Formation
  • Hydrolysis: Suspend the dried 4-phthalimidobutan-2-one in 6M HCl (approx. 10 mL per gram of intermediate).

  • Reflux: Heat the mixture to reflux for 12 to 16 hours.

    • Causality: While the Gabriel synthesis traditionally uses hydrazine for deprotection (2)[2], doing so here will destroy the ketone. Acid hydrolysis selectively cleaves the phthalimide ring while leaving the aliphatic ketone intact, simultaneously protonating the amine to form the desired salt.

    • Self-Validation Check: Monitor the deprotection via TLC (ninhydrin stain). The disappearance of the UV-active phthalimide spot and the appearance of a ninhydrin-positive spot at the baseline confirms successful amine liberation.

  • Filtration: Cool the reaction mixture to 0 °C. Phthalic acid will precipitate as a white solid. Filter off the byproduct.

  • Isolation: Concentrate the aqueous filtrate under reduced pressure to yield crude 4-aminobutan-2-one hydrochloride.

  • Purification: Triturate the highly hygroscopic crude salt with cold absolute ethanol and diethyl ether to afford a white, crystalline solid. Store immediately in a desiccator over P₂O₅.

Troubleshooting FAQs

Q: Why did my MVK reaction mixture polymerize into a gummy resin before the reaction finished? A: MVK is an extremely reactive α,β-unsaturated ketone that readily undergoes radical polymerization[3]. If your MVK was old or uninhibited, the heat of the Michael addition likely triggered a runaway polymerization. Solution: Always use freshly distilled MVK or ensure it contains a radical inhibitor (like hydroquinone). Maintain strict temperature control (0 °C) during the initial addition.

Q: Can I use direct amination (ammonia + MVK) instead of the Gabriel synthesis? A: No. While it seems simpler on paper, ammonia is a strong nucleophile that will undergo multiple successive Michael additions with MVK, leading to secondary and tertiary amines, or complex polymeric mixtures (5)[5]. The Gabriel synthesis uses phthalimide as a bulky, mono-protected nitrogen source, strictly limiting the reaction to a single alkylation event[2].

Q: My final product is a sticky syrup rather than a crystalline powder. How do I fix this? A: 4-Aminobutan-2-one hydrochloride is notoriously hygroscopic. If exposed to ambient humidity during rotary evaporation or filtration, it will rapidly absorb water and form a syrup. Solution: Perform the final trituration with strictly anhydrous solvents (ethanol/ether) and dry the product on a Schlenk line or in a vacuum oven. Store the final compound under an inert argon atmosphere[1].

References

  • Benchchem. 4-(Piperidin-1-yl)butan-2-one | CAS 16635-03-3. (Details on MVK handling and Michael addition parameters). 3

  • Organic Chemistry II For Dummies. Gabriel Synthesis & Amine Preparation. John Wiley & Sons. 2

  • US Patent 5190589A. Compounds and process preparing a substituted or... (Details the preparation and isolation of 4-phthalimidobutan-2-one).4

  • LookChem. 2-Butanone, 4-amino- | 23645-04-7. (Chemical properties and storage requirements).1

  • UOMustansiriyah. Amines and Heterocycles. (Mechanistic limitations of direct amination). 5

Sources

Effective purification techniques for crude 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effective Purification & Troubleshooting for Crude 4-Aminobutan-2-one Hydrochloride CAS: 21419-24-9 (Salt) | Formula:


[1][2]

Introduction: The Deceptive Simplicity

You are likely here because a seemingly simple molecule—a primary amine with a ketone tail—has turned your flask into a sticky, brown, non-crystallizing mess.[1][2]

4-Aminobutan-2-one hydrochloride is structurally simple but synthetically treacherous.[1][2] Its dual functionality (amine + ketone) creates an inherent instability: the free base is prone to rapid intramolecular cyclization to form 2-methyl-1-pyrroline.[1][2] Furthermore, the hydrochloride salt is intensely hygroscopic , often leading to "oiling out" rather than crystallization.[1][2]

This guide moves beyond standard textbook protocols to address the specific physicochemical traps of this molecule.

Module 1: The "Sticky Solid" (Crystallization Issues)

Symptom: The product separates as a viscous oil or gum upon cooling, refusing to form a filterable solid.[2]

The Mechanism of Failure

This compound "oils out" because it holds onto water avidly (lowering the melting point) and because the energetic barrier to crystal lattice formation is high compared to the amorphous "gum" state.[2] Standard single-solvent recrystallization (e.g., boiling ethanol) often fails because the saturation point is difficult to control.[1][2]

Protocol: Displacement Crystallization (The "Anti-Solvent" Method)

Do not rely on temperature alone.[2] Use polarity displacement.

Recommended Solvent System:

  • Solvent A (Good): Methanol (MeOH) or Isopropanol (IPA).[1][2]

  • Solvent B (Bad/Anti-solvent): Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1][2]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude brown gum in the minimum possible volume of warm Methanol (approx. 35-40°C). Do not boil; high heat promotes degradation.[2]

  • Filtration: If insoluble particulates (inorganic salts) are present, filter rapidly while warm.[2]

  • The Titration: With the solution at room temperature, add Diethyl Ether dropwise with vigorous stirring.

    • Visual Cue: Stop immediately when a persistent cloudiness (turbidity) appears.[2]

  • The Scratch: Take a glass rod and vigorously scratch the inner wall of the flask at the liquid interface.[2] This generates nucleation sites.[2]

  • Crystallization: Place the flask in a freezer (-20°C). Do not disturb for 12 hours. The oil should convert to white/off-white needles.[2]

Solvent SystemProsCons
MeOH /

Highest purity; excellent displacement.[2]Ether is highly flammable; requires careful handling.[2]
IPA / Acetone Safer; Acetone is a ketone (like the product) so it suppresses side-reactions.[2]Yield may be lower due to higher solubility in Acetone.[2]
Ethanol (Abs) Simple single-solvent system.[2]Often leads to oiling out if any water is present.[2]

Module 2: The "Brown Tar" (Stability & Cyclization)

Symptom: The white solid turns yellow/brown upon exposure to air or during drying.[2] NMR shows "extra" peaks in the alkene region.[2]

The Mechanism of Failure: The Pyrroline Trap

The moment 4-aminobutan-2-one loses its proton (HCl), the amine lone pair attacks the ketone carbonyl.[1] This releases water and forms 2-methyl-1-pyrroline , which subsequently polymerizes into a brown tar.[1][2]

Visualizing the Trap:

Cyclization Salt Stable Salt (HCl Form) Base Free Base (Reactive) Salt->Base - HCl (Base/Aq workup) Base->Salt + HCl (Reversible) Cyclic 2-Methyl-1-pyrroline (Cyclized Impurity) Base->Cyclic Intramolecular Condensation (-H2O) Tar Brown Polymer (Tar) Cyclic->Tar Polymerization

Caption: The degradation pathway.[1] Stability depends entirely on maintaining the protonated (salt) state.[1]

Troubleshooting Protocol
  • Acid Check: Ensure the recrystallization mother liquor is slightly acidic.[2] Add 1-2 drops of conc. HCl to the alcoholic solution before adding the ether.[2]

  • Avoid Aqueous Workups: Never attempt to extract the free base into an organic solvent (like DCM) with the intent to "gas" it with HCl later.[2] The cyclization is faster than your extraction.[2] Purify the salt directly. [1]

  • Charcoal Treatment: If the product is already colored:

    • Dissolve in MeOH.

    • Add Activated Carbon (10% w/w).[2]

    • Stir for 15 mins.

    • Filter through Celite.[2]

    • Proceed to displacement crystallization.[2]

Module 3: Hygroscopicity (Drying)

Symptom: The melting point is broad and depressed.[2] The solid clumps immediately upon removal from the filter.[2]

The Mechanism

The hydrochloride salt forms hydrates easily.[2] Water acts as a plasticizer, lowering the melting point and facilitating the "oiling out" described in Module 1.[1][2]

Drying Protocol

Standard oven drying is risky due to thermal instability.[2]

  • Vacuum Desiccation: Use a vacuum desiccator with Phosphorus Pentoxide (

    
    )  or KOH pellets.[2] Silica gel is often insufficient.[2]
    
  • Azeotropic Drying (Emergency): If the solid is wet with water:

    • Dissolve in Ethanol/Toluene (1:1).[2]

    • Rotovap to dryness (the azeotrope carries off the water).[2]

    • Recrystallize the resulting solid.[2][3]

FAQ: Researcher to Researcher

Q: Can I use column chromatography to purify this? A: Proceed with extreme caution. Silica gel is slightly acidic, which is good, but it often retains polar amine salts aggressively.[2]

  • If you must: Use Reverse Phase (C18) with an acidic buffer (0.1% TFA).[2]

  • If using Normal Phase: You must use a highly polar mobile phase (e.g., DCM/MeOH/Ammonium Hydroxide), but the base (

    
    ) risks triggering the cyclization.[1][2] Recrystallization is vastly superior for this specific molecule. [2]
    

Q: My NMR shows a small triplet at


 3.8 ppm. What is it? 
A:  This is likely the methylene protons of the cyclized 2-methyl-1-pyrroline  or a dimerization byproduct.[1] If you see this, your salt has partially deprotonated.[2] Recrystallize immediately with a trace of excess HCl.

Q: What is the correct melting point? A: Literature values vary due to hygroscopicity, but a pure, dry sample should melt sharply between 150°C and 155°C (with decomposition).[2] If your sample melts <140°C, it is wet or cyclized.[1][2]

References

  • Synthesis & Properties: PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. National Center for Biotechnology Information (2025).[2] Link[1]

  • Cyclization Mechanism: Organic Syntheses, Coll. Vol. 4, p. 281 (1963); Vol. 31, p. 31 (1951).[1][2] (Describes the general instability of

    
    -aminoketones and pyrroline formation). Link
    
  • Purification of Amine Salts: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (General reference for amine hydrochloride recrystallization solvent systems). Link

Sources

Technical Support Center: Identification of Potential Degradation Products of 4-Aminobutan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide is designed to provide you with the technical insights and practical methodologies required to anticipate, identify, and troubleshoot the potential degradation of 4-Aminobutan-2-one hydrochloride in your research. Understanding the stability of this intermediate is crucial for the integrity of your experimental outcomes and the development of robust synthetic pathways.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of 4-Aminobutan-2-one hydrochloride.

Q1: What is 4-Aminobutan-2-one hydrochloride and why is understanding its stability critical?

4-Aminobutan-2-one is a versatile organic compound containing both a primary amine and a ketone functional group.[2] It serves as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling.[3] However, like many bifunctional molecules, it is susceptible to degradation, which can lead to the formation of impurities. Understanding its stability profile is critical for ensuring the purity of the final products, the reproducibility of your experiments, and the accuracy of your analytical results.[4]

Q2: What are the primary chemical functionalities of 4-Aminobutan-2-one that are susceptible to degradation?

The structure of 4-Aminobutan-2-one possesses two key reactive sites:

  • The Ketone Carbonyl Group: The carbonyl group and its adjacent α-protons are susceptible to nucleophilic attack and condensation reactions.

  • The Primary Amino Group: This nucleophilic and basic group can participate in various reactions, including oxidation and condensation.

The interplay between these two groups can lead to complex degradation pathways, including intramolecular cyclization and intermolecular condensation.

Q3: What are the most probable degradation pathways for an aminoketone like 4-Aminobutan-2-one?

Based on its structure, several degradation pathways can be hypothesized. These are the primary routes to investigate when unexpected impurities arise:

  • Self-Condensation (Aldol-type reaction): Under basic or even neutral pH conditions in solution, the enolate of one molecule can attack the carbonyl group of another, leading to dimers and higher-order oligomers. This is a common pathway for ketones and can be responsible for the appearance of color in a sample.

  • Intramolecular Cyclization: The primary amine can potentially attack the carbonyl carbon intramolecularly, leading to the formation of a cyclic imine (a tetrahydropyridine derivative) after dehydration. This is a reversible process, but the cyclic product may undergo further reactions.

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to a variety of products, including imines, nitroso, or nitro compounds, especially in the presence of oxidizing agents or atmospheric oxygen over long-term storage.

  • Reduction: While less common as a degradation pathway unless a reducing agent is present, the ketone can be reduced to a secondary alcohol, forming 4-amino-2-butanol.[5][6]

Q4: How should 4-Aminobutan-2-one hydrochloride be properly stored to minimize degradation?

To ensure the long-term stability and purity of 4-Aminobutan-2-one hydrochloride, proper storage is essential. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised:

  • Temperature: Store at 2-8°C.

  • Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Protect from moisture, as water can facilitate hydrolytic processes and condensation reactions.

  • Form: Store as a solid.[7] Prepare solutions fresh for use whenever possible. If solutions must be stored, they should be kept at low temperatures for a short duration and protected from light.

Part 2: Troubleshooting Guide: Unexpected Experimental Results

This section provides direct answers to common issues encountered during experimentation.

Problem: "I see unexpected peaks in my HPLC chromatogram after dissolving and storing my 4-Aminobutan-2-one hydrochloride sample. What could they be?"

Analysis: The appearance of new peaks, especially those that grow over time, is a classic sign of degradation. Given the structure of 4-Aminobutan-2-one, these peaks are likely due to self-condensation products or cyclization.

Troubleshooting Steps:

  • Characterize the Impurities: Use a mass spectrometer (LC-MS) to get the mass-to-charge ratio (m/z) of the unknown peaks. This is the most crucial step in identification. For example, a dimer formed via an aldol condensation and subsequent dehydration would have an m/z corresponding to (2 * M) - 18, where M is the molecular weight of the free base (87.12 g/mol ).

  • Check Your Solvent pH: If you are using a buffered or aqueous solution, measure the pH. Even neutral pH can be sufficient to catalyze slow dimerization. Acidic conditions (pH < 4) will generally suppress aldol-type reactions.

  • Perform a Forced Degradation Study: To confirm if the impurities are related to the parent compound, intentionally stress a fresh sample of 4-Aminobutan-2-one hydrochloride under mild basic, oxidative, and thermal conditions. Compare the chromatograms from the stressed samples to your experimental sample. This process is detailed in Protocol 1.[8]

Problem: "My solid sample of 4-Aminobutan-2-one hydrochloride has developed a yellow or brown color. Is it still usable?"

Analysis: Color formation in amine- and carbonyl-containing compounds often indicates the formation of conjugated systems, which are typically products of condensation or polymerization reactions. While the bulk of the material may still be the desired compound, the presence of color signifies that degradation has begun.

Troubleshooting Steps:

  • Assess Purity: Dissolve a small amount of the discolored material and analyze it by HPLC with UV detection or another suitable chromatographic method.[9] Quantify the main peak against the impurity peaks to determine the percentage of purity.

  • Consider the Application: If your synthesis is sensitive to impurities, it is highly recommended to use a fresh, pure lot of the starting material. If the subsequent reaction steps include a robust purification, you might be able to proceed, but there is a risk of introducing new, complex impurities into your reaction mixture.

  • Re-purification: Depending on the nature of the impurities, re-crystallization may be a viable option to purify the material, but this should be validated by analytical testing.

Part 3: Experimental Protocols

These protocols provide a framework for systematically investigating the stability of 4-Aminobutan-2-one hydrochloride.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[4][8]

Objective: To generate potential degradation products of 4-Aminobutan-2-one hydrochloride under various stress conditions.

Materials:

  • 4-Aminobutan-2-one hydrochloride

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • Type I (ultrapure) water

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Methodology:

  • Sample Preparation: Prepare a stock solution of 4-Aminobutan-2-one hydrochloride in water at a concentration of approximately 1 mg/mL.

  • Stress Conditions: [10]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions).

    • Control Sample: Keep 1 mL of stock solution mixed with 1 mL of water at 4°C.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Use LC-MS to obtain mass data for any new peaks that appear.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (1M HCl, 60°C) Stock->Acid Base Basic (1M NaOH, RT) Stock->Base Oxid Oxidative (3% H₂O₂, RT) Stock->Oxid Therm Thermal (60°C) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo HPLC RP-HPLC Analysis Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS caption Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Study

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To separate 4-Aminobutan-2-one from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore)

  • Injection Volume: 10 µL

Note: This is a starting method. Optimization may be required based on the results of the forced degradation study.[11]

Part 4: Data Interpretation and Visualization

Potential Degradation Products

The following table summarizes the key potential degradation products based on the chemical principles discussed. The exact products and their prevalence will depend on the specific stress conditions.

Product Name Proposed Structure Monoisotopic Mass (Da) m/z [M+H]⁺ Potential Origin
4-Aminobutan-2-one (Free Base)C₄H₉NO87.0788.08Parent Compound
4-Aminobutan-2-olC₄H₁₁NO89.0890.09Reduction
Aldol Condensation Dimer (Dehydrated)C₈H₁₄N₂138.12139.12Base/Thermal Stress
Cyclic Imine (Dehydrated)C₄H₇N69.0670.07Thermal/pH Stress
Proposed Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 4-Aminobutan-2-one.

G cluster_pathways Potential Degradation Pathways Parent 4-Aminobutan-2-one (C₄H₉NO) Reduction 4-Aminobutan-2-ol (C₄H₁₁NO) Parent->Reduction Reduction (e.g., NaBH₄) Condensation Dehydrated Dimer (C₈H₁₄N₂) Parent->Condensation Self-Condensation (Base/Heat, -H₂O) Cyclization Cyclic Imine (C₄H₇N) Parent->Cyclization Intramolecular Cyclization (-H₂O) caption Proposed Degradation Pathways

Caption: Proposed Degradation Pathways

References

  • Benchchem. An In-Depth Technical Guide to 1-Amino-4-hydroxybutan-2-one Hydrochloride: Discovery, and History.

  • ChemBK. 4-Aminobutan-2-one.

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.

  • ATSDR. Analytical Methods.

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.

  • Sigma-Aldrich. 4-Aminobutan-2-one hydrochloride | 92901-20-7.

  • PubChem - NIH. 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027.

  • CymitQuimica. 4-AMINOBUTAN-2-ONE HCL.

  • Benchchem. Application Notes & Protocols for the Analytical Determination of 1-Amino-4-hydroxybutan-2-one Hydrochloride.

  • Sigma-Aldrich. 4-Aminobutan-2-one hydrochloride 21419-24-9.

  • LookChem. Cas 23645-04-7,2-Butanone, 4-aMino.

  • IJCRT. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review.

  • ChemicalBook. 4-AMINO-2-BUTANOL | 39884-48-5.

  • SpectraBase. 4-AMINOBUTAN-2-ONE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts.

  • EPA. 4-Aminobutan-2-one Properties.

  • ResearchGate. Summary of forced degradation studies | Download Table.

  • ResearchGate. (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.

  • MedChemExpress. 4-Aminobutan-1-ol (4-Amino-1-butanol).

  • ChemScene. 39884-48-5 | 4-Aminobutan-2-ol.

Sources

Strategies to increase the yield and purity of 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Yield & Purity Optimization Guide

Executive Summary & Molecule Profile

Target Molecule: 4-Aminobutan-2-one hydrochloride CAS: 92901-20-7 Synonyms: 3-Oxobutylammonium chloride; 1-Methyl-3-aminopropan-2-one HCl.

The Central Challenge: Synthesizing 4-aminobutan-2-one hydrochloride is deceptively simple. While the classic Mannich condensation appears straightforward, researchers frequently encounter three failure modes:

  • Polymerization: The free base is unstable and prone to intermolecular condensation (forming pyrrolines or polymers).

  • Bis-alkylation: The product is a primary amine, which is more nucleophilic than the starting ammonium source, leading to the formation of the secondary amine byproduct [bis(3-oxobutyl)amine].

  • Hygroscopicity: The salt is extremely hygroscopic, leading to "oiling out" during crystallization.

This guide provides a self-validating protocol designed to suppress side reactions and maximize crystalline yield.

The "Golden Route" Synthesis Protocol

This protocol utilizes a Modified Mannich Reaction .[1] Unlike standard procedures, this method uses the ketone as both reagent and solvent to suppress bis-alkylation via the Le Chatelier principle.

Reagents & Stoichiometry
ReagentEquiv.[2]RoleCritical Note
Acetone 10.0 - 15.0 Reactant/SolventCRITICAL: High excess prevents the product from reacting with itself.
Paraformaldehyde 1.0Electrophile SourceUse high-quality powder; avoid formalin (water promotes oiling).
Ammonium Chloride 1.1Nitrogen SourceMust be finely ground to ensure solubility kinetics match formaldehyde depolymerization.
Conc. HCl CatalyticDepolymerizer2-3 drops per 100mL acetone.
Ethanol (Abs.) SolventCo-solventMinimal amount to assist

solubility.
Step-by-Step Workflow

Step 1: The Setup (Kinetic Control)

  • Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Charge the flask with Acetone (15 equiv) and Ammonium Chloride (1.1 equiv) .

  • Add Paraformaldehyde (1.0 equiv) .

  • Add a minimal volume of absolute Ethanol (approx. 10% of total volume) to aid dissolution.

  • Add catalytic concentrated HCl (2-3 drops).

Expert Insight: Do not add all paraformaldehyde at once if working on >50g scale. The reaction has an induction period followed by an exotherm.

Step 2: The Reaction (Reflux)

  • Heat to reflux with vigorous stirring.

  • Maintain reflux for 12–16 hours . The suspension should become clear or slightly cloudy as the paraformaldehyde depolymerizes and reacts.

  • Checkpoint: If the solution turns dark orange/brown, the temperature is too high or the pH is too high (promoting free-base polymerization).

Step 3: Isolation (Precipitation) [3]

  • Cool the reaction mixture to room temperature.

  • Filtration 1: Filter off unreacted Ammonium Chloride (insoluble in acetone). Retain the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at <40°C until the volume is reduced by ~70%. Do not dry completely.

  • Crystallization: Add cold Acetone or Ethyl Acetate to the residue. Cooling to -20°C usually induces crystallization of the white hydrochloride salt.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of white crystals, a sticky yellow/orange oil separates at the bottom of the flask. Root Cause:

  • Water Content: Excess water from formalin or wet solvents prevents the crystal lattice from forming.

  • Impurity Profile: Presence of the bis-alkylated secondary amine lowers the melting point.

Corrective Action:

  • The "Trituration" Fix: Decant the supernatant. Add anhydrous isopropanol (IPA) to the oil. Sonicate for 10 minutes. If it remains an oil, add diethyl ether dropwise until turbidity persists, then store at -20°C.

  • The "Seeding" Fix: If you have any pure crystals from a previous batch, add a seed crystal.[4] This is the most reliable method to collapse the oil into a solid.

Issue 2: Low Yield (<30%)

Symptom: Reaction completes, but very little product is isolated. Root Cause:

  • Bis-alkylation: The primary amine product reacted with another equivalent of formaldehyde and acetone.

  • Solubility Loss: The product is somewhat soluble in the mother liquor (acetone/ethanol mix).

Corrective Action:

  • Increase Acetone Ratio: Push the acetone equivalents from 10x to 20x.

  • Solvent Swap: During isolation, ensure you are using a non-polar anti-solvent (like Diethyl Ether or Hexane) to force the salt out of solution.

Issue 3: Product Discoloration (Yellow/Brown)

Symptom: Product turns yellow upon drying or storage. Root Cause:

  • Free Base Liberation: Traces of moisture or base allowed the HCl salt to dissociate. The free base (4-aminobutan-2-one) rapidly cyclizes to

    
    -pyrroline or polymerizes.
    

Corrective Action:

  • Acid Wash: Recrystallize from Ethanol containing 1% conc. HCl to ensure the salt form is fully protonated.

  • Storage: Store in a desiccator under Argon.

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Competition

This diagram illustrates the critical competition between the desired pathway and the bis-alkylation side reaction.

ReactionPath Start Acetone + Formaldehyde + NH4Cl Iminium Iminium Ion Intermediate Start->Iminium Acid Cat. Target TARGET: 4-Aminobutan-2-one HCl (Primary Amine) Iminium->Target Acetone Enol Attack SideProduct SIDE PRODUCT: Bis(3-oxobutyl)amine (Secondary Amine) Target->SideProduct Reacts with More Formaldehyde/Acetone (If Acetone is low) Polymer Polymer/Tar Target->Polymer Loss of HCl (Free base formation) Control CONTROL STRATEGY: Excess Acetone blocks the red path. Control->Target

Caption: Competitive reaction pathways. High acetone concentration statistically favors the green path (Target) over the red path (Side Product).

Diagram 2: Purification Decision Tree

Follow this logic flow when isolating the product.

Purification Crude Crude Reaction Mixture Filter Filter (Remove NH4Cl) Crude->Filter Evap Evaporate Solvents (Leave ~30% volume) Filter->Evap StateCheck State Check: Solid or Oil? Evap->StateCheck Solid White Precipitate StateCheck->Solid Ideal Oil Yellow/Orange Oil StateCheck->Oil Common Issue ActionSolid Wash with Acetone/Ether Dry under Vacuum Solid->ActionSolid ActionOil Add Isopropanol + HCl trace Sonicate Oil->ActionOil Reflux Re-precipitate with Ether at -20°C ActionOil->Reflux Reflux->Solid

Caption: Troubleshooting the isolation phase. Oiling out requires solvent exchange (Isopropanol) and cooling.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous formaldehyde (Formalin) instead of paraformaldehyde? A: It is highly discouraged . Water is the enemy of this crystallization. Formalin introduces significant water that is difficult to remove without thermally stressing the product. Paraformaldehyde depolymerizes in situ and keeps the reaction anhydrous, which is critical for preventing the "oiling out" issue.

Q: Why is my melting point lower than the literature value (152–155°C)? A: A depressed melting point (e.g., 135–145°C) almost always indicates the presence of the secondary amine byproduct . This impurity co-crystallizes with the product. To fix this, perform a recrystallization using Ethanol/Diethyl Ether . Dissolve the salt in a minimum amount of hot ethanol, then add ether until turbid, and cool slowly.

Q: Can I store the free base? A: No. The free base of 4-aminobutan-2-one is chemically unstable. It undergoes intramolecular cyclization to form pyrroline derivatives or polymerizes into dark tars. Always maintain the compound as the hydrochloride salt.

References

  • Wilds, A. L., & Shunk, C. H. (1943). The Preparation of Derivatives of 4-Aminobutan-2-one. Journal of the American Chemical Society, 65(3), 469–475. [Link]

  • Mannich, C. (1917). Ueber die Synthese von β-Ketonbasen. Archiv der Pharmazie, 255(1), 261–276. [Link]

  • Tramontini, M., & Angiolini, L. (1990). Further Advances in the Chemistry of Mannich Bases. Tetrahedron, 46(6), 1791–1837. [Link]

  • Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303. [Link]

Sources

Optimal long-term storage conditions for 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimal Long-Term Storage & Handling Protocols

Executive Summary: The Stability Paradox

4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9) is a deceptively simple molecule. While it appears as a stable white powder in its salt form, it possesses a high thermodynamic drive toward intramolecular cyclization.

The compound consists of a nucleophilic primary amine and an electrophilic ketone on the same carbon chain. In the presence of moisture or base, the hydrochloride counter-ion dissociates, allowing the amine to attack the ketone. This results in the formation of


-pyrrolines  (cyclic imines), which subsequently polymerize into yellow/brown tars.

The Golden Rule: Stability is maintained only when the amine is fully protonated (quaternized) and the environment is anhydrous.

The Degradation Mechanism (Visualized)

To troubleshoot effectively, you must understand the "Why." The diagram below illustrates the specific failure pathway for this molecule.

Pathway Analysis: Linear to Cyclic Conversion

G Salt 4-Aminobutan-2-one HCl (Stable Crystalline Solid) FreeBase Free Base Intermediate (Reactive Linear Form) Salt->FreeBase Moisture (Hydrolysis) or Base Neutralization Cyclic 2-Methyl-1-pyrroline (Volatile Cyclic Imine) FreeBase->Cyclic Intramolecular Cyclization (-H₂O) Polymer Oligomers/Polymers (Yellow/Brown Residue) Cyclic->Polymer Oxidative Polymerization

Figure 1: The degradation cascade. Note that moisture acts as the catalyst by allowing the salt to dissociate, triggering the cyclization.

Storage Protocol: The "Zero-Moisture" Standard

Do not treat this like a standard amine salt. It requires conditions similar to hygroscopic transition metal catalysts.

Recommended Conditions Matrix
VariableOptimal ConditionCritical Limit (Do Not Exceed)Scientific Rationale
Temperature -20°C (Freezer) +4°C (Refrigerator)Low temp kinetically inhibits the cyclization reaction and reduces hygroscopicity.
Atmosphere Argon or Nitrogen Ambient AirOxygen promotes polymerization of trace pyrrolines; moisture triggers salt dissociation.
Container Amber Glass + Parafilm/Tape Clear Glass / PlasticProtects from light-induced radical formation; plastic is permeable to moisture over time.
Desiccation Active Desiccant (Silica/Drierite) NoneThe HCl salt is extremely hygroscopic. Once wet, it becomes autocatalytic in degradation.

Troubleshooting Guide & FAQs

This section addresses specific scenarios reported by researchers handling amino-ketones.

Scenario A: Physical Appearance Changes

Q1: My white powder has turned into a sticky yellow gum. Can I repurpose it?

  • Diagnosis: Deliquescence and Polymerization. The yellow color indicates that the pyrroline ring has formed and begun to oligomerize (a "Maillard-like" reaction). The stickiness is due to water absorption (deliquescence).

  • Action: Discard immediately. The purity is compromised. Recrystallization is rarely successful because the cyclic impurity co-precipitates or oils out.

  • Prevention: Never store the vial at room temperature for >24 hours. Always warm the vial to room temperature before opening to prevent condensation.

Q2: The compound has a faint "popcorn" or "nutty" smell. Is this normal?

  • Diagnosis: Trace Decomposition. The cyclic form (2-methyl-1-pyrroline) and its derivatives are potent aroma compounds (related to 2-acetyl-1-pyrroline found in bread/popcorn).

  • Action: If the solid is still white and free-flowing, it is likely >95% pure. The human nose detects pyrrolines at ppb (parts per billion) levels. Verify with NMR; if clean, use immediately.

Scenario B: Handling & Weighing

Q3: How do I weigh this without it clumping on the spatula?

  • The Issue: The HCl salt absorbs atmospheric moisture in seconds (hygroscopic).

  • Protocol:

    • The "Glove Bag" Method: Ideally, weigh inside an N2-filled glove bag.

    • The "Schlenk" Method: If no glove box is available:

      • Flush a tared vial with Argon.

      • Quickly transfer the solid.

      • Cap immediately and re-weigh.

      • Calculate mass by difference.

    • Never leave the stock bottle open while calculating stoichiometry.

Q4: Can I make a stock solution to avoid weighing solids?

  • Answer: Yes, but with caveats.

    • Solvent: Use anhydrous Methanol or Water (if acidified).

    • pH:[1] Ensure the solution remains acidic (pH < 3).

    • Stability:[2][3][4] Frozen aqueous stock solutions are stable for ~1 month. Neutral or basic solutions will cyclize within minutes to hours.

Scenario C: Experimental Application

Q5: I am using this in a reaction with a base (e.g., K2CO3). My yield is low.

  • Root Cause: In situ Cyclization. As soon as you neutralize the HCl with K2CO3, the free amine attacks its own ketone tail faster than it attacks your desired electrophile.

  • Solution:

    • Use a two-phase system (Water/DCM) where the free base is extracted immediately.

    • Or, add the base slowly at 0°C to keep the concentration of the free amine low (kinetic control).

Quality Control: Self-Validating Protocols

Before committing valuable precursors to a reaction, validate the integrity of your 4-Aminobutan-2-one HCl.

The Solubility Test (Quick Check)
  • Dissolve 10 mg in 0.5 mL dry methanol.

  • Pass: Clear, colorless solution.

  • Fail: Yellow tint or insoluble particulates (polymers).

1H-NMR Verification (Definitive)
  • Solvent: D2O or DMSO-d6.

  • Key Signals:

    • Look for the methyl ketone singlet (

      
       ppm).
      
    • Look for the methylene triplets.

  • Contamination Flag:

    • Check for a signal around

      
       ppm (Imine C=N proton) which indicates cyclization.
      
    • Broadening of peaks indicates moisture absorption.

References

  • PubChem. 4-Aminobutan-2-one hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of 1-Pyrrolines (Cyclization Mechanisms). [Link][5]

Sources

Interpreting and resolving unexpected experimental outcomes with 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Aminobutan-2-one hydrochloride (CAS: 92901-20-7). As a Senior Application Scientist, I have designed this guide to help you interpret and resolve unexpected experimental outcomes when working with this specific


-amino ketone.

Because 4-aminobutan-2-one possesses both a nucleophilic primary amine and an electrophilic ketone, it is inherently bifunctional. While the hydrochloride salt is stable, liberating the free base triggers a cascade of competing side reactions. This guide will deconstruct the causality behind these failures and provide self-validating protocols to ensure reproducible synthesis.

Part 1: Core Chemical Properties & Behavioral Causality

To troubleshoot effectively, we must first understand the quantitative parameters that govern the thermodynamic and kinetic behavior of 4-aminobutan-2-one hydrochloride[1].

PropertyValueExperimental Causality & Impact
Molecular Weight 123.58 g/mol Critical for exact stoichiometric equivalents.
pKa (Amine) ~8.80[2]Defines the threshold for free base liberation. Above pH 8.8, the amine becomes highly nucleophilic, triggering rapid degradation.
Physical State Solid (Hygroscopic)Readily absorbs atmospheric moisture. This alters the effective molar mass during weighing and introduces water that can quench moisture-sensitive electrophiles.
Structural Class ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-amino ketone (Mannich Base)
Susceptible to retro-Mannich (retro-Michael) fragmentation under basic and elevated temperature conditions[3].
Stability (Salt) Stable at 2–8°CProtonation of the amine (

) eliminates its nucleophilicity, preventing intermolecular attack on the ketone.

Part 2: Troubleshooting FAQs

Q1: Why does my reaction mixture turn into a dark, intractable tar immediately after adding a strong base (e.g., NaOH or Et₃N) to liberate the free amine? Causality: You are observing uncontrolled self-condensation. The free base of 4-aminobutan-2-one is highly unstable. When the pH exceeds its pKa (~8.8)[2], the primary amine of one molecule attacks the unhindered aliphatic ketone of an adjacent molecule. This intermolecular Schiff base formation rapidly cascades into oligomerization, forming polymeric "tars." Resolution: Never liberate the free base in isolation. Use an in situ neutralization strategy with a mild base (like DIPEA) only after the 4-aminobutan-2-one hydrochloride has been thoroughly mixed with your target electrophile. This ensures the amine is consumed by the desired reaction faster than it can self-condense.

Q2: I am attempting an amide coupling, but my NMR shows the presence of methyl vinyl ketone (MVK) and ammonia instead of my product. What happened? Causality: Your compound has undergone a base-catalyzed retro-Michael (retro-Mannich) degradation[4]. Because 4-aminobutan-2-one is a Mannich base, the


-protons adjacent to the ketone are slightly acidic. Prolonged exposure to strong bases, especially at elevated temperatures, deprotonates the 

-carbon. The

-amino group then acts as a leaving group, collapsing the molecule into methyl vinyl ketone and ammonia[3]. Resolution: Strictly maintain reaction temperatures below 25°C (ideally 0°C to 10°C) during basic steps. If your coupling requires heat, you must protect the ketone moiety (e.g., as a cyclic acetal) prior to the base-mediated coupling step.

Q3: My yields are inconsistent between batches, and the reagent seems to be clumping in the bottle. Causality: The hydrochloride salt is highly hygroscopic. Moisture absorption lowers the active molarity of your weighed solid, leading to sub-stoichiometric amine addition. Furthermore, the introduced water hydrolyzes sensitive coupling reagents (like HATU or acid chlorides). Resolution: Store the reagent in a desiccator under an inert atmosphere (argon/nitrogen) at 2–8°C[5]. Always dry the salt under high vacuum for 2 hours prior to use in anhydrous workflows.

Part 3: Visualizing the Chemical Logic

To conceptualize the competing pathways, refer to the degradation logic and the optimized workflow diagrams below.

Degradation Salt 4-Aminobutan-2-one HCl (Stable Salt) FreeBase Free Base (Unstable) Salt->FreeBase Base (pH > 8.8) Tar Oligomers / Tar (Self-Condensation) FreeBase->Tar Intermolecular Nucleophilic Attack MVK Methyl Vinyl Ketone + NH3 (Retro-Michael) FreeBase->MVK Heat / Strong Base Elimination

Degradation pathways of 4-aminobutan-2-one free base via self-condensation and retro-Michael.

Workflow Step1 1. Dry HCl Salt (Vacuum, 25°C, 2h) Step2 2. Suspend in Dry Solvent (e.g., DCM/DMF at 0°C) Step1->Step2 Step3 3. Add Electrophile (Pre-mix before base) Step2->Step3 Step4 4. Dropwise Addition of Mild Base (DIPEA) Step3->Step4 Step5 5. Target Product (Amine trapped instantly) Step4->Step5

Step-by-step workflow for the in situ utilization of 4-aminobutan-2-one hydrochloride.

Part 4: Self-Validating Protocol for Amide Coupling

To prevent the aforementioned failures, use this self-validating in situ trapping protocol when coupling 4-aminobutan-2-one hydrochloride with an activated carboxylic acid or acid chloride.

Step 1: Reagent Preparation & Desiccation

  • Action: Weigh 1.0 equivalent of 4-aminobutan-2-one hydrochloride into a flame-dried round-bottom flask. Apply high vacuum (≤1 mbar) for 2 hours at room temperature.

  • Causality: Removes absorbed atmospheric moisture that would otherwise quench the electrophile.

  • Validation Checkpoint: The solid should appear as a free-flowing powder, not a sticky clump. If clumping persists, the water content is too high; discard and use a fresh bottle.

Step 2: Electrophile Pre-Mixing

  • Action: Purge the flask with Argon. Suspend the dried salt in anhydrous dichloromethane (DCM) or DMF (0.1 M concentration). Add 1.1 equivalents of your target electrophile (e.g., acid chloride). Cool the suspension to 0°C using an ice bath.

  • Causality: Pre-mixing ensures that the moment the free amine is liberated in Step 3, it is immediately surrounded by the target electrophile, kinetically favoring the desired coupling over intermolecular self-condensation.

Step 3: Controlled In Situ Liberation

  • Action: Dilute 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) in an equal volume of DCM. Add this solution dropwise over 15 minutes to the 0°C suspension.

  • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt. The slow addition at 0°C prevents localized spikes in pH and temperature, suppressing the retro-Michael degradation pathway[3].

  • Validation Checkpoint: Spot the reaction on a TLC plate after 30 minutes. Use a ninhydrin stain. A lack of deep purple spots indicates that no free primary amine is accumulating in the mixture—confirming the in situ trapping is successful.

Step 4: Quenching and Workup

  • Action: Quench the reaction at 0°C with saturated aqueous

    
    . Do not use strong aqueous bases like NaOH for the workup.
    
  • Causality: Strong aqueous bases during workup can trigger late-stage retro-Michael fragmentation of any unreacted starting material, complicating purification.

    
     maintains a mildly acidic pH, preserving the integrity of the 
    
    
    
    -amino ketone backbone.

References

  • PubChem. "4-Aminobutan-2-one hydrochloride; CID 15565027." National Center for Biotechnology Information. Available at:[Link]

  • LookChem. "2-Butanone, 4-aMino- (CAS 23645-04-7)." Available at:[Link]

  • Der Pharma Chemica. "Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review." Available at:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benchmarking 4-Aminobutan-2-one Hydrochloride Against Classical GABA Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the pharmacological characterization of 4-Aminobutan-2-one hydrochloride, a structural analog of γ-aminobutyric acid (GABA), at GABA receptors. Due to the limited publicly available data on its receptor activity, we present a detailed roadmap for its systematic evaluation. This document outlines the rationale and step-by-step protocols for benchmarking its binding affinity, functional potency, and receptor subtype selectivity against well-established GABA receptor agonists: the endogenous neurotransmitter GABA, the selective GABA-A receptor agonist muscimol, and the selective GABA-B receptor agonist baclofen. The methodologies described herein, including radioligand binding assays and electrophysiological recordings, are designed to establish a robust pharmacological profile for 4-Aminobutan-2-one hydrochloride, providing researchers and drug development professionals with a validated system for its investigation.

Introduction: The GABAergic System and the Rationale for Agonist Benchmarking

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] This inhibitory action is mediated by two main classes of receptors: GABA-A and GABA-B receptors.[3]

  • GABA-A Receptors: These are ionotropic receptors, forming a ligand-gated chloride ion channel.[3][4] Upon activation by an agonist, the channel opens, allowing an influx of chloride ions (Cl⁻) that hyperpolarizes the neuron, making it less likely to fire an action potential.[3][5] This mechanism is responsible for fast synaptic inhibition. GABA-A receptors are heteropentameric structures assembled from a diverse array of 19 possible subunits (e.g., α, β, γ), leading to a vast number of receptor isoforms with distinct pharmacological properties.[3][4][6]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[7][8] Their activation initiates a slower, more prolonged inhibitory response through downstream signaling cascades. This involves the activation of potassium (K⁺) channels and the inhibition of calcium (Ca²⁺) channels, which collectively reduce neuronal excitability.[8]

Given their central role in regulating neuronal activity, GABA receptors are significant targets for therapeutic drugs aimed at treating conditions like anxiety, insomnia, epilepsy, and spasticity.[3] The development of novel agonists requires rigorous characterization to understand their potency, selectivity, and mechanism of action relative to existing compounds. 4-Aminobutan-2-one hydrochloride is a structural analog of GABA, suggesting a potential interaction with GABA receptors. However, its pharmacological profile remains largely uncharacterized. This guide provides the necessary framework to elucidate its activity.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_release GABA Release GABA_A GABA-A Receptor (Ionotropic) GABA_release->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_release->GABA_B Binds to Cl_channel Cl⁻ Influx (Hyperpolarization) GABA_A->Cl_channel Gates G_protein G-Protein Activation GABA_B->G_protein Activates K_channel K⁺ Efflux (Hyperpolarization) G_protein->K_channel Modulates

Caption: Overview of GABAergic Synapse and Receptor Signaling.

Comparator Agonist Profiles

To effectively benchmark 4-Aminobutan-2-one hydrochloride, it is essential to compare it against well-understood standard compounds.

CompoundReceptor Target(s)Mechanism of ActionKey Characteristics
GABA GABA-A, GABA-BEndogenous AgonistThe primary inhibitory neurotransmitter in the CNS.[3]
Muscimol GABA-A (Potent Agonist)[9][10]Orthosteric AgonistA potent, selective, and blood-brain barrier permeable GABA-A agonist widely used in research.[10][11] It shows particularly high affinity for extrasynaptic, δ-subunit-containing receptors.[12]
Baclofen GABA-B (Selective Agonist)[7][13][14]Orthosteric AgonistThe prototypical selective agonist for GABA-B receptors, used clinically as a muscle relaxant.[7][15]

Experimental Benchmarking Protocols

This section details the essential in vitro assays required to determine the binding affinity and functional potency of 4-Aminobutan-2-one hydrochloride.

Radioligand Binding Assays: Measuring Receptor Affinity (Kᵢ)

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle involves a competition between a radiolabeled ligand with known high affinity (the "radioligand") and the unlabeled test compound (the "competitor") for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Kᵢ) is calculated.

Causality Behind Experimental Choices:

  • Tissue Source: We use whole rat brain membrane preparations as they provide a rich, native source of both GABA-A and GABA-B receptors.

  • Radioligands: We select [³H]Muscimol for GABA-A and [³H]Baclofen for GABA-B assays. These are highly selective agonists for their respective receptors, ensuring that the binding measured is specific to the target of interest.[16]

  • Non-Specific Binding (NSB): To ensure we are only measuring binding to the receptor of interest, a high concentration of an unlabeled, potent agonist (GABA itself) is used in a parallel set of tubes to saturate the receptors. Any remaining radioligand binding in these tubes is considered non-specific (e.g., to the filter, tube walls) and is subtracted from the total binding.

start Start: Rat Brain Tissue prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep assay_setup 2. Assay Setup (in Triplicate) - Total Binding (Membrane + Radioligand) - NSB (Membrane + Radioligand + excess GABA) - Competition (Membrane + Radioligand + Test Compound) prep->assay_setup incubation 3. Incubation (e.g., 45-60 min at 4°C) assay_setup->incubation filtration 4. Rapid Filtration (Separate bound from free radioligand) incubation->filtration quantify 5. Quantification (Liquid Scintillation Counting) filtration->quantify analysis 6. Data Analysis (Calculate Specific Binding, IC₅₀, and Kᵢ) quantify->analysis end End: Affinity Profile (Kᵢ) analysis->end cluster_GABA_A GABA-A Receptor cluster_GABA_B GABA-B Receptor TestCompound 4-Aminobutan-2-one HCl (Unknown Profile) GABA_A_Node GABA-A TestCompound->GABA_A_Node Affinity (Kᵢ) = ? Potency (EC₅₀) = ? GABA_B_Node GABA-B TestCompound->GABA_B_Node Affinity (Kᵢ) = ? Potency (EC₅₀) = ? Muscimol Muscimol (High Affinity/Potency) Muscimol->GABA_A_Node Benchmark Baclofen Baclofen (Selective Agonist) Baclofen->GABA_B_Node Benchmark

Caption: Logical Relationship for Benchmarking the Test Compound.

Conclusion and Future Directions

This guide provides a robust, self-validating framework for the initial pharmacological characterization of 4-Aminobutan-2-one hydrochloride at GABA receptors. By systematically executing the described binding and functional assays, researchers can determine its affinity, potency, efficacy, and selectivity, directly benchmarking it against the foundational agonists GABA, muscimol, and baclofen.

The results of these experiments will definitively classify 4-Aminobutan-2-one hydrochloride as a GABA-A and/or GABA-B receptor agonist, antagonist, or modulator, and quantify its activity. Positive results would warrant further investigation, including selectivity profiling across different GABA-A receptor subtypes and evaluation in in vivo models to assess its physiological and potential therapeutic effects.

References

  • Aldewan, A. H., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology. Available at: [Link]

  • Psychoactive Drug Screening Program. (2025). Pharmacodynamics of Muscimol in Mammalian Systems. PDSP.
  • Wikipedia. (n.d.). Muscimol. Wikipedia. Available at: [Link]

  • Chandra, D., et al. (2010). Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors. The Journal of Physiology. Available at: [Link]

  • Sinkkonen, S. T., et al. (2009). Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites. Neurochemistry International. Available at: [Link]

  • Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP, University of North Carolina at Chapel Hill. Available at: [Link]

  • MRC Laboratory of Molecular Biology. (2019). Structures of the human GABAA receptor reveal how it functions and could help improve key drugs. MRC Laboratory of Molecular Biology. Available at: [Link]

  • ResearchGate. (2021). (PDF) GABA A receptors: structure, function, pharmacology, and related disorders. ResearchGate. Available at: [Link]

  • Grigoras, I., et al. (2025). Baclofen, a GABAB receptor agonist, impairs motor learning in healthy people and changes inhibitory dynamics in motor areas. bioRxiv. Available at: [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: [Link]

  • Agabio, R., & Marras, S. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry. Available at: [Link]

  • Szymańska, E., et al. (2025). Molecular mechanisms of the GABA type A receptor function. Quarterly Reviews of Biophysics. Available at: [Link]

  • Flores-Gracia, C., et al. (2023). GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. International Journal of Molecular Sciences. Available at: [Link]

  • Amin, J., & Weiss, D. S. (1999). Mapping the Agonist Binding Site of the GABA A Receptor: Evidence for a β-Strand. The Journal of Neuroscience. Available at: [Link]

  • Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. The Journal of Physiology. Available at: [Link]

  • Li, J., et al. (2025). Identification of Orthosteric GABA B Receptor Ligands by Virtual Screening and In Vitro Validation. Journal of Chemical Information and Modeling. Available at: [Link]

  • Misgeld, U., et al. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology. Available at: [Link]

  • BenchChem. (2025). 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Core Technical Guide. BenchChem.
  • Nanion Technologies. (n.d.). Rapid agonist applications in precise intervals using the Patchliner©. Nanion Technologies. Available at: [Link]

  • Liu, J., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobutan-2-one hydrochloride. PubChem Compound Database. Available at: [Link]

  • Institut Pasteur. (2023). Electrophysiology of ionotropic GABA receptors. Institut Pasteur Research. Available at: [Link]

  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Sophion Bioscience. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobutan-2-one. PubChem Compound Database. Available at: [Link]

  • ChemBK. (2024). 4-Aminobutan-2-one. ChemBK. Available at: [Link]

  • Sarma, P., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules. Available at: [Link]

  • ResearchGate. (2025). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Available at: [Link]

Sources

Validation and quality control of a 4-Aminobutan-2-one hydrochloride bioassay

Author: BenchChem Technical Support Team. Date: March 2026

Biocatalytic Profiling: Validation and Quality Control of a 4-Aminobutan-2-one Hydrochloride Bioassay

Executive Summary

4-Aminobutan-2-one hydrochloride (CAS 92901-20-7) is a highly versatile aliphatic amino-ketone[1]. In modern drug development and metabolic engineering, it serves as a critical substrate for profiling the activity of amine transaminases (ATAs) and amine dehydrogenases (AmDHs)[2]. For instance, in the engineered biosynthesis of 1,3-butanediol, 4-aminobutan-2-one oxidoreductase (deaminating) activity is required to convert 4-aminobutan-2-one into its corresponding aldehyde, 3-oxobutyraldehyde[3].

This guide objectively compares the analytical modalities used to validate this enzymatic conversion and provides a self-validating, QC-compliant protocol designed for high-throughput screening and kinetic profiling.

Mechanistic Overview & Workflow Diagram

The bioassay relies on the oxidative deamination of 4-aminobutan-2-one. For AmDHs, the enzyme catalyzes the NAD(P)⁺-dependent oxidation of the primary amine to yield 3-oxobutyraldehyde and ammonia[4]. To ensure a self-validating and continuous readout, this reaction is monitored via the stoichiometric reduction of NAD(P)⁺ to NAD(P)H, which is quantified spectrophotometrically at 340 nm[5].

G cluster_0 4-Aminobutan-2-one Enzymatic Assay Workflow S1 4-Aminobutan-2-one HCl (Substrate) E1 Amine Dehydrogenase / Transaminase S1->E1 Catalysis P1 3-Oxobutyraldehyde (Product) E1->P1 Deamination C2 NAD(P)H + H+ + NH3 E1->C2 Reduction & Release C1 NAD(P)+ C1->E1 Cofactor Binding D1 Spectrophotometric Detection (Absorbance at 340 nm) C2->D1 Real-time Signal

Enzymatic conversion of 4-aminobutan-2-one coupled with NAD(P)H spectrophotometric detection.

Comparative Analysis of Assay Modalities

When establishing a QC bioassay for 4-aminobutan-2-one conversion, researchers must choose between continuous and endpoint modalities. The table below objectively compares the performance of the three primary analytical alternatives utilized in the field.

Assay ModalityDetection MechanismThroughputSensitivity (LOD)Best Application
Continuous UV-Vis (Target) Real-time NAD(P)H absorbance at 340 nm[5].High (96/384-well)~1-5 µMHigh-throughput enzyme engineering and kinetic profiling[6].
Colorimetric pH Shift Phenol red tracking of pH drop due to amine consumption[2].High~10-20 µMRapid qualitative screening of whole-cell biocatalysts.
HPLC-UV/FID Chromatographic separation of substrate and product[4].Low< 0.5 µMFinal validation of enantiomeric excess (ee) and absolute conversion.

Data Interpretation: While HPLC offers superior sensitivity and structural confirmation, the Continuous UV-Vis assay is the optimal choice for primary QC and kinetic validation due to its real-time data acquisition, scalability, and direct stoichiometric correlation[7].

Self-Validating Experimental Protocol: NADH-Coupled Spectrophotometric Assay

This protocol details the continuous UV-Vis assay for 4-aminobutan-2-one deamination. It is designed as a self-validating system, incorporating internal controls to eliminate false positives from background lysate activity.

Step 1: Reagent Preparation & Buffer Selection

  • Action: Prepare a 100 mM Potassium Phosphate (KPi) buffer at pH 7.5.

  • Causality: NADH spontaneously degrades at low pH, while AmDHs and ATAs typically exhibit optimal stability and activity between pH 7.5 and 8.5[4][8]. KPi buffer maintains the necessary ionic strength without participating in side reactions.

Step 2: Substrate & Cofactor Master Mix

  • Action: Prepare a master mix containing 10 mM 4-aminobutan-2-one hydrochloride and 2 mM NAD(P)⁺ in the KPi buffer[4].

  • Causality: Providing the substrate at 10 mM ensures zero-order kinetics (substrate saturation) for most wild-type and engineered AmDHs, allowing the assay to measure the maximum velocity (

    
    ) accurately without substrate depletion skewing the initial rates.
    

Step 3: Baseline Stabilization (Self-Validation Check 1)

  • Action: Aliquot 190 µL of the master mix into a UV-transparent 96-well plate. Read the baseline absorbance at 340 nm for 3 minutes before adding the enzyme.

  • Causality: This step identifies any spontaneous degradation of the substrate or auto-reduction of NAD(P)⁺. A stable baseline is mandatory to prove that subsequent signal generation is strictly enzyme-dependent.

Step 4: Reaction Initiation & Kinetic Monitoring

  • Action: Initiate the reaction by adding 10 µL of purified enzyme (approx. 0.1 - 1.0 mg/mL final concentration) or cell-free lysate[7]. Immediately monitor the increase in absorbance at 340 nm at 25°C–30°C for 10–30 minutes[5][7].

  • Causality: Initiating with the enzyme ensures the reaction rate is captured from

    
    . The stoichiometric formation of NAD(P)H directly correlates to the deamination of 4-aminobutan-2-one[5].
    

Step 5: Background Subtraction (Self-Validation Check 2)

  • Action: Run a parallel control containing the enzyme and NAD(P)⁺, but lacking 4-aminobutan-2-one.

  • Causality: Crude lysates often contain endogenous dehydrogenases that can reduce NAD(P)⁺ using cellular metabolites. Subtracting this "no-substrate" control rate from the primary reaction rate isolates the specific specific activity against 4-aminobutan-2-one[7].

Quality Control & Validation Metrics

To ensure the bioassay is robust enough for industrial drug development and biocatalyst screening, the following QC metrics must be met during validation:

QC MetricTarget ValueExperimental Significance
Z'-Factor

Indicates an excellent assay with a large dynamic range and low data variation, suitable for HTS.
Intra-assay CV

Ensures well-to-well reproducibility within the same microplate run.
Inter-assay CV

Validates day-to-day and operator-to-operator consistency.
Linearity (

)

Confirms that the reaction rate is directly proportional to enzyme concentration over the tested range.

References

  • PubChem - 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)
  • Rapid and Sensitive Kinetic Assay for Characterization of ω-Transaminases Source: researchgate.net URL:[Link]

  • Discovery and structural characterisation of new fold type IV-transaminases exemplify the diversity of this enzyme fold Source: nih.gov (PMC) URL:[Link]

  • A novel chimeric amine dehydrogenase shows altered substrate specificity compared to its parent enzymes Source: rsc.org URL:[Link]

  • Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia Source: frontiersin.org URL:[Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids Source: mdpi.com URL:[Link]

  • Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase Source: mdpi.com URL:[Link]

Sources

Comparative Guide: Investigating Antibody Cross-Reactivity with 4-Aminobutan-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Challenge: 4-Aminobutan-2-one hydrochloride (also known as 4-amino-2-butanone) is a structural analog of the neurotransmitter GABA (


-Aminobutyric acid). While GABA possesses a carboxylic acid group at the C1 position, 4-Aminobutan-2-one substitutes this with a methyl ketone.

The Risk: In high-sensitivity immunoassays, antibodies raised against GABA (haptens) frequently exhibit cross-reactivity with structural analogs. If your research involves metabolic pathways where 4-Aminobutan-2-one is a precursor or degradation product, using a generic anti-GABA antibody without validation can lead to significant false positives .

This guide provides the technical framework to profile the specificity of antibodies against this target, comparing Polyclonal Anti-GABA , Monoclonal Anti-Hapten , and LC-MS/MS validation.

Part 1: The Structural Challenge (Mechanism of Interference)

To understand cross-reactivity, we must analyze the epitope presentation.[1] Antibodies against small molecules (haptens) recognize specific electron densities and functional groups.

Structural Comparison
  • GABA:

    
     (Zwitterionic at neutral pH)
    
  • 4-Aminobutan-2-one:

    
     (Cationic amine, neutral ketone)
    

The primary differentiator is the Carboxyl vs. Ketone tail.

StructureComparison cluster_0 Epitope Recognition Risk GABA GABA (Target A) Antibody Anti-GABA Antibody Paratope GABA->Antibody High Affinity (Ionic bond with COOH) Analog 4-Aminobutan-2-one (Interferent) Analog->Antibody Potential Cross-Reactivity (If Ab binds Amine region)

Figure 1: Structural mimicry. If the antibody was raised against the amine-linker region of GABA, it may fail to distinguish the acid/ketone difference, leading to cross-reactivity.

Part 2: Comparative Performance Guide

This table compares the reliability of detection methods when 4-Aminobutan-2-one is present in the sample matrix.

FeatureMethod A: Polyclonal Anti-GABA Method B: Monoclonal Anti-4-Aminobutan-2-one Method C: LC-MS/MS (Gold Standard)
Primary Target GABA (Broad affinity)4-Aminobutan-2-one (Specific Hapten)Mass-to-Charge Ratio (

)
Specific Risk High Cross-Reactivity. Polyclonals contain mixed clones; some will bind the amine chain common to both molecules.Low Cross-Reactivity. Selected specifically for the methyl-ketone epitope.Zero Cross-Reactivity. Differentiates based on exact mass and fragmentation pattern.
Sensitivity High (

)
Moderate (

)
High (depending on column)
Cost/Throughput Low Cost / High ThroughputHigh Development CostHigh Cost / Low Throughput
Recommendation Screening Only. Must be validated using the protocol below.Preferred for Immunoassays. Requires custom hapten design (see Sect. 5).Validation. Use to benchmark antibody results.[2][3]

Part 3: Experimental Protocol (Self-Validating System)

To quantify the cross-reactivity (CR) of an antibody with 4-Aminobutan-2-one, you must perform a Competitive ELISA . A direct ELISA is unsuitable because small molecules cannot bind two antibodies simultaneously (no sandwich pair).

Protocol: Competitive Inhibition ELISA

Objective: Determine the


 of the target (GABA) vs. the analog (4-Aminobutan-2-one).
Materials:
  • Solid Phase: 96-well microplate coated with GABA-BSA conjugate (fixed concentration).

  • Primary Antibody: The antibody under investigation (e.g., Anti-GABA).[4][5]

  • Competitors:

    • Standard A: GABA (Serial dilutions:

      
       to 
      
      
      
      ).
    • Standard B: 4-Aminobutan-2-one HCl (Serial dilutions:

      
       to 
      
      
      
      ).
  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Workflow Steps:
  • Coating: Coat wells with GABA-BSA conjugate (

    
    ) in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x.
    
  • Blocking: Block with 3% BSA in PBS-T for 2 hours to prevent non-specific binding.

  • Competition (Critical Step):

    • Pre-mix the Primary Antibody (at a fixed limiting concentration, e.g.,

      
      ) with the Competitor  (GABA or 4-Aminobutan-2-one) in separate tubes.
      
    • Expert Insight: Incubate this mixture for 1 hour before adding to the plate. This allows the antibody to reach equilibrium with the free analyte in solution.

  • Incubation: Transfer the pre-mix to the coated plate. Incubate 1 hour.

    • Mechanism:[6] Free analyte (if recognized) binds the antibody, preventing it from binding the plate-coated GABA.

  • Detection: Wash 5x. Add HRP-Secondary Antibody. Incubate 1 hour. Wash 5x.

  • Readout: Add TMB. Stop with

    
    . Read OD450.
    

ELISA_Workflow cluster_competition Competition Step (In Solution) Start Start: Coated Plate (GABA-BSA) Transfer Transfer to Plate Mix Mix Antibody + Free Analyte (GABA or 4-Amino...) Equil Equilibrium Binding Mix->Equil Equil->Transfer Binding Unbound Ab binds to Plate Transfer->Binding Wash Wash Step (Remove Ab-Analyte complex) Binding->Wash Detect Add HRP-Secondary + TMB Wash->Detect Result Measure OD450 (Inverse relationship to Analyte) Detect->Result

Figure 2: Competitive ELISA Workflow. High signal means low cross-reactivity (antibody bound to plate). Low signal means high cross-reactivity (antibody bound to free analog).

Part 4: Data Analysis & Calculation

A "Self-Validating" result requires calculating the Cross-Reactivity Percentage (%CR).

  • Plot Data: Plot OD450 (Y-axis) vs. Log Concentration (X-axis).

  • Fit Curve: Use a 4-Parameter Logistic (4PL) regression.

  • Determine

    
    :  The concentration required to inhibit the maximum signal by 50%.[7]
    
Calculation Formula


Interpretation Table
% Cross-ReactivityInterpretationAction
< 1% Highly SpecificSafe to use for specific target detection.
1% - 10% Moderate InterferenceAcceptable only if analog concentration in samples is known to be negligible.
> 10% High Cross-ReactivityDo not use. The antibody cannot distinguish the two molecules.

Part 5: Troubleshooting & Optimization (Expert Insights)

If you observe high cross-reactivity, the issue often lies in the Hapten Design of the antibody being used.

The Conjugation Bias

Most commercial GABA antibodies are generated using Glutaraldehyde conjugation.

  • Mechanism: Glutaraldehyde reacts with the primary amine of GABA.

  • Result: The "Amine" end is buried in the carrier protein. The antibody is raised against the "Carboxyl" tail.

  • Impact on 4-Aminobutan-2-one: Since 4-Aminobutan-2-one has a ketone tail (not carboxyl), these antibodies should be specific. However, if the antibody recognizes the aliphatic chain (the middle carbons), it will cross-react.

Designing a Specific Antibody (The Alternative)

To generate an antibody specifically for 4-Aminobutan-2-one that does NOT bind GABA:

  • Strategy: Conjugate via the Ketone group using an Aminooxy linker (forming an oxime).

  • Why: This exposes the primary amine and the aliphatic chain to the immune system.

  • Result: The antibody will recognize the specific electronic environment of the amine in the context of the ketone, potentially reducing GABA binding (which has a carboxyl environment).

References

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier. (Standard reference for Competitive ELISA design).
  • Geffard, M., et al. (1982).[5] "Specificity of antibodies against small molecules: A single radioimmunological assay for serotonin and analogs." Journal of Neurochemistry, 39(5), 1271–1277.[5]

  • Mattson, G., et al. (1993). "A practical approach to cross-linking." Molecular Biology Reports, 17, 167–183.
  • PubChem. (2024). 4-Aminobutan-2-one hydrochloride Compound Summary. National Library of Medicine.

Sources

Spectroscopic methods for confirming the chemical identity of synthesized 4-Aminobutan-2-one hydrochloride

[1]

Executive Summary & Strategic Context

4-Aminobutan-2-one hydrochloride (CAS: 92901-20-7) serves as a critical aliphatic aminoketone building block, often utilized in the synthesis of pyrroles via the Knorr synthesis or as a precursor in pharmaceutical intermediate production.

The Stability Paradox: A core challenge in handling this compound is the instability of its free base form. 4-Aminobutan-2-one (free base) is prone to rapid intramolecular cyclization to form 1-pyrroline (dihydro-2H-pyrrole) and subsequent polymerization. Consequently, the hydrochloride salt is the requisite stable form for storage and handling.

Analytical Objective: This guide provides a definitive protocol for confirming the identity of the HCl salt, distinguishing it from potential degradation products (like 1-pyrroline trimers) and inorganic impurities (ammonium chloride from Mannich reactions).

Primary Validation Method: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation. It provides the only self-validating method to confirm the integrity of the carbon backbone and the protonation state of the amine.

A. Proton NMR ( H-NMR)

Solvent Selection:

  • DMSO-

    
     (Recommended):  Allows visualization of the ammonium protons (
    
    
    ), confirming salt formation.
  • 
    :  Useful for clean backbone integration but causes exchange of 
    
    
    protons, making them invisible.

Spectral Assignment (in DMSO-


, 400 MHz):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.00 - 8.20 Broad Singlet3H

Confirms hydrochloride salt form. Disappears in

.
3.05 - 3.15 Triplet (

Hz)
2H

Methylene adjacent to the ammonium group. Deshielded by positive charge.
2.80 - 2.90 Triplet (

Hz)
2H

Methylene alpha to the ketone.
2.15 Singlet3H

Methyl ketone. Sharp singlet is diagnostic for the acetyl group.

Expert Insight: If you observe a complex multiplet pattern around 1.8 - 2.0 ppm or peaks in the alkene region (5.0 - 7.0 ppm), your sample has likely cyclized or degraded. The integrity of the two triplets is the primary purity indicator.

B. Carbon NMR ( C-NMR)

Key Diagnostic Peaks:

  • Carbonyl Carbon (

    
     ppm):  Confirms the ketone functionality.
    
  • Amine-Adjacent Carbon (

    
     ppm):  Shifted upfield relative to the free base due to the 
    
    
    -effect of protonation.
  • Methyl Carbon (

    
     ppm):  Distinct aliphatic signal.
    

Secondary Validation: Infrared Spectroscopy (FT-IR)

IR is a rapid "fingerprinting" technique, particularly useful for verifying the presence of the hydrochloride salt lattice and the ketone carbonyl.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Critical Check: Ensure the sample is dry; hygroscopic water can obscure the amine region.

Diagnostic Bands:

Wavenumber (

)
Vibration ModeSignificance
2800 - 3200

Stretch (Broad)
Characteristic "ammonium band." A broad, strong absorption overlapping C-H stretches indicates the

salt.
1715 - 1725

Stretch (Strong)
Sharp, intense peak confirming the acyclic ketone. Note: If this band is weak or absent, and a band appears at 1650

(C=N), the sample has cyclized to 1-pyrroline.
1500 - 1600

Bend
Deformation bands of the ammonium group.
1150 - 1250

Skeletal vibrations of the ketone.

Tertiary Validation: Mass Spectrometry (ESI-MS)

Mass spectrometry provides molecular weight confirmation but must be interpreted carefully due to the salt nature of the compound.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Direct Infusion: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid.

Interpretation:

  • Target Ion (

    
    ):  The free base mass is 87.12 Da. In ESI+, you will observe the protonated molecular ion at 
    
    
    88.1
    .
  • Salt Artifacts: You will not see the HCl mass (36.5) attached to the main peak in ESI. You are detecting the cation

    
    .
    
  • Fragmentation: High collision energy may yield fragments at

    
     71 (loss of 
    
    
    ) or
    
    
    43 (acetyl group
    
    
    ).

Comparative Analysis of Methods

The following table objectively compares the utility of each method for this specific compound.

Feature

H NMR
FT-IR ESI-MS
Specificity High. Distinguishes linear salt from cyclic imine.Medium. Good for functional groups, poor for impurities.High. Exact mass confirmation.
Salt Confirmation Excellent. (In DMSO-

)
Good. (Broad NH band)Poor. Detects cation only.
Purity Quantification Yes. (Integration of impurity peaks)No. Qualitative only.No. Ion suppression affects quantitation.
Sample Destructive? No.No.Yes.
Time to Result 15-30 mins.< 5 mins.10-20 mins.

Analytical Workflow Diagram

The following decision tree outlines the logical flow for confirming the product identity, designed to minimize wasted time on degraded samples.

GStartSynthesized Solid(White/Off-white Powder)IR_CheckStep 1: FT-IR Analysis(Rapid Screen)Start->IR_CheckDecision_IRIs C=O peak at ~1720 cm⁻¹ presentAND strong?IR_Check->Decision_IRFail_CyclizedResult: Sample Cyclized(1-Pyrroline formation)Decision_IR->Fail_CyclizedNo (Peak at 1650)Pass_IRResult: Ketone IntactDecision_IR->Pass_IRYesNMR_CheckStep 2: ¹H NMR (DMSO-d₆)(Definitive Structure)Pass_IR->NMR_CheckDecision_NMRAre triplets at 2.8 & 3.1 ppm presentAND NH₃⁺ visible?NMR_Check->Decision_NMRFail_DegradedResult: Polymerized orFree Base DegradationDecision_NMR->Fail_DegradedNoPass_NMRResult: Structure ConfirmedDecision_NMR->Pass_NMRYesMS_CheckStep 3: ESI-MS (+)(MW Confirmation)Pass_NMR->MS_CheckFinal_ValidVALIDATED PRODUCT4-Aminobutan-2-one HClMS_Check->Final_Validm/z = 88

Caption: Logical workflow for the stepwise validation of 4-Aminobutan-2-one HCl, prioritizing rapid screening before in-depth structural analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15565027, 4-Aminobutan-2-one hydrochloride. Retrieved from [Link]

  • SpectraBase (2025). NMR Data for 4-Aminobutan-2-one hydrochloride. Wiley Science Solutions. Retrieved from [Link]

Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Activity of 4-Aminobutan-2-one Hydrochloride, a Potential GABA-AT Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of neuroscience, the journey from a promising molecule to a potential therapeutic is fraught with challenges. A critical juncture in this process is establishing a clear and predictive correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth, objective comparison of methodologies to evaluate 4-Aminobutan-2-one hydrochloride, a compound of interest for its structural similarity to key neurotransmitters, against established alternatives. The focus is on its potential as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), a key enzyme in the metabolism of the primary inhibitory neurotransmitter, GABA.[1][2][3]

The Scientific Imperative: Why In Vitro to In Vivo Correlation Matters

The central nervous system (CNS) is a tightly regulated environment, and predicting a compound's in vivo performance from in vitro data alone is notoriously difficult. A robust correlation is the cornerstone of a successful drug development program, enabling informed decisions, reducing reliance on extensive and costly animal testing, and ultimately accelerating the path to clinical investigation. For a potential GABA-AT inhibitor like 4-Aminobutan-2-one hydrochloride, establishing this link is paramount to understanding its therapeutic potential in conditions characterized by GABAergic dysfunction, such as epilepsy and neuropathic pain.[3][4][5]

This guide will dissect the necessary experimental framework, from initial enzymatic assays to comprehensive in vivo models, providing the rationale behind each step and presenting data in a clear, comparative format.

The Target: GABA Aminotransferase (GABA-AT)

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA.[1][6] By inhibiting GABA-AT, the synaptic concentration of GABA can be increased, enhancing inhibitory neurotransmission and thereby exerting anticonvulsant and analgesic effects.[2][3][4] The established drug Vigabatrin is a well-known irreversible inhibitor of GABA-AT, providing a crucial benchmark for our comparative analysis.[2][4][7]

Below is a simplified representation of the GABA-AT catalytic cycle and the point of intervention for inhibitors.

GABA_Pathway cluster_cycle GABA-AT Catalytic Cycle GABA GABA GABA_AT GABA-AT (PLP) GABA->GABA_AT Binds aKG α-ketoglutarate aKG->GABA_AT SSA Succinic Semialdehyde Glu Glutamate GABA_AT->SSA Produces GABA_AT->Glu Inhibitor 4-Aminobutan-2-one (Hypothetical Inhibitor) Inhibitor->GABA_AT Inactivates

Caption: Simplified workflow of GABA-AT activity and inhibitor interaction.

In Vitro Evaluation: Gauging Potency at the Molecular Level

The initial assessment of a potential GABA-AT inhibitor involves cell-free enzymatic assays. These assays provide a quantitative measure of the compound's ability to inhibit the target enzyme directly, without the complexities of cellular uptake, metabolism, or off-target effects.

Experimental Protocol: In Vitro GABA-AT Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 4-Aminobutan-2-one hydrochloride against GABA-AT.

Materials:

  • Recombinant human GABA-AT[7]

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • 4-Aminobutan-2-one hydrochloride

  • Vigabatrin (positive control)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of 4-Aminobutan-2-one hydrochloride and Vigabatrin in the appropriate buffer.

  • In a 96-well plate, add the reaction mixture containing phosphate buffer, α-ketoglutarate, NADP+, and SSADH.

  • Add serial dilutions of 4-Aminobutan-2-one hydrochloride or Vigabatrin to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for any time-dependent inhibition.

  • Initiate the reaction by adding GABA to all wells.

  • Monitor the increase in absorbance at 340 nm (corresponding to the formation of NADPH) over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a coupled-enzyme assay with SSADH allows for the continuous monitoring of GABA-AT activity by measuring the production of NADPH, which is spectrophotometrically detectable.[8] This provides a robust and high-throughput method for determining inhibitory potency. Including Vigabatrin as a positive control is essential for validating the assay and providing a benchmark for comparison.

Comparative Data: In Vitro Potency
CompoundIC50 (µM)Mechanism of Inhibition
4-Aminobutan-2-one HCl (Hypothetical) 15Time-dependent, irreversible
Vigabatrin5Time-dependent, irreversible[7]
Gabaculine0.5Time-dependent, irreversible[7]

Note: The data for 4-Aminobutan-2-one hydrochloride is hypothetical and for illustrative purposes.

In Vivo Evaluation: Assessing Efficacy in a Biological System

Positive in vitro results are the gateway to in vivo testing. Animal models are indispensable for evaluating a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), its ability to cross the blood-brain barrier, and its therapeutic efficacy in a complex physiological environment.

Experimental Protocol: Mouse Model of Pentylenetetrazole (PTZ)-Induced Seizures

Objective: To assess the in vivo anticonvulsant activity of 4-Aminobutan-2-one hydrochloride.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • 4-Aminobutan-2-one hydrochloride

  • Vigabatrin

  • Pentylenetetrazole (PTZ)

  • Saline solution (vehicle)

Procedure:

  • Acclimate mice to the experimental environment for at least 3 days.

  • Administer 4-Aminobutan-2-one hydrochloride (e.g., 10, 30, 100 mg/kg) or Vigabatrin (e.g., 100, 200, 400 mg/kg) via intraperitoneal (i.p.) injection. A vehicle control group receives saline.

  • After a predetermined pretreatment time (e.g., 2 hours), administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Immediately after PTZ administration, observe each mouse individually for 30 minutes, recording the latency to the first myoclonic jerk and the incidence and duration of generalized clonic-tonic seizures.

  • At the end of the observation period, euthanize the animals and collect brain tissue for ex vivo analysis of GABA levels.

Causality Behind Experimental Choices: The PTZ-induced seizure model is a widely accepted and validated screening tool for potential anticonvulsant drugs.[4] PTZ is a non-competitive antagonist of the GABAA receptor, and compounds that enhance GABAergic neurotransmission are typically effective in this model. Measuring brain GABA levels ex vivo provides a direct biochemical correlate of the compound's in vivo target engagement.

Comparative Data: In Vivo Efficacy and Target Engagement
Compound (Dose)Seizure Protection (%)Increase in Brain GABA (%)
4-Aminobutan-2-one HCl (100 mg/kg, hypothetical) 60150
Vigabatrin (200 mg/kg)75200[4]
Vehicle00

Note: The data for 4-Aminobutan-2-one hydrochloride is hypothetical and for illustrative purposes.

Bridging the Data: Establishing the In Vitro-In Vivo Correlation (IVIVC)

A successful IVIVC is achieved when a clear relationship can be established between the in vitro potency of a compound and its in vivo pharmacological effect. For GABA-AT inhibitors, this often involves correlating the IC50 value with the dose required to produce a significant increase in brain GABA levels and a corresponding therapeutic effect.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation Analysis in_vitro_assay GABA-AT Inhibition Assay ic50 Determine IC50 in_vitro_assay->ic50 correlation Establish In Vitro-In Vivo Correlation ic50->correlation Predicts animal_model Animal Model of Disease (e.g., PTZ-induced seizures) efficacy Measure Efficacy (Seizure Protection) animal_model->efficacy target_engagement Measure Target Engagement (Brain GABA Levels) animal_model->target_engagement efficacy->correlation target_engagement->correlation

Caption: Workflow for establishing an in vitro-in vivo correlation.

A strong correlation would demonstrate that a lower IC50 in the in vitro assay translates to a lower effective dose in vivo. This predictive power is invaluable for selecting lead candidates and designing subsequent preclinical and clinical studies.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to correlating the in vitro and in vivo activity of a potential GABA-AT inhibitor, using 4-Aminobutan-2-one hydrochloride as a case study. By employing validated assays and animal models, and by carefully considering the causal relationships between experimental design and outcomes, researchers can build a robust data package that supports the progression of promising compounds.

For 4-Aminobutan-2-one hydrochloride, the hypothetical data presented suggests a compound with promising, albeit slightly lower, potency compared to the established drug Vigabatrin. Further investigation into its pharmacokinetic profile, off-target effects, and long-term safety would be the logical next steps in its evaluation. The principles and methodologies detailed herein provide a comprehensive framework for such future studies, ensuring a data-driven and efficient path toward potential therapeutic innovation.

References

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. PMC. Available at: [Link]1]

  • OV329--a-GABA-Aminotransferase-(GABA-AT)-Inhibitor--Suppresses-Hippocampal-Paroxysmal-Discharges-in-a-Human-Translational-Mesial-Temporal-Lobe-Epilepsy-(MTLE)-Mouse-Model. AESnet.org. Available at: [Link]2]

  • Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. PMC. Available at: [Link]3]

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. MDPI. Available at: [Link]4]

  • Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. PNAS. Available at: [Link]5]

  • Kinetic studies on the inhibition of GABA-T by γ-vinyl GABA and taurine. Sultan Qaboos University House of Expertise. Available at: [Link]6]

  • High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Taylor & Francis Online. Available at: [Link]7]

  • In vitro GABA-transaminase inhibitory compounds from the root of Angelica dahurica. PubMed. Available at: [Link]8]

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A Head-to-Head Comparison of 4-Aminobutan-2-one Hydrochloride with Industry-Standard GABA Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive head-to-head comparison of 4-Aminobutan-2-one hydrochloride, a structural analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), with established industry-standard GABAergic modulators. While the structural similarity of 4-Aminobutan-2-one hydrochloride to GABA suggests potential activity within the central nervous system, a thorough review of publicly available scientific literature reveals a significant gap in experimental data regarding its specific biological targets and efficacy. This guide will therefore focus on a detailed comparative analysis based on the known mechanisms and performance of well-characterized compounds such as Gabapentin, Pregabalin, and Vigabatrin. We will delve into the distinct modes of action of these industry standards, present available quantitative data, and provide standardized experimental protocols to facilitate the future characterization of 4-Aminobutan-2-one hydrochloride and other novel GABA analogs.

Introduction: The Significance of GABA Analogs in Neuroscience Research

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety disorders, and spasticity. Consequently, compounds that modulate GABAergic neurotransmission are of significant interest in drug discovery and development.

4-Aminobutan-2-one hydrochloride emerges as a molecule of interest due to its core structure, which mimics that of GABA. Structurally, it is a simple derivative of GABA, suggesting it may interact with components of the GABAergic system. However, as of the latest literature review, there is a conspicuous absence of published data on its specific biological activity, including its affinity for GABA receptors or its effect on GABA-metabolizing enzymes. This guide aims to provide a framework for evaluating 4-Aminobutan-2-one hydrochloride by comparing it to industry-standard GABA analogs with well-defined mechanisms of action and extensive clinical use.

The Contenders: A Look at the Industry-Standard GABA Analogs

To establish a baseline for comparison, we will examine three widely recognized GABA analogs: Gabapentin, Pregabalin, and Vigabatrin. These compounds, while all structurally related to GABA, exhibit remarkably different mechanisms of action, highlighting the nuanced structure-activity relationships within this class of molecules.

Gabapentin and Pregabalin: The α2δ Subunit Modulators

Contrary to what their classification as GABA analogs might suggest, Gabapentin and Pregabalin do not exert their primary effects through direct interaction with GABA receptors (GABA-A or GABA-B).[1][2] Instead, their principal mechanism of action involves binding with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[3][4] This interaction is crucial for their therapeutic effects.

  • Mechanism of Action: By binding to the α2δ subunit, Gabapentin and Pregabalin reduce the influx of calcium into presynaptic nerve terminals. This, in turn, diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4] This reduction in excitatory signaling contributes to their anticonvulsant, analgesic, and anxiolytic properties.

Vigabatrin: The Irreversible Inhibitor of GABA-Transaminase

Vigabatrin's mechanism is fundamentally different from that of Gabapentin and Pregabalin. It acts as an irreversible inhibitor of GABA-transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA in the brain.[5][6][7]

  • Mechanism of Action: By irreversibly inhibiting GABA-T, Vigabatrin leads to a sustained increase in the concentration of GABA in the synaptic cleft and surrounding areas.[5][6] This elevation of the brain's primary inhibitory neurotransmitter enhances GABAergic tone, thereby reducing neuronal hyperexcitability. This mechanism is particularly effective in the treatment of certain forms of epilepsy, such as infantile spasms.[6]

Comparative Analysis: Physicochemical and Pharmacological Properties

A direct, quantitative comparison of 4-Aminobutan-2-one hydrochloride with the industry standards is hampered by the lack of available data for the former. However, we can construct a comparative framework based on the known properties of the established compounds.

Property4-Aminobutan-2-one hydrochlorideGabapentinPregabalinVigabatrin
Molecular Formula C4H10ClNO[3]C9H17NO2C8H17NO2[8]C6H11NO2
Molecular Weight 123.58 g/mol [3]171.24 g/mol 159.23 g/mol 129.16 g/mol [7]
Primary Mechanism of Action Unknown Binds to the α2δ subunit of voltage-gated calcium channels[1][4]Binds to the α2δ subunit of voltage-gated calcium channels[2][3]Irreversible inhibitor of GABA-transaminase (GABA-T)[5][6]
Direct GABA Receptor Binding Unknown No significant binding to GABA-A or GABA-B receptors[1]No significant binding to GABA-A or GABA-B receptors[2]Does not bind to GABA receptors
Binding Affinity (Ki) Data Not Available ~40 nM for human recombinant α2δ-1 subunit[2]~32 nM for human recombinant α2δ-1 subunit[2]N/A (irreversible inhibitor)
Therapeutic Uses Unknown Epilepsy, neuropathic pain, restless legs syndrome[1]Epilepsy, neuropathic pain, fibromyalgia, generalized anxiety disorder[2]Infantile spasms, refractory complex partial seizures[6]

Experimental Protocols for the Characterization of 4-Aminobutan-2-one hydrochloride

To address the current knowledge gap, the following experimental workflows are proposed as a starting point for the comprehensive biological evaluation of 4-Aminobutan-2-one hydrochloride.

In Vitro Binding Assays

The initial step in characterizing a novel GABA analog is to determine its binding profile against key molecular targets within the GABAergic system.

4.1.1. GABA Receptor Binding Assay (Radioligand Displacement)

  • Objective: To determine if 4-Aminobutan-2-one hydrochloride binds to GABA-A or GABA-B receptors.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex, hippocampus).

    • Incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [³H]muscimol for GABA-A sites, [³H]GABA with baclofen for GABA-B sites).

    • Add increasing concentrations of 4-Aminobutan-2-one hydrochloride to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant).

4.1.2. α2δ Subunit Binding Assay

  • Objective: To determine if 4-Aminobutan-2-one hydrochloride binds to the α2δ subunit of voltage-gated calcium channels, the target of Gabapentin and Pregabalin.

  • Methodology:

    • Use a cell line stably expressing the α2δ-1 subunit or membrane preparations from appropriate brain regions.

    • Employ a radiolabeled ligand with high affinity for the α2δ subunit, such as [³H]gabapentin or [³H]pregabalin.

    • Perform a competitive binding assay as described above with increasing concentrations of 4-Aminobutan-2-one hydrochloride.

    • Determine the IC50 and Ki values to assess binding affinity.

In Vitro Functional Assays

Following binding studies, functional assays are essential to determine the effect of the compound on its target.

4.2.1. GABA-Transaminase (GABA-T) Activity Assay

  • Objective: To assess whether 4-Aminobutan-2-one hydrochloride inhibits the activity of the GABA-T enzyme.

  • Methodology:

    • Purify GABA-T from a biological source or use a commercially available recombinant enzyme.

    • Incubate the enzyme with its substrates, GABA and α-ketoglutarate, in the presence and absence of various concentrations of 4-Aminobutan-2-one hydrochloride.

    • Monitor the reaction progress by measuring the formation of one of the products, such as glutamate or succinate, using a colorimetric or fluorometric method.

    • Determine the IC50 value to quantify the inhibitory potency of the compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further clarify the distinct mechanisms of the industry-standard compounds and the proposed experimental workflow for 4-Aminobutan-2-one hydrochloride, the following diagrams are provided.

cluster_gabapentin_pregabalin Gabapentin & Pregabalin Pathway GP Gabapentin / Pregabalin a2d α2δ Subunit of VGCC GP->a2d Binds to Ca_influx Reduced Ca²⁺ Influx a2d->Ca_influx Inhibits NT_release Decreased Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Leads to

Caption: Mechanism of action for Gabapentin and Pregabalin.

cluster_vigabatrin Vigabatrin Pathway Vigabatrin Vigabatrin GABA_T GABA-Transaminase (GABA-T) Vigabatrin->GABA_T Irreversibly Inhibits GABA_degradation Inhibited GABA Degradation GABA_T->GABA_degradation Prevents GABA_increase Increased Synaptic GABA Concentration GABA_degradation->GABA_increase Results in

Caption: Mechanism of action for Vigabatrin.

cluster_workflow Proposed Experimental Workflow for 4-Aminobutan-2-one hydrochloride Start 4-Aminobutan-2-one hydrochloride Binding_Assays In Vitro Binding Assays Start->Binding_Assays GABA_R_Binding GABA Receptor Binding (GABA-A & GABA-B) Binding_Assays->GABA_R_Binding a2d_Binding α2δ Subunit Binding Binding_Assays->a2d_Binding Functional_Assays In Vitro Functional Assays GABA_R_Binding->Functional_Assays a2d_Binding->Functional_Assays GABA_T_Activity GABA-T Activity Assay Functional_Assays->GABA_T_Activity Data_Analysis Data Analysis & Comparison to Industry Standards GABA_T_Activity->Data_Analysis

Caption: A proposed workflow for the biological characterization of 4-Aminobutan-2-one hydrochloride.

Conclusion and Future Directions

4-Aminobutan-2-one hydrochloride presents an intriguing yet uncharacterized molecule within the landscape of GABA analogs. While its structural similarity to GABA is suggestive of potential biological activity, the current lack of experimental data precludes any definitive comparison with industry-standard compounds like Gabapentin, Pregabalin, and Vigabatrin. This guide has provided a comprehensive overview of the well-established mechanisms of these comparator drugs and has outlined a clear experimental path forward for the elucidation of the pharmacological profile of 4-Aminobutan-2-one hydrochloride.

The execution of the proposed in vitro binding and functional assays will be critical in determining whether 4-Aminobutan-2-one hydrochloride interacts with known targets in the GABAergic system. The results of these studies will not only fill a significant knowledge gap but also guide future research into the potential therapeutic applications of this and other novel GABA analogs. For researchers in the field of neuroscience and drug development, the characterization of such fundamental structures is a vital step in the ongoing quest for more effective and selective therapies for a range of neurological and psychiatric disorders.

References

  • Gabapentin - StatPearls - NCBI Bookshelf. (2024, February 21). Retrieved from [Link]

  • 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 - PubChem. (n.d.). Retrieved from [Link]

  • Pregabalin - Wikipedia. (n.d.). Retrieved from [Link]

  • Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin - Psych Scene Hub. (2023, September 27). Retrieved from [Link]

  • Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Vigabatrin (VGB) (Infantile Spasms, Tuberous Sclerosis Complex (TSC), Refractory Complex Partial Seizures) | vigabatrin.org. (n.d.). Retrieved from [Link]

  • Vigabatrin | Neupsy Key. (2016, August 1). Retrieved from [Link]

  • Pregabalin | C8H17NO2 | CID 5486971 - PubChem. (n.d.). Retrieved from [Link]

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Safety Operating Guide

4-Aminobutan-2-one hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal and Handling Procedures for 4-Aminobutan-2-one Hydrochloride: A Comprehensive Guide for Laboratory Professionals

In drug development and synthetic organic chemistry, 4-Aminobutan-2-one hydrochloride serves as a critical building block and API intermediate. However, its chemical nature—an amine hydrochloride salt—presents specific logistical and environmental challenges at the end of its lifecycle. Improper disposal not only risks severe regulatory penalties but also poses significant environmental hazards due to its high toxicity to aquatic ecosystems.

This guide provides authoritative, step-by-step operational plans for the safe handling, spill containment, and terminal disposal of 4-Aminobutan-2-one hydrochloride, ensuring your laboratory maintains the highest standards of safety and compliance.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the mechanistic reasons behind the chemical's hazard classifications. 4-Aminobutan-2-one hydrochloride (CAS: 21419-24-9 / 92901-20-7) is a combustible solid that dissociates in moisture. The presence of the hydrochloride counterion makes aqueous solutions highly acidic, leading to its classification for severe eye damage [1]. Furthermore, its nitrogenous structure and aquatic toxicity mandate strict environmental isolation [4].

Table 1: Physicochemical and Hazard Profile

PropertyValue / ClassificationCausality / Operational Impact
Molecular Formula C₄H₁₀ClNOPresence of N and Cl dictates incineration byproducts (NOx, HCl gas).
GHS Classification GHS05 (Eye Dam. 1)The acidic nature of the salt causes irreversible tissue damage; mandates tightly fitting safety goggles.
Water Hazard Class WGK 3 (Highly Hazardous)Strictly prohibits drain disposal; requires impermeable secondary containment [4].
Storage Class 11 (Combustible Solids)Must be segregated from strong oxidizing agents to prevent spontaneous ignition.

Methodology: Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent the powder from becoming airborne or entering the water supply.

Step-by-Step Spill Cleanup Protocol
  • Evacuation & PPE Donning: Immediately evacuate non-essential personnel. Responders must don chemical-impermeable nitrile gloves, a fitted N95/P100 particulate respirator (to prevent inhalation of acidic dust), and tightly fitting safety goggles.

  • Drain Isolation (WGK 3 Compliance): Place impermeable spill mats over all nearby floor drains and sinks. Causality: As a WGK 3 substance, even trace amounts entering the municipal water system can cause severe ecological damage [2][4].

  • Dry Collection: Do not use water initially, as this will dissolve the salt and spread the acidic hazard. Use a non-sparking shovel and a natural-bristle brush to sweep up the solid gently, minimizing dust generation.

  • Waste Segregation: Transfer the collected solid into a high-density polyethylene (HDPE) hazardous waste container.

  • Site Decontamination: Wash the spill area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual hydrochloride, followed by a distilled water rinse.

Self-Validation Step: After the final water rinse, swab the spill surface and test with pH indicator paper. A pH reading of 6.5–7.5 confirms the complete removal of the acidic hydrochloride salt. If the pH is below 6.0, repeat Step 5.

SpillResponse A Spill Detected (4-Aminobutan-2-one HCl) B Evacuate & Assess Don appropriate PPE A->B C Containment Block drains (WGK 3 Hazard) B->C D Dry Collection Sweep without creating dust C->D E Decontamination Wash site & verify neutral pH D->E F Waste Segregation Seal in labeled container E->F

Workflow for the safe containment and decontamination of 4-Aminobutan-2-one HCl spills.

Methodology: Terminal Chemical Disposal & Incineration

Because 4-Aminobutan-2-one hydrochloride is a WGK 3 combustible solid, it cannot be disposed of in standard municipal landfills or flushed down the drain. The only compliant method of terminal destruction is high-temperature chemical incineration equipped with specific exhaust scrubbing technology [3].

Step-by-Step Disposal Preparation & Incineration Protocol
  • Inventory Reconciliation: Gather all unused product, contaminated packaging, and spill cleanup materials.

  • Solvent Dissolution (Pre-Incineration): Under a certified fume hood, dissolve the solid waste in a combustible, non-halogenated solvent (e.g., ethanol or isopropanol).

    • Causality: Solid amine hydrochlorides can burn unevenly, potentially releasing uncombusted toxic particulates. Dissolving the salt creates a homogeneous liquid fuel, allowing for consistent atomization and complete thermal destruction in the incinerator [3].

  • Primary Incineration: Inject the solution into the primary chamber of a chemical incinerator operating between 800°C and 1000°C.

  • Afterburner Oxidation: Route the exhaust gases through an afterburner operating above 1100°C.

    • Causality: The afterburner ensures the complete oxidation of the carbon backbone, preventing the release of carbon monoxide (CO) and volatile organic compounds (VOCs).

  • Alkaline Scrubbing: Pass the post-combustion gases through a wet alkaline scrubber (using NaOH).

    • Causality: Thermal decomposition of this chemical yields corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx). The alkaline scrubber neutralizes these gases into benign aqueous salts (NaCl and NaNO₃) before atmospheric release [3].

Self-Validation Step: Before transferring custody of the waste to your licensed EHS disposal vendor, weigh the sealed waste container. Cross-reference this mass with your laboratory’s chemical inventory log to ensure a 100% mass balance (amount used + amount wasted = amount dispensed). This guarantees no hazardous material has been misplaced or improperly discarded.

DisposalPathway Waste Solid Chemical Waste (Combustible) Solvent Dissolve in Combustible Solvent Waste->Solvent Incinerator Chemical Incinerator (Primary Chamber) Solvent->Incinerator Afterburner Afterburner (Complete Oxidation) Incinerator->Afterburner Scrubber Alkaline Scrubber (Neutralize HCl & NOx) Afterburner->Scrubber Exhaust Clean Exhaust (CO2 + H2O) Scrubber->Exhaust

Standard incineration pathway for amine hydrochloride salts with alkaline scrubbing.

Table 2: Incineration & Scrubbing Operational Parameters

ParameterTarget Range/ValueOperational Rationale
Primary Chamber Temp 800°C – 1000°CEnsures rapid volatilization and initial combustion of the organic matrix.
Afterburner Temp > 1100°CGuarantees complete oxidation of complex organics and minimizes CO formation.
Residence Time > 2.0 secondsProvides sufficient time for the complete thermal destruction of the primary amine group.
Scrubber pH 8.5 – 9.5Alkaline environment required to efficiently neutralize acidic HCl and NOx exhaust gases.

Regulatory Grounding: The AwSV and WGK 3 Compliance

When handling 4-Aminobutan-2-one hydrochloride, laboratories must adhere to the principles outlined by the German Ordinance on Facilities for Handling Substances that are Hazardous to Water (AwSV), which sets the global gold standard for aquatic protection [4].

A WGK 3 (Severely Hazardous to Water) classification dictates that facilities must implement double-walled storage or active leak detection systems for bulk storage. In a laboratory setting, this translates to mandatory secondary containment trays for all active experiments involving the compound. Never wash contaminated glassware directly in a sink; instead, perform an initial solvent rinse and collect the rinsate in your designated halogenated/nitrogenous organic waste carboy for incineration.

References

  • Title: Safety Data Sheet - Amine Hydrochloride Derivatives & Incineration Guidelines Source: TLC Pharmaceutical Standards URL: [Link]

  • Title: Classification of Substances Hazardous to Waters (AwSV) Source: Umweltbundesamt (German Environment Agency) URL: [Link]

Personal protective equipment for handling 4-Aminobutan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory compliance, but as an exercise in applied physical chemistry. Handling 4-Aminobutan-2-one hydrochloride (CAS: 92901-20-7 / 21419-24-9) requires a deep understanding of its molecular behavior[1].

This compound is a highly versatile bifunctional building block used extensively in the synthesis of nitrogenous heterocycles and pharmaceutical intermediates[2]. However, because it is supplied as a hydrochloride salt, it presents specific handling challenges driven by its hygroscopicity and localized acidity.

Here is the comprehensive, self-validating operational guide for safely handling, storing, and disposing of 4-Aminobutan-2-one hydrochloride.

Mechanistic Causality of Hazards

To select the correct Personal Protective Equipment (PPE), we must first understand why the chemical is hazardous.

4-Aminobutan-2-one hydrochloride is a stable solid under inert conditions, but it is highly hygroscopic. When the fine crystalline dust contacts mucosal membranes (eyes, respiratory tract) or sweat on the skin, it rapidly dissolves. This dissolution causes the dissociation of the hydrochloride salt, leading to a severe, localized drop in physiological pH.

  • Tissue Necrosis (H315 / H318): The acidic micro-environment denatures proteins in the skin and ocular tissue, causing severe irritation or irreversible eye damage[3].

  • Respiratory Irritation (H335): Inhalation of the aerosolized powder introduces this acidic dissociation directly to the sensitive respiratory epithelium[1].

Table 1: Physicochemical & Hazard Profile

Property / Hazard Value / GHS Code Scientific & Operational Implication
Molecular Weight 123.58 g/mol Low molecular weight powder; highly prone to aerosolization during transfer.
Storage Conditions 2–8°C (Inert Atm) Prevents thermal degradation and atmospheric moisture absorption[4].
Skin Irritation GHS H315 Corrosive upon dissolution in epidermal moisture.
Eye Damage GHS H318 / H319 High risk of severe, localized ocular tissue damage[3].

| Respiratory Toxicity | GHS H335 | Inhalation of dust causes immediate mucosal inflammation[1]. |

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves as a targeted barrier against the specific physicochemical reactions described above.

Table 2: Required PPE and Scientific Rationale

PPE Category Specific Equipment Material Specification Scientific Rationale
Hand Protection Double Gloves Nitrile (Outer > 0.11mm) Nitrile provides superior resistance to aqueous acidic salts. Double gloving mitigates risks from microscopic pinholes during mechanical manipulation.
Eye Protection Chemical Splash Goggles Polycarbonate (ANSI Z87.1) Protects against airborne crystalline dust and localized acidic dissociation in the ocular mucosa. Safety glasses are insufficient.
Body Protection Lab Coat 100% Cotton or FR-Treated Synthetic blends can generate static electricity, which rapidly aerosolizes fine, dry hygroscopic powders.

| Respiratory | Fume Hood | Class II Type B2 | Prevents inhalation of fine particulates (H335). Face velocity must be strictly maintained. |

Hazard Mitigation Workflow

HazardMitigation Hazard 4-Aminobutan-2-one HCl Hazard Profile SkinEye H315 / H318 Skin & Eye Damage Hazard->SkinEye Resp H335 Respiratory Irritation Hazard->Resp Instability Hygroscopic Degradation Hazard->Instability PPE_Skin Nitrile Gloves & Lab Coat SkinEye->PPE_Skin PPE_Eye Safety Goggles (ANSI Z87.1) SkinEye->PPE_Eye PPE_Resp Certified Fume Hood (>100 fpm) Resp->PPE_Resp Storage Inert Atmosphere 2-8°C Storage Instability->Storage SafeHandling Safe Operational Execution PPE_Skin->SafeHandling PPE_Eye->SafeHandling PPE_Resp->SafeHandling Storage->SafeHandling

Hazard mitigation pathway mapping GHS risks to PPE and controls for 4-Aminobutan-2-one HCl.

Operational Protocols

To ensure absolute safety, the handling of this compound must follow a self-validating system where each step verifies the success of the previous one.

Protocol A: Inert-Atmosphere Transfer and Reaction Setup
  • Environmental Validation: Verify the chemical fume hood monitor displays a face velocity of 80–120 feet per minute (fpm). Validation Check: Do not uncap the reagent if the monitor is blank or in alarm mode.

  • Apparatus Grounding: Ground all balance equipment. Use anti-static spatulas (e.g., PTFE-coated) to minimize the risk of powder aerosolization via static cling.

  • Vessel Preparation: Pre-tare a dry, sealable reaction vial containing a magnetic stir bar. Do not use open weigh boats, as the compound will rapidly absorb atmospheric moisture.

  • Dispensation: Carefully dispense the 4-Aminobutan-2-one hydrochloride. Validation Check: Observe the powder. If it appears clumped or discolored (yellowing), moisture contamination has occurred, and the reagent's molarity is compromised.

  • Inert Purge: Flush the source bottle with dry Argon or Nitrogen gas for 10 seconds before sealing. Return immediately to 2–8°C storage[4].

  • Solvent Addition: Add anhydrous solvent (e.g., acetonitrile) directly to the reaction vial inside the fume hood to dissolve the salt before transporting the vessel to the reaction block.

Protocol B: Solid Spill Mitigation and Disposal

Because this is a reactive hydrochloride salt, standard spill responses (like wiping with a wet paper towel) will exacerbate the hazard.

  • Isolation: Immediately halt work. Leave the fume hood running to capture airborne particulates.

  • Containment (CRITICAL): Do NOT apply water. Adding water will dissolve the salt, creating a highly localized acidic corrosive solution that is harder to contain and highly damaging to stainless steel surfaces.

  • Absorption: Gently cover the spilled powder with a dry, inert absorbent material such as clean sand, vermiculite, or a specialized acid-spill solid absorbent[2].

  • Collection: Using a dedicated anti-static brush and dustpan, sweep the mixture slowly to avoid generating dust.

  • Waste Segregation: Transfer the collected material into a high-density polyethylene (HDPE) hazardous waste container. Validation Check: Ensure the container is completely dry before adding the waste.

  • Labeling & EHS Transfer: Label the container as "Hazardous Solid Waste: Acidic Amine Salt (4-Aminobutan-2-one HCl)" and request a pickup from your institutional Environmental Health and Safety (EHS) department.

References

  • Title: 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

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